molecular formula C8H18O B093920 1-Tert-butoxybutane CAS No. 1000-63-1

1-Tert-butoxybutane

Cat. No.: B093920
CAS No.: 1000-63-1
M. Wt: 130.23 g/mol
InChI Key: JJNQHLLBFBGKEL-UHFFFAOYSA-N
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Description

1-Tert-butoxybutane, also known as Butyl tert-butyl ether, is a chemical compound with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . It is classified as an ether and is a colorless liquid . Researchers can procure this compound identified by its unique CAS Registry Number 1000-63-1 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handlers should refer to the safety data sheet for proper handling protocols. This compound requires careful storage, sealed in a dry environment at room temperature . Potential research applications for this compound may be explored based on its properties as an ether. Similar tert-butoxy compounds and their precursors, like tert-butyl chloride and tert-butanol, see use in synthesizing other valuable materials, such as antioxidants and fragrances . Its structure suggests potential utility as a solvent or as an intermediate in organic synthesis and material science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQHLLBFBGKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142853
Record name 1-Tert-butoxybutane
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-63-1
Record name 1-Tert-butoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tert-butoxybutane
Source EPA DSSTox
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an asymmetrical ether with the chemical formula C₈H₁₈O.[1][2][3] As a colorless liquid, its utility in scientific research and industrial applications is primarily dictated by its physical and chemical properties.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, offering valuable insights for researchers, chemists, and professionals in drug development who may utilize this compound as a solvent, reagent, or building block. The presence of a sterically bulky tert-butyl group significantly influences its reactivity and physical behavior, distinguishing it from its linear isomer, di-n-butyl ether.

Molecular and Chemical Identity
  • IUPAC Name: 1-[(2-methylpropan-2-yl)oxy]butane[4]

  • Common Synonyms: Butyl tert-butyl ether, n-butyl tert-butyl ether[2][3][5]

  • CAS Number: 1000-63-1[1][2][3]

  • Molecular Formula: C₈H₁₈O[1][2][3]

  • Molecular Weight: 130.23 g/mol [1][4]

Chemical Structure

The structure of this compound features a central oxygen atom linking an n-butyl group and a tert-butyl group. This asymmetry and the steric hindrance imparted by the tert-butyl group are fundamental to its chemical behavior, particularly in reactions such as acid-catalyzed cleavage where the stability of the tertiary carbocation intermediate plays a directing role.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental design. It is important to note that some reported values in the literature show discrepancies, which are highlighted where applicable.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][4]
Appearance Colorless liquid[1]
Boiling Point 124 °C (397.15 K) to 140.96 °C[2][6]
Melting Point -94 °C[6]
Density 0.7581 g/mL[6]
Flash Point 13.7 ± 10.2 °C[1]
Solubility in Water Not definitively reported. Ethers like MTBE are highly soluble (~50 g/L), but its isomer, 1-butoxybutane, is reported as insoluble.[1]
Vapor Pressure Data not readily available in cited literature.N/A
Refractive Index Data not readily available in cited literature.N/A

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, distinguished by the prominent signal from the tert-butyl group.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, expected to appear in the upfield region, typically between δ 1.0 and 1.5 ppm.[7][8] This signal is characteristic of the nine magnetically equivalent protons of the tert-butyl group.

  • n-Butyl Protons (-OCH₂CH₂CH₂CH₃):

    • -OCH₂-: A triplet adjacent to the ether oxygen, expected around δ 3.3-3.5 ppm.

    • -CH₂CH₃: A triplet for the terminal methyl group, expected at approximately δ 0.9 ppm.

    • Internal Methylene Groups (-CH₂CH₂-): Two multiplets for the two internal methylene groups of the n-butyl chain, expected between δ 1.3 and 1.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will clearly distinguish the unique carbon environments within the molecule.

  • tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon bonded to the oxygen (around δ 72-75 ppm) and another for the three equivalent methyl carbons (around δ 28-30 ppm).[8]

  • n-Butyl Carbons: Four distinct signals corresponding to the four carbons of the n-butyl chain, with the carbon attached to the oxygen appearing most downfield.

Infrared (IR) Spectroscopy

The IR spectrum is most useful for identifying the ether functional group and confirming the absence of other functionalities, such as the hydroxyl group of an alcohol precursor.

  • C-O Stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹ is the most definitive feature of the ether linkage.[1]

  • C-H Stretch: Strong bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl groups.

  • Absence of O-H Stretch: Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the successful formation of the ether and the consumption of any alcohol starting material.[8]

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[9] For an asymmetrical, sterically hindered ether like this compound, the choice of nucleophile and electrophile is critical to maximize the yield of the desired substitution product and minimize the competing elimination reaction.

cluster_reactants Reactants cluster_products Products butoxide Sodium Butoxide (Nucleophile) reaction SN2 Reaction (Anhydrous Solvent, e.g., THF) butoxide->reaction tbutyl_halide tert-Butyl Halide (Electrophile) tbutyl_halide->reaction ether This compound salt Sodium Halide reaction->ether reaction->salt

Caption: Williamson ether synthesis of this compound.

Rationale for Reagent Selection

The Williamson synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[9] Therefore, two potential synthetic routes must be considered:

  • Route A: Sodium butoxide (from 1-butanol) + tert-butyl halide.

  • Route B: Potassium tert-butoxide + n-butyl halide.

Route B is generally preferred. Tertiary halides, like tert-butyl bromide, are highly prone to elimination (E2) reactions in the presence of a strong base such as an alkoxide.[10] Using a primary halide (n-butyl bromide) as the electrophile and the sterically hindered but potent nucleophile potassium tert-butoxide minimizes the competing elimination reaction, thereby favoring the desired Sₙ2 substitution to form this compound.

Experimental Protocol

This protocol is a representative methodology based on the principles of the Williamson ether synthesis and should be performed with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Preparation: To the stirred solvent, carefully add potassium tert-butoxide (1.1 equivalents). Stir until it is fully dissolved.

  • Addition of Electrophile: Slowly add 1-bromobutane (1.0 equivalent) dropwise to the solution at room temperature using a syringe. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.

  • Washing: Wash the combined organic extracts with a saturated brine solution to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation to yield pure this compound.

Potential Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its isomers and related ethers serve as important solvents and intermediates in drug synthesis.[1] For instance, dibutyl ether is used as a solvent in the preparation of intermediates for drugs like Prasugrel.[1] Given its physical properties—moderate boiling point, stability, and character as an ether—this compound could potentially be explored as:

  • A Reaction Solvent: For organic reactions requiring a relatively non-polar, aprotic medium with a specific boiling point.

  • An Extracting Agent: In workup procedures to isolate target compounds from aqueous media.

  • A Chemical Intermediate: The tert-butoxy group is a common protecting group in organic synthesis, although this compound itself is not a standard reagent for this purpose.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: With a low flash point, it poses a fire risk.[1] Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area.

  • Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere if possible.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

References

Click to expand
  • MySkinRecipes. 1-(tert-butoxy)butane. [Link]

  • Stenutz. 1-butoxybutane. [Link]

  • NIST. This compound. [Link]

  • University of Houston-Downtown. Williamson Ether Synthesis. [Link]

  • NIST. This compound. [Link]

  • NIST. This compound. [Link]

  • PubChem. This compound. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

Sources

1-Tert-butoxybutane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Tert-butoxybutane: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1000-63-1), a member of the ether family of organic compounds. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, and potential applications, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity

This compound, also known by its common synonym butyl tert-butyl ether, is an asymmetrical ether. Its structure consists of a tert-butyl group and an n-butyl group linked by an oxygen atom. This structural arrangement dictates its chemical reactivity and physical properties, distinguishing it from its isomers such as di-tert-butyl ether or dibutyl ether.

  • CAS Number : 1000-63-1[1][2][3]

  • IUPAC Name : 1-[(2-methylpropan-2-yl)oxy]butane

  • Synonyms : Butyl tert-butyl ether, Tert-butyl n-butyl ether[1][2][4]

  • Molecular Formula : C₈H₁₈O[1][2]

  • InChI Key : JJNQHLLBFBGKEL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application as a solvent, and role as a reaction intermediate. The data presented below are compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a trusted repository of chemical data.

PropertyValueSource
Molecular Weight 130.2279 g/mol [NIST][1][2]
Appearance Colorless Liquid[Benchchem]
Boiling Point (Tboil) 397 K (approx. 124 °C)[NIST][2]
Formula C₈H₁₈O[NIST][1][2]
Storage Store sealed in a dry environment at room temperature.[Benchchem]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of an asymmetrical ether like this compound requires careful strategic planning to maximize yield and minimize competing side reactions, primarily elimination. The two most viable synthetic routes are the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to an alkene.

Williamson Ether Synthesis: The Classic Nucleophilic Substitution

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism. The key to a successful synthesis of this compound via this route is the selection of the correct nucleophile and electrophile.

Causality of Reagent Selection: To form the target ether, there are two theoretical pairings of an alkoxide and an alkyl halide:

  • Sodium butoxide (a primary alkoxide) + tert-butyl halide (a tertiary halide): This pathway is ineffective . The primary alkoxide is a strong base, and the tertiary halide is sterically hindered. This combination heavily favors an E2 elimination reaction, yielding isobutylene gas instead of the desired ether.

  • Sodium tert-butoxide (a tertiary alkoxide) + 1-halobutane (a primary halide): This is the correct and effective pathway . The primary alkyl halide is unhindered and an excellent substrate for Sₙ2 reactions. Although sodium tert-butoxide is a strong base, its steric bulk makes it a less effective nucleophile, but with a primary halide, substitution can successfully compete with elimination.

Below is a logical workflow for this synthesis.

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Sₙ2 Reaction cluster_workup Step 3: Workup & Purification reagent1 Sodium Metal (Na) prep Generate Sodium tert-butoxide (Nucleophile) reagent1->prep reagent2 tert-Butanol reagent2->prep reaction Williamson Ether Synthesis (Reflux in THF) prep->reaction reagent3 1-Bromobutane (Primary Alkyl Halide) reagent3->reaction workup Aqueous Wash (Remove NaBr) reaction->workup product This compound side_product NaBr (salt) workup->side_product purify Distillation (Purify Product) workup->purify purify->product

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Warning: This procedure involves sodium metal, which is highly reactive with water, and flammable solvents. Strict anhydrous conditions must be maintained, and the reaction should be performed in a fume hood with appropriate personal protective equipment (PPE). The primary reagent, sodium tert-butoxide, is corrosive and requires careful handling.[4][5]

  • Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 150 mL of anhydrous tetrahydrofuran (THF). Carefully add sodium metal (1.0 eq) in small, freshly cut pieces to the solvent.

  • Slowly add tert-butanol (1.05 eq) dropwise to the stirred suspension. The reaction will generate hydrogen gas, which must be safely vented. The mixture is stirred and gently heated to reflux until all the sodium has reacted to form a solution of sodium tert-butoxide.

  • Sₙ2 Reaction: Cool the flask to room temperature. Add 1-bromobutane (1.0 eq) dropwise via an addition funnel over 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: After cooling to room temperature, quench the reaction by slowly adding water to decompose any unreacted sodium tert-butoxide.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Acid-Catalyzed Alkene Addition

An alternative industrial method involves the acid-catalyzed reaction of a butanol with 2-methylpropene (isobutylene).[1]

Mechanistic Insight: This reaction proceeds via the formation of a stable tertiary carbocation.

  • Protonation: An acid catalyst (e.g., sulfuric acid) protonates the 2-methylpropene at the less substituted carbon, forming the more stable tertiary carbocation (the tert-butyl cation).[6]

  • Nucleophilic Attack: The oxygen atom of 1-butanol acts as a nucleophile and attacks the electrophilic tert-butyl cation.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final ether product, this compound.

G reagent1 2-Methylpropene step1 Protonation of Alkene Forms tert-Butyl Cation reagent1->step1 reagent2 1-Butanol step2 Nucleophilic Attack by 1-Butanol reagent2->step2 catalyst Acid Catalyst (H+) catalyst->step1 intermediate tert-Butyl Cation (Stable Intermediate) step1->intermediate intermediate->step2 intermediate2 Protonated Ether step2->intermediate2 step3 Deprotonation intermediate2->step3 product This compound step3->product catalyst_regen Catalyst Regenerated (H+) step3->catalyst_regen

Sources

Spectroscopic Data of 1-Tert-butoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule and the Rationale for Spectroscopic Analysis

1-Tert-butoxybutane, also known as butyl tert-butyl ether (BTBE), is an aliphatic ether with the chemical formula C₈H₁₈O.[1][2] As an isomer of other common ethers like di-n-butyl ether and di-tert-butyl ether, its unambiguous identification is critical in research and industrial applications, ranging from its potential use as a solvent to an intermediate in fine chemical synthesis.[1] The structural characterization of this compound relies on a combination of modern spectroscopic techniques, each providing a unique piece of the molecular puzzle.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is structured to not only present the data but also to elucidate the underlying principles and experimental logic, offering field-proven insights for researchers, scientists, and professionals in drug development. By understanding why the spectra appear as they do, analysts can more confidently identify this molecule and distinguish it from its isomers and related compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and concise discussion of the spectroscopic data, the atoms in this compound are systematically labeled. This labeling convention will be used throughout the guide to correlate specific spectral features with their corresponding atoms in the molecule.

Caption: Labeled structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of hydrogen atoms in an organic molecule. For this compound, it allows for the clear differentiation of the n-butyl and tert-butyl groups.

Expertise & Experience: The Rationale Behind the Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons. The key interpretive drivers are chemical shift (influenced by the electron-withdrawing oxygen atom) and spin-spin coupling (which reveals the number of neighboring protons).

  • Tert-butyl Protons (H⁶, H⁷, H⁸): The nine protons of the three methyl groups on the tert-butyl moiety are all chemically equivalent. They have no adjacent protons to couple with, hence their signal appears as a sharp singlet. This high-integration singlet is a hallmark of a tert-butyl group.[3]

  • Methylene Protons Adjacent to Oxygen (H⁴): The two protons on C⁴ are directly attached to a carbon bonded to the highly electronegative oxygen atom. This proximity deshields the protons, causing their signal to appear further downfield compared to other alkyl protons. These protons are coupled to the two adjacent protons on C³, resulting in a triplet signal.

  • Terminal Methyl Protons (H¹): The three protons on C¹ are in a standard alkyl environment, appearing at the highest field (most upfield). They are coupled to the two adjacent protons on C², which splits their signal into a triplet.

  • Internal Methylene Protons (H² and H³): The protons on C² and C³ are coupled to protons on both sides. The C³ protons are coupled to those on C² and C⁴, and the C² protons are coupled to those on C¹ and C³. This complex coupling pattern results in overlapping multiplet signals in the alkyl region of the spectrum.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standardized protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.[4]

  • Acquisition Parameters: A standard pulse-acquire sequence is used.[5] Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio and a relaxation delay (e.g., 5 seconds) to allow for full proton relaxation between pulses.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum for analysis.

Data Summary: ¹H NMR of this compound
Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Integration
H¹, -CH₃ (n-butyl)0.92Triplet3H
H⁶, H⁷, H⁸, -C(CH₃)₃1.18Singlet9H
H², H³, -CH₂-CH₂-1.35 - 1.55Multiplet4H
H⁴, -O-CH₂-3.35Triplet2H
Note: Data is based on typical chemical shifts for similar ether structures. Actual values may vary slightly based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single, sharp signal.

Expertise & Experience: The Rationale Behind the Spectrum

Due to the molecule's symmetry, this compound is expected to exhibit five distinct signals in its ¹³C NMR spectrum, as C⁶, C⁷, and C⁸ are equivalent.

  • Quaternary Carbon (C⁵): This carbon is bonded to the oxygen and three other carbons. It lacks attached protons, resulting in a characteristically weak signal (due to the lack of Nuclear Overhauser Effect enhancement). Its direct attachment to oxygen shifts it significantly downfield.

  • Oxygen-Attached Methylene Carbon (C⁴): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom and appears at a downfield chemical shift, typically in the 60-80 ppm range for ethers.[6]

  • Tert-butyl Methyl Carbons (C⁶, C⁷, C⁸): These three equivalent carbons appear as a single, strong signal.

  • Alkyl Carbons (C¹, C², C³): These carbons appear in the typical upfield aliphatic region (10-40 ppm). Their specific chemical shifts are determined by their distance from the oxygen atom and their position in the n-butyl chain.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum
  • Sample Preparation: A more concentrated sample is typically used for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in 0.6 mL of deuterated solvent).

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).[7]

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Summary: ¹³C NMR of this compound
Carbon Assignment Approximate Chemical Shift (δ, ppm)
C¹, -C H₃ (n-butyl)14.1
C², -C H₂-19.5
C⁶, C⁷, C⁸, -C(C H₃)₃28.8
C³, -C H₂-32.2
C⁴, -O-C H₂-65.5
C⁵, -O-C (CH₃)₃72.5
Note: Data is based on typical chemical shifts for similar ether structures. Actual values may vary slightly.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: The Rationale Behind the Spectrum

For an ether like this compound, the IR spectrum is defined as much by the peaks that are present as by those that are absent.

  • Key Present Absorption: The most diagnostic feature is a strong, prominent C-O stretching band. For aliphatic ethers, this peak typically appears in the 1150-1085 cm⁻¹ region. Its intensity is a direct result of the large change in dipole moment during the C-O bond stretch.

  • Key Absent Absorptions: The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region confirms the lack of an O-H group (ruling out alcohols). Similarly, the absence of a strong, sharp absorption around 1700 cm⁻¹ indicates the lack of a C=O carbonyl group (ruling out aldehydes, ketones, esters, etc.).

  • Other Absorptions: The spectrum will also be populated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates is collected first.

  • Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Summary: Key IR Absorptions for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Assignment
2975 - 2850StrongC-H (sp³) Stretching
1470 - 1450MediumC-H Bending (Methylene)
1390 - 1365MediumC-H Bending (Methyl)
~1100Very StrongC-O-C Stretching (Asymmetric)
Note: Data is based on characteristic absorption frequencies for aliphatic ethers.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Experience: The Rationale Behind the Fragmentation

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of ethers is dominated by pathways that lead to the formation of stable carbocations.

  • Molecular Ion (M⁺•): For this compound (MW = 130.23 g/mol ), a molecular ion peak at a mass-to-charge ratio (m/z) of 130 may be observed, though it is often weak or absent in ethers.[8]

  • α-Cleavage: The most favorable fragmentation pathway for ethers is cleavage of a C-C bond alpha to the oxygen atom. For this compound, this can happen on either side of the oxygen.

    • Loss of a Propyl Radical: Cleavage between C³ and C⁴ would lead to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of an ion at m/z 87.

    • Loss of a Methyl Radical: Cleavage of a C-C bond within the tert-butyl group leads to the loss of a methyl radical (•CH₃) to form an oxonium ion at m/z 115.

  • Formation of the Tert-Butyl Cation (Base Peak): The most dominant fragmentation involves the cleavage of the C⁴-O bond, leading to the formation of the highly stable tert-butyl carbocation, [C(CH₃)₃]⁺. This fragment has an m/z of 57. Due to its exceptional stability, this peak is expected to be the base peak (most intense peak) in the spectrum. The other part of this cleavage would be a butoxy radical, which is neutral and not detected.

Caption: Dominant fragmentation pathway in EI-MS.

Experimental Protocol: Acquiring the EI Mass Spectrum
  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam (standard for EI).

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Data Summary: Predicted Mass Spectrum of this compound
m/z Relative Intensity Proposed Fragment Ion
130Low[C₈H₁₈O]⁺• (Molecular Ion)
115Moderate[M - CH₃]⁺
87Moderate[M - C₃H₇]⁺
57100% (Base Peak)[C(CH₃)₃]⁺
41High[C₃H₅]⁺ (Allyl cation from further fragmentation)
Note: Relative intensities are predictive and based on the principles of ether fragmentation.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the ether functional group while ruling out others, and mass spectrometry corroborates the molecular weight and reveals the molecule's susceptibility to form a stable tert-butyl cation. By understanding the causal relationships between molecular structure and spectral output, researchers can utilize these techniques for confident identification and quality assessment of this compound in any scientific or industrial setting.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • MassBank of North America. tert-butyl phenyl ether. Available at: [Link]

  • NIST (2021). tert-Butyl methyl ether in NIST Chemistry WebBook. Available at: [Link]

  • NIST (2021). Di-tert-Butyl ether in NIST Chemistry WebBook. Available at: [Link]

  • PubChem (2024). 1-Tert-butoxy-4-trimethylsilyloxybutane. Available at: [Link]

  • PubChem (2024). This compound. Available at: [Link]

  • ResearchGate (2015). Mass spectrum of 1-tert-Butoxy-hex-5-yne. Available at: [Link]

  • SpectraBase (2024). tert-Butyl ether. Available at: [Link]

  • University of Oregon (2020). 13C NMR Chemical Shift. Available at: [Link]

  • ACD/Labs (2023). t-Butyl group towers over other 1H resonances. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of tert-Butyl n-Butyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the foundational principles governing the synthesis of tert-butyl n-butyl ether (TBnBE). It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of etherification reactions. We will explore the primary synthetic routes, delving into the causality behind experimental choices, and present self-validating protocols. This document eschews a rigid template in favor of a structure that logically unfolds the complexities of TBnBE synthesis, supported by authoritative references and visual aids to ensure scientific integrity and clarity.

Introduction: The Significance of Asymmetric Ethers

Tert-butyl n-butyl ether is an asymmetric ether, a class of compounds with broad applications ranging from use as gasoline oxygenates to their role as non-polar solvents and intermediates in organic synthesis.[1] The distinct steric and electronic properties of the tert-butyl and n-butyl groups impart unique characteristics to the molecule, making its efficient and selective synthesis a topic of considerable interest in both academic and industrial chemistry. The tert-butyl group, in particular, can serve as a bulky protecting group for alcohols in complex multi-step syntheses.[2][3] This guide will focus on the two principal methodologies for synthesizing TBnBE: the Williamson ether synthesis and acid-catalyzed additions to isobutylene.

Synthetic Strategies and Mechanistic Considerations

The choice of synthetic route for an asymmetric ether like tert-butyl n-butyl ether is critically dependent on the structure of the target molecule. The two primary approaches involve either a nucleophilic substitution or an electrophilic addition mechanism.

The Williamson Ether Synthesis: A Nucleophilic Substitution Approach

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether preparation.[4][5] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide or other substrate with a good leaving group.[4][6]

For the synthesis of tert-butyl n-butyl ether, two theoretical pathways exist:

  • Pathway A: Sodium n-butoxide reacting with tert-butyl halide.

  • Pathway B: Sodium tert-butoxide reacting with n-butyl halide.

A Critical Analysis of Feasibility:

Pathway A is highly unlikely to yield the desired ether. The reaction of a strong nucleophile/strong base like sodium n-butoxide with a tertiary alkyl halide (tert-butyl halide) will predominantly lead to an E2 (bimolecular elimination) reaction, producing isobutylene as the major product.[7] This is due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an SN2 reaction.[4][7]

Pathway B, however, is a viable route. Here, the sterically hindered but strongly basic sodium tert-butoxide reacts with a primary alkyl halide (n-butyl halide). While elimination can still be a competing side reaction, the SN2 pathway is favored due to the unhindered nature of the primary carbon on the n-butyl halide.[6]

Diagram 1: Williamson Ether Synthesis of tert-Butyl n-Butyl Ether

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products n-Butanol n-Butanol Sodium_tert-butoxide Sodium tert-butoxide n-Butanol->Sodium_tert-butoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_tert-butoxide n-Butyl_Bromide n-Butyl Bromide TBnBE tert-Butyl n-Butyl Ether n-Butyl_Bromide->TBnBE Sodium_tert-butoxide->TBnBE SN2 Attack NaBr Sodium Bromide (NaBr)

Caption: Workflow for the Williamson ether synthesis of tert-Butyl n-Butyl Ether.

Acid-Catalyzed Addition of n-Butanol to Isobutylene

An alternative and often more industrially scalable method for preparing tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[8] This reaction proceeds via an electrophilic addition mechanism.

Mechanism Breakdown:

  • Protonation of Isobutylene: In the presence of a strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like Amberlyst 15), the π-bond of isobutylene is protonated to form a stable tertiary carbocation.[8][9]

  • Nucleophilic Attack by n-Butanol: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the electron-deficient tertiary carbocation.

  • Deprotonation: A weak base (e.g., another molecule of n-butanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion intermediate to yield the final product, tert-butyl n-butyl ether, and regenerate the acid catalyst.

The use of solid acid catalysts is particularly advantageous in industrial settings as it simplifies catalyst removal from the product mixture.[8][10]

Diagram 2: Acid-Catalyzed Synthesis of tert-Butyl n-Butyl Ether

Acid_Catalyzed_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Isobutylene Isobutylene tert-Butyl_Carbocation tert-Butyl Carbocation Isobutylene->tert-Butyl_Carbocation Protonation n-Butanol n-Butanol Oxonium_Ion Oxonium Ion n-Butanol->Oxonium_Ion H+ Acid Catalyst (H+) H+->tert-Butyl_Carbocation tert-Butyl_Carbocation->Oxonium_Ion Nucleophilic Attack TBnBE tert-Butyl n-Butyl Ether Oxonium_Ion->TBnBE Deprotonation

Caption: Mechanism of acid-catalyzed synthesis of tert-Butyl n-Butyl Ether.

Experimental Protocols

The following protocols are provided as a foundation for the laboratory synthesis of tert-butyl n-butyl ether. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[11][12][13]

Protocol for Williamson Ether Synthesis

Materials:

  • Sodium metal

  • Anhydrous tert-butanol

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous tert-butanol and anhydrous diethyl ether.

  • Carefully add small pieces of sodium metal to the solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

  • Ether Synthesis: Cool the freshly prepared sodium tert-butoxide solution in an ice bath.

  • Slowly add n-butyl bromide dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tert-butyl n-butyl ether by fractional distillation.

Protocol for Acid-Catalyzed Synthesis

Materials:

  • n-Butanol

  • Isobutylene (condensed as a liquid)

  • Amberlyst 15 ion-exchange resin (or concentrated sulfuric acid)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a pressure-rated flask equipped with a magnetic stirrer, add n-butanol and the acid catalyst (Amberlyst 15).

  • Cool the flask in a dry ice/acetone bath and carefully condense a known amount of isobutylene into the flask.

  • Reaction: Seal the flask and allow it to warm to room temperature while stirring. The reaction progress can be monitored by GC-MS.

  • Work-up: Once the reaction is complete, filter the Amberlyst 15 resin. If sulfuric acid was used, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess n-butanol and any remaining starting materials by distillation.

  • Purification: The resulting tert-butyl n-butyl ether can be further purified by fractional distillation.

Product Characterization

The identity and purity of the synthesized tert-butyl n-butyl ether should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
1H NMR A singlet corresponding to the nine equivalent protons of the tert-butyl group, a triplet for the methyl protons of the n-butyl group, a quartet for the methylene protons adjacent to the oxygen, and a sextet for the other methylene protons of the n-butyl group.[14]
13C NMR A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons of the tert-butyl group, and distinct signals for the four carbons of the n-butyl group.[15]
Infrared (IR) Spectroscopy A characteristic C-O-C stretching vibration in the range of 1070-1150 cm-1. The absence of a broad O-H stretch around 3300 cm-1 indicates the consumption of the starting alcohol.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of tert-butyl n-butyl ether (130.23 g/mol ).[15]

Safety and Handling

Tert-butyl n-butyl ether is a flammable liquid and should be handled with care.[11][13] It is important to avoid contact with skin and eyes and to work in a well-ventilated area.[11][12] Ethers have a tendency to form explosive peroxides upon prolonged storage and exposure to air and light.[17] Therefore, it is recommended to store the product over a stabilizer, such as BHT, and in a cool, dark place.[17][18]

Conclusion

The synthesis of tert-butyl n-butyl ether can be effectively achieved through two primary methods: the Williamson ether synthesis and the acid-catalyzed addition of n-butanol to isobutylene. The choice of method depends on factors such as scale, available starting materials, and desired purity. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The protocols and characterization data provided in this guide serve as a robust foundation for the successful synthesis and verification of tert-butyl n-butyl ether in a research setting.

References

  • Bartoli, G., et al. (2005). A mild reaction for the protection of alcohols as t-butyl ethers. Organic Letters, 7(3), 427-430.
  • Greenfield Global. (2019). Methyl-tert-Butyl-Ether-MTBE-1.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis? Retrieved from [Link]

  • Scribd. (n.d.). tert-Butyl Ethyl Ether Safety Data Sheet. Retrieved from [Link]

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  • J-Stage. (n.d.). LIQUID-PHASE SYNTHESIS OF METHYL tert-BUTYL ETHER ON HETEROGENEOUS HETEROPOLY ACID CATALYST. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Retrieved from [Link]

  • Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]

  • YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). The gas phase n-propyl-tert-butyl ether synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). Mtbe preparation from isobutylene/tba and methanol in presence of an acid resin catalyst.
  • Google Patents. (n.d.). Method for preparing isobutene through a tert-butyl alcohol method.
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Chemical stability and reactivity of 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 1-Tert-butoxybutane

Abstract

This compound, also known as butyl tert-butyl ether (BTBE), is an asymmetrical ether with significant utility in organic synthesis, both as a solvent and as a structural motif in more complex molecules. Its unique structure, featuring a primary butyl group and a tertiary butyl group linked by an oxygen atom, dictates a distinct profile of chemical stability and reactivity. This guide provides a comprehensive analysis of this compound, detailing its synthesis, its behavior under various chemical conditions, and the mechanistic underpinnings of its reactivity. We will explore its notable stability towards bases and nucleophiles, contrasted with its predictable and selective cleavage under acidic conditions—a cornerstone of its application in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this versatile compound.

Introduction and Molecular Overview

This compound (CAS No. 1000-63-1) is a colorless liquid with the molecular formula C₈H₁₈O.[1][2][3] As an ether, it is characterized by the C-O-C linkage. The asymmetry in its structure—a primary n-butyl group on one side of the ether oxygen and a sterically hindered tertiary butyl group on the other—is the primary determinant of its chemical behavior. While ethers are generally considered unreactive, serving as excellent reaction solvents, the specific structure of this compound allows for highly selective chemical transformations, making it a subject of interest beyond its solvent properties.[4][5] The tert-butoxy group, in particular, is a widely used protecting group in the synthesis of complex molecules, valued for its stability under many conditions and its clean removal under specific acidic protocols.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 1000-63-1[2][3][6]
Molecular Formula C₈H₁₈O[2][3][6]
Molecular Weight 130.23 g/mol [2][6]
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]butane[7]
Synonyms Butyl tert-butyl ether, Tert-butyl n-butyl ether[1][2][3]
Boiling Point 397.15 K (124 °C)[3]
Appearance Colorless liquid[1]

Synthesis of this compound: A Mechanistic Perspective

The most common and instructive method for preparing asymmetrical ethers like this compound is the Williamson Ether Synthesis .[8] This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction.[8] The success of this synthesis hinges on the correct choice of reagents to maximize the desired substitution reaction and minimize the competing E2 (bimolecular elimination) reaction.

The Williamson Ether Synthesis: Reagent Selection Causality

To synthesize this compound, there are two theoretical pathways:

  • Pathway A: Sodium n-butoxide (a primary alkoxide) + tert-butyl bromide (a tertiary halide).

  • Pathway B: Sodium tert-butoxide (a tertiary alkoxide) + 1-bromobutane (a primary halide).

Pathway A is highly inefficient and will primarily yield isobutylene through an E2 elimination reaction. The n-butoxide, while a nucleophile, is also a strong base, and it will readily abstract a proton from a carbon adjacent to the bromine on the sterically hindered tertiary halide.[8]

Conversely, Pathway B is the successful route . Here, the nucleophile is sodium tert-butoxide. While it is a very strong and sterically bulky base, it attacks the unhindered, primary carbon of 1-bromobutane.[1][9] Because the electrophile is a primary halide, the Sₙ2 reaction is highly favored, and the competing E2 elimination is negligible.[8] This strategic choice is fundamental to achieving a high yield of the desired ether.

Williamson Ether Synthesis NaO_tBu Sodium tert-butoxide (Nucleophile) BTBE This compound (Ether Product) NaO_tBu->BTBE Sₙ2 Attack BuBr 1-Bromobutane (Electrophile) BuBr->BTBE NaBr Sodium Bromide (Byproduct)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on the principles of the Williamson Ether Synthesis.[10][11]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry tert-butanol to a suitable solvent such as tetrahydrofuran (THF).

  • Alkoxide Formation: Add sodium hydride (NaH) portion-wise to the stirred solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the complete formation of sodium tert-butoxide.

  • Nucleophilic Substitution: Cool the solution again to 0 °C and add 1-bromobutane dropwise via a syringe.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Cool the reaction to room temperature and carefully quench with water to destroy any unreacted sodium hydride. Transfer the mixture to a separatory funnel and extract with a non-polar solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Stability Profile

The stability of this compound is a direct consequence of the ether linkage, which is generally robust.

  • Stability Towards Bases and Nucleophiles: this compound is highly stable in the presence of strong bases (e.g., hydroxides, alkoxides) and common nucleophiles.[4][5] A substitution or elimination reaction would require the displacement of an alkoxide (n-butoxide or tert-butoxide), which is a very poor leaving group due to its high basicity. This stability allows this compound to be used as a solvent for reactions involving these types of reagents.

  • Oxidative and Reductive Stability: The compound is generally resistant to many common oxidizing and reducing agents. The C-H bonds are not easily oxidized under mild conditions, and the ether linkage is inert to reagents like sodium borohydride or lithium aluminum hydride. However, like other ethers, prolonged exposure to atmospheric oxygen can lead to the slow formation of explosive peroxides.[12] Proper storage in a tightly sealed container away from light is crucial.[1]

  • Thermal Stability: While specific high-temperature decomposition data for this compound is limited, ethers are generally thermally stable. Decomposition would likely proceed through radical mechanisms at elevated temperatures. For instance, studies on the thermal decomposition of related compounds like butylated hydroxytoluene (BHT) show that decomposition occurs at temperatures well above 400 K, often initiated by the cleavage of the weakest bonds.[13]

Chemical Reactivity: The Dominance of Acid-Catalyzed Cleavage

The most significant and synthetically useful reaction of this compound is its cleavage by strong acids.[4][5] This reaction is highly selective and proceeds through a well-defined mechanism dictated by the structure of the ether.

Mechanism: Sₙ1 Cleavage Pathway

The cleavage of this compound with a strong acid like HBr or HI is a classic example of an Sₙ1 reaction.[14] The presence of the tertiary alkyl group is the key factor that directs the mechanism.

  • Protonation: The first step is the rapid and reversible protonation of the ether oxygen by the strong acid. This converts the poor alkoxide leaving group into a good alcohol leaving group.[15]

  • Carbocation Formation: The C-O bond to the tertiary carbon cleaves heterolytically. This is the rate-determining step. This cleavage is favored because it forms a relatively stable tertiary carbocation (the tert-butyl cation) and a neutral molecule of 1-butanol.[4][14] Formation of a primary carbocation via cleavage of the n-butyl-oxygen bond is energetically prohibitive and does not occur.

  • Nucleophilic Attack: The halide anion (Br⁻ or I⁻), which is a good nucleophile, rapidly attacks the tert-butyl carbocation to form tert-butyl bromide.[14]

If an excess of the strong acid is used, the 1-butanol formed in the initial step can undergo a subsequent Sₙ2 reaction to form 1-bromobutane and water.[1]

SN1_Cleavage cluster_steps Sₙ1 Cleavage Mechanism Start This compound + HBr Protonated Protonated Ether (Oxonium Ion) Start->Protonated Step 1: Protonation (Fast) Carbocation tert-Butyl Carbocation + 1-Butanol Protonated->Carbocation Step 2: Cleavage (Slow, RDS) Products tert-Butyl Bromide + 1-Butanol Carbocation->Products Step 3: Nucleophilic Attack (Fast)

Caption: Sₙ1 Mechanism of Acid-Catalyzed Cleavage of this compound.

Reagent Selectivity

The rate of ether cleavage is dependent on the strength of the acid used. The reactivity order for hydrohalic acids is: HI > HBr >> HCl [1]

This trend is due to two factors: the acidity of the hydrogen halide and the nucleophilicity of the resulting halide anion, both of which increase down the group (I⁻ > Br⁻ > Cl⁻).[1] Hydrochloric acid is generally not effective for cleaving ethers under normal conditions.[4][5]

Experimental Protocol: Acid-Catalyzed Cleavage

This protocol is a representative example for demonstrating the cleavage of a tert-butyl ether.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like glacial acetic acid or dichloromethane.

  • Acid Addition: Add a stoichiometric amount or a slight excess of concentrated hydrobromic acid (48% aq. HBr).

  • Heating: Gently heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by GC, observing the disappearance of the starting ether and the appearance of the alcohol and alkyl halide products.

  • Workup: After cooling, transfer the mixture to a separatory funnel and dilute with water. Extract the organic products with diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize excess acid) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting products, 1-butanol and tert-butyl bromide, can be separated by fractional distillation.

Summary and Conclusion

This compound presents a fascinating case study in chemical stability and reactivity, governed entirely by its asymmetrical structure. Its general inertness to a wide range of reagents makes it a reliable solvent, while the lability of the tert-butyl C-O bond under strong acidic conditions provides a predictable and selective pathway for chemical transformation. This acid-catalyzed cleavage, proceeding via a stable tertiary carbocation, is a cornerstone of its utility, particularly in the context of the tert-butoxy group's role as a protecting group. For the research scientist, a thorough understanding of these principles is essential for leveraging the full potential of this compound in complex synthetic designs and for ensuring its safe and effective handling in the laboratory.

References

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1-Tert-butoxybutane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Tert-butoxybutane (Butyl Tert-butyl Ether)

Section 1: Chemical and Physical Identity

This compound, also known as butyl tert-butyl ether, is an asymmetrical ether with the chemical formula C₈H₁₈O.[1][2] While not as common in laboratory settings as diethyl ether or tetrahydrofuran, it serves as a useful research chemical and can be employed as a solvent or an intermediate in organic synthesis.[3][4] Its specific structure, featuring a bulky tert-butyl group, influences its reactivity and physical properties.[3] A comprehensive understanding of its characteristics is the foundation for a thorough risk assessment and the implementation of safe handling protocols.

Table 1.1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 1000-63-1 [1][2]
Molecular Formula C₈H₁₈O [1][2]
Molecular Weight 130.23 g/mol [1][2]
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]butane [1]

| Common Synonyms | Butyl tert-butyl ether, tert-Butyl n-butyl ether |[2][4] |

Table 1.2: Physical and Chemical Properties of this compound

Property Value Source
Appearance Colorless liquid [3]
Boiling Point ~124-125 °C (397.15 K) [5]
Flash Point Not definitively reported, but expected to be low as a flammable ether.
Vapor Pressure Data not widely available; expected to be volatile.
Solubility Insoluble or sparingly soluble in water. [6]

| Vapor Density | Heavier than air. |[7] |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive GHS classification for this compound is not consistently reported across all databases, its structural similarity to other flammable ethers allows for a presumptive hazard assessment based on established principles of chemical safety. The primary hazards are associated with its flammability and potential health effects from exposure.

Table 2.1: Presumptive GHS Classification and Statements

Category Code Statement
Hazard Class Flammable Liquid H226: Flammable liquid and vapor.[8]
Skin Corrosion/Irritation H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[9]
STOT - Single Exposure H335: May cause respiratory irritation.[10]
Signal Word Warning
Precautionary P210 Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[8][11]
Statements P261 Avoid breathing vapors.[10]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[8][11]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |

In-Depth Hazard Analysis
  • Flammability: The principal hazard associated with this compound, like all volatile ethers, is its flammability.[13] Ether vapors are typically heavier than air and can travel significant distances to an ignition source, leading to a "flashback" event.[7] The risk is compounded by the low ignition energy required; static electricity generated during transfer operations can be sufficient to ignite the vapors.[7][13]

  • Health Hazards: Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[8][10] Inhalation of high concentrations of ether vapors can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and in severe cases, unconsciousness and respiratory paralysis.[13] The chronic toxicological properties of this compound have not been fully investigated.[14]

  • Chemical Reactivity and Peroxide Formation: Ethers are known to form explosive peroxides when exposed to air and light over time.[15][16] While the bulky tert-butyl group may sterically hinder this process compared to ethers with primary or secondary alkyl groups, it is a critical best practice to assume that peroxide formation is possible. This risk increases significantly if the ether is distilled to dryness. The substance is also incompatible with strong oxidizing agents.[7][15]

Risk Assessment Workflow

A systematic risk assessment is mandatory before any work involving this compound is initiated. This process ensures that all hazards are identified and appropriate control measures are implemented.

cluster_assessment Risk Assessment Workflow A 1. Identify Hazards (Flammability, Irritation, Peroxide Formation) B 2. Evaluate Risks (Quantity, Frequency of Use, Operating Conditions) A->B Analyze potential for harm C 3. Implement Controls (Hierarchy of Controls) B->C Select appropriate measures D 4. Develop SOP & Emergency Plan C->D Document procedures E 5. Review & Update (Annually or with process changes) D->E Ensure ongoing safety E->A Re-evaluate process

Caption: Logical flow for conducting a risk assessment.

Section 3: Engineering and Administrative Controls

The cornerstone of safely handling hazardous chemicals is the Hierarchy of Controls, a framework that prioritizes the most effective safety measures.

cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: These are the most critical physical measures for isolating personnel from the hazard.

    • Chemical Fume Hood: All work involving the transfer or heating of this compound must be conducted inside a certified chemical fume hood to control vapor inhalation and contain potential spills.[15][17]

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[18]

    • Explosion-Proof Equipment: Any electrical equipment used in the vicinity, such as stir plates or heating mantles, must be intrinsically safe or "explosion-proof" to prevent ignition.[10][11]

    • Grounding and Bonding: When transferring quantities greater than 500 mL from one metal container to another, containers must be bonded and grounded to dissipate static electricity.[15][18]

  • Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP must be written and approved before work begins.[15]

    • Quantity Minimization: Only the minimum required quantity of the ether should be stored and used in the laboratory work area.[15][17]

    • Labeling: All containers must be clearly labeled with the chemical name and primary hazard warnings.[19]

    • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][20]

  • Skin Protection:

    • A flame-resistant lab coat should be worn and kept fully buttoned.

    • Gloves: Proper glove selection is critical. Disposable nitrile gloves provide adequate splash protection but should be removed and replaced immediately upon contamination.[17] For prolonged handling or immersion, heavier-duty gloves such as polyvinyl alcohol (PVA) are recommended.[17] Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.[10]

  • Respiratory Protection: A respirator is generally not required if work is conducted within a properly functioning fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[20][21]

Table 4.1: Glove Selection Guide

Task Glove Material Breakthrough Time Recommendation
Incidental Contact/Splash Nitrile ~3 minutes Suitable for brief handling; replace immediately upon contact.[17]

| Extended Contact/Immersion | Polyvinyl Alcohol (PVA) | > 8 hours | Recommended for large-volume transfers or spill cleanup.[17] |

Section 5: Safe Handling and Storage Protocols

Adherence to strict, documented protocols is essential for preventing incidents.

Protocol 5.1: General Handling Procedure
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Area Setup: Clear the fume hood of all unnecessary equipment and potential ignition sources.[13]

  • Grounding (if applicable): For transfers between metal containers >500 mL, confirm that bonding and grounding wires are securely attached.[18]

  • Dispensing: Slowly dispense the required amount of this compound into a labeled, appropriate secondary container.

  • Closure: Tightly cap the source container and the secondary container immediately after dispensing.

  • Cleanup: Wipe down any minor drips within the fume hood with a suitable absorbent material.

  • Post-Handling: Return the source container to its designated storage location. Wash hands thoroughly after removing gloves.[12]

Protocol 5.2: Storage Procedure
  • Container Integrity: Ensure the container is tightly sealed to prevent vapor escape and exposure to air.[7][10]

  • Location: Store in a dedicated, approved flammable liquid storage cabinet.[18][22][23] These cabinets are designed to protect the contents from fire for a specified period.[23]

  • Segregation: Store this compound away from strong oxidizing agents, acids, and other incompatible materials.[7][22]

  • Environment: The storage area must be cool, dry, well-ventilated, and out of direct sunlight.[18][22]

  • Peroxide Management: Although the risk may be lower than for other ethers, it is prudent to date containers upon receipt and upon opening. Dispose of the chemical within 12 months of opening or by the manufacturer's expiration date, whichever is sooner.[22]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Protocol 6.1: Spill Response (Small Laboratory Spill < 1 Liter)

A small spill is one that can be safely managed by trained laboratory personnel without posing a significant fire or health risk.

cluster_spill Spill Response Workflow A 1. Alert & Evacuate (Alert personnel, evacuate immediate area if necessary) B 2. Control Ignition Sources (Turn off all nearby equipment) A->B Prevent fire C 3. Contain & Absorb (Use spill pillows or inert absorbent like sand) B->C Isolate spill D 4. Collect Debris (Use non-sparking tools to scoop into a container) C->D Clean up E 5. Decontaminate & Dispose (Wipe area, seal waste container for hazardous disposal) D->E Finalize

Caption: Step-by-step workflow for a small chemical spill.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or vapors are overwhelming, activate the fire alarm and evacuate.

  • Control Ignition Sources: Immediately turn off all nearby ignition sources (hot plates, stirrers, etc.).[7]

  • Ventilate: Ensure the fume hood is drawing air.

  • Contain & Absorb: Use a spill kit containing inert absorbent material (e.g., sand, vermiculite, commercial sorbent pads) to surround and absorb the liquid.[7] Do not use combustible materials like paper towels.

  • Collect Debris: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[8][10]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of the sealed waste container through your institution's hazardous waste program.

Protocol 6.2: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 6.1: First Aid for this compound Exposure

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][21] |

Protocol 6.3: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11][12]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it can spread the flammable liquid.[8]

  • Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[10][12]

Section 7: References

  • Environmental Health & Safety. (n.d.). Safely store chemicals in laboratory? University of Louisville. Retrieved from [Link]

  • LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • UCSD Blink. (2023). Flammable and Combustible Liquids Storage Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1000-63-1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of St Andrews. (2024). Ethers. Health and Safety Department. Retrieved from [Link]

  • Justrite. (n.d.). How to Handle and Store Ethyl Ether. Eagle Manufacturing. Retrieved from [Link]

  • University College London. (2021). Ethers. Safety Services. Retrieved from [Link]

  • University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • AA Blocks. (2026). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Retrieved from [Link]

  • IARC Publications. (n.d.). 1-tert-BUTOXYPROPAN-2-OL. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TOX-53: t-Butyl Alcohol. Retrieved from [Link]

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The Solubility Profile of 1-Tert-butoxybutane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-tert-butoxybutane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the effective use of this compound in various chemical applications.

Introduction: Understanding this compound

This compound, also known as butyl tert-butyl ether, is an aliphatic ether with the chemical formula C8H18O.[1][2] Its structure, featuring a bulky tert-butyl group and a linear butyl group linked by an oxygen atom, significantly influences its physical and chemical properties, including its solubility. Ethers as a class are known for their relative inertness and are widely used as solvents in organic synthesis, extraction processes, and as fuel additives.[3][4][5] Understanding the solubility of this compound is crucial for its application in reaction media, purification processes, and formulation development.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key factors influencing its solubility are:

  • Polarity: The C-O-C bond in ethers results in a net dipole moment, rendering them slightly polar.[6] However, the symmetrical arrangement of the alkyl groups around the oxygen atom in this compound and the nonpolar nature of the hydrocarbon chains diminish its overall polarity.

  • Hydrogen Bonding: The oxygen atom in this compound possesses lone pairs of electrons and can act as a hydrogen bond acceptor.[7] It cannot, however, act as a hydrogen bond donor as it lacks a hydrogen atom bonded to the oxygen. This ability to accept hydrogen bonds is a critical determinant of its solubility in protic solvents.

  • Van der Waals Forces: As a molecule with a significant hydrocarbon component, London dispersion forces are the primary intermolecular interactions between this compound molecules and with nonpolar solvents.

The interplay of these forces dictates the extent to which this compound will be soluble in a given organic solvent.

Solubility in Different Classes of Organic Solvents

Based on general principles of ether solubility and data from related compounds like ethyl tert-butyl ether (ETBE), the solubility of this compound can be predicted across various solvent classes. Ethers are generally miscible with most common organic solvents.[3]

Polar Protic Solvents (e.g., Alcohols)

Polar protic solvents, such as methanol, ethanol, and isopropanol, contain a hydrogen atom bonded to an electronegative atom (oxygen in alcohols). This compound is expected to be highly soluble, and likely miscible, in these solvents.[8][9] The primary interaction facilitating this solubility is the hydrogen bonding between the lone pairs on the ether oxygen of this compound and the hydroxyl hydrogen of the alcohol. Quantitative data for the similar compound ETBE shows very high solubility in ethanol and methanol.[10]

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran)

Polar aprotic solvents lack an acidic proton but have a significant dipole moment. Examples include acetone, tetrahydrofuran (THF), and ethyl acetate. This compound is anticipated to be readily soluble in these solvents. The solubility is driven by dipole-dipole interactions and London dispersion forces. Since ethers like THF are themselves excellent solvents for other ethers, high miscibility is expected.[6][11]

Nonpolar Solvents (e.g., Hydrocarbons, Chlorinated Solvents)

Nonpolar solvents, such as hexanes, toluene, and dichloromethane, primarily interact through London dispersion forces. Given the substantial nonpolar hydrocarbon structure of this compound, it is expected to be highly soluble and miscible with these solvents.[4][8] The principle of "like dissolves like" is the dominant factor here, as both the solute and solvent are predominantly nonpolar.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. However, data for the structurally similar ethyl tert-butyl ether (ETBE) provides a useful reference.

Solvent ClassRepresentative SolventExpected Solubility of this compoundReference Data for ETBE (g/L at 25°C)
Polar ProticEthanolMiscible700.47[10]
MethanolMiscible809.66[10]
IsopropanolMiscible578.57[10]
Polar AproticAcetoneMiscibleAppreciably soluble[6]
Tetrahydrofuran (THF)MiscibleMiscible[3]
NonpolarHexaneMiscibleMiscible with hydrocarbons[8]
TolueneMiscibleMiscible with hydrocarbons[8]

Experimental Determination of Solubility

The following protocol outlines a standard method for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (PTFE, 0.2 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The presence of undissolved solute is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a few hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the final volume and weigh the flask to determine the mass of the solution.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

    • Analyze the filtered saturated solution and the calibration standards using a suitable analytical method like GC-FID.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

  • Data Calculation:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) from the determined concentration.

Causality and Self-Validation
  • Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Why filtration? To remove any suspended solid particles that would otherwise lead to an overestimation of the solubility.

  • Why a calibration curve? To provide a reliable and accurate quantification of the solute concentration in the saturated solution.

Visualizing Molecular Interactions and Workflow

G cluster_solute This compound cluster_solvents Organic Solvents solute C8H18O (Slightly Polar) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic H-Bonding (Acceptor) Dipole-Dipole Dispersion polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole Dispersion nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Dispersion Forces

Caption: Intermolecular forces governing the solubility of this compound.

G start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Allow Excess Solute to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.2 µm Syringe Filter sample->filter analyze Analyze via GC-FID against Calibration Curve filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

This compound, in line with the general behavior of aliphatic ethers, exhibits excellent solubility in a wide range of common organic solvents. Its miscibility with hydrocarbons, alcohols, and polar aprotic solvents can be attributed to a combination of its ability to act as a hydrogen bond acceptor and the prevalence of van der Waals forces. While specific quantitative data for this compound remains sparse, a strong theoretical understanding and data from analogous compounds provide a reliable predictive framework for its behavior in various solvent systems. The experimental protocol detailed herein offers a robust method for obtaining precise solubility data, which is essential for the effective application of this compound in research and industrial settings.

References

  • EBSCO (n.d.). Ethers. Research Starters.
  • Guidechem (n.d.). tert-Butyl ethyl ether 637-92-3 wiki.
  • LookChem (n.d.). Cas 637-92-3, TERT-BUTYL ETHYL ETHER.
  • Alfa Chemistry (n.d.). Ethers.
  • Scent.vn (n.d.). ETHYL tert-BUTYL ETHER (CAS 637-92-3).
  • PubChem (n.d.). This compound.
  • Benchchem (n.d.). This compound (CAS 1000-63-1).
  • Chemistry LibreTexts (2023). Physical Properties of Ether.
  • Foundations to Chemistry (n.d.). Ethers, Aldehydes, and Ketones.
  • CK-12 Foundation (n.d.). Physical and Chemical Properties of Ethers.
  • Solubility of Things (n.d.). Ethers: Structure, Properties, and Reactions.

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An In-Depth Technical Guide to the Thermochemical Properties of 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential thermochemical data for 1-tert-butoxybutane (also known as butyl tert-butyl ether). Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical, field-proven methodologies for its determination. We will delve into the core thermochemical parameters, the causality behind experimental and computational choices for their measurement, and provide detailed protocols for these advanced procedures.

Introduction: The Scientific and Industrial Relevance of this compound

This compound is an aliphatic ether with significant applications as a solvent and as a potential fuel additive. Its unique structure, featuring a bulky tert-butyl group, imparts specific physical and chemical properties that are of great interest in various chemical processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for process design, safety analysis, and reaction modeling. This data allows for the accurate prediction of reaction equilibria, heats of reaction, and the overall energy balance of systems in which this compound is a key component.

Core Thermochemical Data for this compound

The following table summarizes the key thermochemical data for this compound. It is crucial to note that while some of these properties have been experimentally determined, others, particularly entropy and heat capacity, are often estimated using robust computational methods in the absence of direct experimental measurement.

Thermochemical PropertySymbolValuePhaseSource(s)
Standard Enthalpy of FormationΔfH°-364.6 ± 2.0 kJ/molGas
Standard Enthalpy of FormationΔfH°-403.3 ± 1.9 kJ/molLiquid
Standard Enthalpy of CombustionΔcH°-5317.3 ± 1.5 kJ/molLiquid
Enthalpy of VaporizationΔvapH38.7 ± 0.4 kJ/mol
Standard Molar EntropyEstimated: 420-440 J/(mol·K)GasSee Note 1
Molar Heat CapacityCpEstimated: 250-270 J/(mol·K)GasSee Note 2
Standard Gibbs Free Energy of FormationΔfG°Calculated: Approx. -170 to -190 kJ/molGasSee Note 3

Note 2: The Molar Heat Capacity (Cp) is also not widely reported from experimental data. The estimated value is derived from group contribution methods, which are a reliable and frequently used technique for approximating thermochemical data for organic compounds.[2]

Note 3: The Standard Gibbs Free Energy of Formation (ΔfG°) is calculated using the fundamental thermodynamic relationship: ΔG° = ΔH° - TΔS° , where T is the standard temperature (298.15 K), and the estimated value for S° is used.

Experimental Determination of Thermochemical Properties: Combustion Calorimetry

The enthalpy of combustion is a cornerstone of thermochemical data, from which the enthalpy of formation can be derived. The premier technique for its determination is oxygen bomb calorimetry.

The Rationale Behind Combustion Calorimetry

Combustion calorimetry is a self-validating system for determining the heat released during a complete combustion reaction. By precisely measuring the temperature change in a system of known heat capacity (the calorimeter), the heat of combustion can be accurately determined. The choice of an oxygen bomb calorimeter is critical as it ensures complete combustion at a constant volume, simplifying the thermodynamic calculations.

Detailed Experimental Protocol for Combustion Calorimetry of this compound
  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible. A known length of ignition wire is positioned in contact with the sample.

  • Calorimeter Assembly: The crucible is placed inside the "bomb," a robust, sealed stainless-steel container. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. This high pressure ensures complete and rapid combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is then calculated using the total heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid).

Visualizing the Combustion Calorimetry Workflow

CombustionCalorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Position Ignition Wire prep1->prep2 bomb1 Place Crucible in Bomb prep2->bomb1 bomb2 Add Distilled Water bomb1->bomb2 bomb3 Seal and Pressurize with O2 bomb2->bomb3 cal1 Submerge Bomb in Water bomb3->cal1 cal2 Equilibrate and Record T_initial cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record Temperature Rise cal3->cal4 an1 Correct for Heat Loss cal4->an1 an2 Calculate Heat of Combustion an1->an2

Caption: Workflow for determining the enthalpy of combustion using oxygen bomb calorimetry.

Computational Determination of Thermochemical Properties

In modern chemical research, quantum chemical calculations are an indispensable tool for obtaining accurate thermochemical data, especially for compounds where experimental data is scarce.

The Power of Computational Chemistry

Quantum chemical methods, such as the high-level composite methods (e.g., G3, G4, and CBS-QB3), provide a robust framework for calculating molecular energies and vibrational frequencies from first principles. From these fundamental properties, a wealth of thermochemical data, including enthalpy of formation, entropy, and heat capacity, can be derived with high accuracy. The choice of a composite method is a deliberate one, as these approaches are designed to approximate the results of very high-level calculations at a more manageable computational cost.

Detailed Protocol for Quantum Chemical Calculation of Thermochemical Properties
  • Geometry Optimization: The three-dimensional structure of this compound is optimized using a reliable quantum mechanical method, typically a density functional theory (DFT) method such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the vibrational frequencies of the molecule.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ). This provides a more accurate electronic energy.

  • Thermochemical Analysis: The results from the frequency and high-level energy calculations are used to compute the thermochemical properties. The vibrational frequencies are used to calculate the vibrational contributions to enthalpy, entropy, and heat capacity. Rotational and translational contributions are calculated from the molecular geometry and mass. The standard enthalpy of formation is then calculated using the atomization energy method or isodesmic reactions.

  • Composite Method Application: For the highest accuracy, a composite method like G4 is employed. This involves a series of calculations at different levels of theory and with different basis sets, which are then combined in a specific, predefined way to extrapolate to a highly accurate final energy.

Visualizing the Computational Chemistry Workflow

ComputationalChemistry start Initial Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc High-Level Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->spe_calc therm_analysis Thermochemical Analysis freq_calc->therm_analysis spe_calc->therm_analysis output ΔfH°, S°, Cp, ΔfG° therm_analysis->output

Caption: A generalized workflow for the computational determination of thermochemical properties.

Conclusion

The thermochemical data for this compound presented in this guide are essential for a wide range of scientific and industrial applications. While experimentally determined values for enthalpy are available, a complete thermochemical profile often relies on high-level computational methods to determine properties like entropy and heat capacity. The detailed protocols provided for both experimental and computational approaches offer a robust framework for researchers to either reproduce or expand upon this critical data, ensuring a high degree of scientific integrity and trustworthiness in their work.

References

  • Sharonov, K.G.; Mishentseva, Y.B.; Rozhnov, A.M.; Miroshnichenko, E.A.; Korchatova, L.I. Molar enthalpies of formation and vaporization of t-butoxybutanes and thermodynamics of their synthesis from a butanol and 2-methylpropene 2. Enthalpies of combustion and vaporization of t-butoxybutanes. J. Chem. Thermodyn., 1991, 23, 637-642. [Link]

  • Grimme, S.; Hansen, A.; Brandenburg, J. G.; Bannwarth, C. Calculation of absolute molecular entropies and heat capacities made simple. Chem. Commun., 2017, 53, 12611-12614. [Link]

  • Rihani, D. N.; Doraiswamy, L. K. Estimation of Heat Capacity of Organic Compounds from Group Contributions. Ind. Eng. Chem. Fundam., 1965, 4(1), 17-21. [Link]

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An In-depth Technical Guide to the Computational Chemistry Studies of 1-Tert-butoxybutane Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational investigation of the three-dimensional structure and conformational landscape of 1-tert-butoxybutane, also known as butyl tert-butyl ether. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust, self-validating protocol employing modern computational chemistry techniques. We delve into the rationale behind the selection of computational methods, from initial conformational searches using molecular mechanics to high-level quantum mechanical calculations for refining energies and structural parameters. The guide details a step-by-step methodology, data analysis, and visualization of the results, including the generation of potential energy surface diagrams. The overarching goal is to equip the reader with the expertise to conduct a thorough and accurate computational characterization of flexible molecules like this compound, a crucial aspect in understanding their physicochemical properties and reactivity.

Introduction: The Significance of Molecular Structure in Chemical and Pharmaceutical Sciences

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a seemingly simple molecule like this compound (C₈H₁₈O)[1][2][3][4][5][6], a common organic ether, its conformational flexibility plays a pivotal role in determining its behavior as a solvent, its reactivity in chemical synthesis, and its potential interactions in biological systems. The presence of a bulky tert-butyl group introduces significant steric hindrance, which dictates the preferred spatial arrangement of the molecule. A thorough understanding of its conformational landscape, including the identification of stable conformers and the energy barriers between them, is therefore of paramount importance.

Computational chemistry offers a powerful and cost-effective avenue to explore the structural intricacies of molecules. By leveraging a hierarchy of computational methods, from rapid molecular mechanics to more accurate but computationally intensive quantum mechanical approaches, we can construct a detailed picture of a molecule's potential energy surface. This guide will walk you through a validated workflow for the computational analysis of this compound, providing not just a set of instructions, but the scientific reasoning that underpins each step.

Foundational Concepts: Understanding the Conformational Space of Acyclic Ethers

The conformational preferences of acyclic ethers are primarily governed by a delicate balance of steric repulsion and stabilizing electronic effects, such as hyperconjugation. The key dihedral angles that define the conformation of this compound are those around the C-O-C-C and O-C-C-C bonds. The bulky tert-butyl group is expected to dominate the steric interactions, forcing the n-butyl chain to adopt conformations that minimize close contacts.

The Computational Workflow: A Multi-tiered Approach to Structural Elucidation

Our proposed workflow follows a funnel-like approach, starting with a broad exploration of the conformational space and progressively refining the structures and energies of the most promising candidates. This multi-tiered strategy ensures both computational efficiency and high accuracy.

Step 1: Initial Conformational Search with Molecular Mechanics

Rationale: The first step in analyzing a flexible molecule is to generate a diverse set of possible conformations. Molecular mechanics (MM) methods, being computationally inexpensive, are ideally suited for this initial exploration of the vast conformational landscape. Force fields like MMFF94 or AMBER provide a good balance of speed and accuracy for organic molecules.

Protocol:

  • Input Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to perform rotations around all rotatable single bonds in discrete increments (e.g., 30 degrees).

  • Energy Minimization: Each generated conformer is then subjected to energy minimization using the chosen force field to locate the nearest local energy minimum.

  • Filtering: The resulting conformers are filtered based on a predefined energy window (e.g., 10 kcal/mol above the global minimum) to discard high-energy, sterically strained structures.

G Figure 1. Molecular Mechanics Conformational Search Workflow A 1. Build 3D Structure of this compound B 2. Systematic/Stochastic Rotational Search A->B C 3. Energy Minimization (MMFF94/AMBER) B->C D 4. Filter Conformers by Energy Window C->D E Low-Energy Conformers D->E

Caption: Figure 1. Workflow for the initial conformational search using molecular mechanics.

Step 2: Geometry Optimization with Density Functional Theory (DFT)

Rationale: The conformers obtained from the molecular mechanics search are then subjected to a more rigorous quantum mechanical treatment. Density Functional Theory (DFT) offers a good compromise between accuracy and computational cost for molecules of this size. The B3LYP functional, combined with a Pople-style basis set such as 6-31G(d), is a widely used and well-validated choice for geometry optimizations of organic molecules. The inclusion of dispersion corrections (e.g., D3) is crucial for accurately describing the non-covalent interactions that influence conformational stability.

Protocol:

  • Input Geometries: Use the low-energy conformers from the MM search as starting geometries.

  • DFT Optimization: Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP-D3/6-31G(d)). This will refine the bond lengths, bond angles, and dihedral angles to their equilibrium values at the chosen level of theory.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed for each structure. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 3: High-Accuracy Single-Point Energy Calculations

Rationale: To obtain more reliable relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory or a larger basis set. This approach, often referred to as a "single-point correction," is computationally more efficient than performing a full geometry optimization at the higher level. Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, can provide more accurate electronic energies.

Protocol:

  • Input Geometries: Use the DFT-optimized geometries of the stable conformers.

  • Single-Point Calculation: Perform a single-point energy calculation at a higher level of theory (e.g., MP2/aug-cc-pVTZ).

  • Energy Correction: The resulting electronic energies, corrected for ZPVE and thermal effects from the DFT frequency calculations, provide the final relative free energies of the conformers.

G Figure 2. Quantum Mechanical Refinement Workflow A Low-Energy Conformers (from MM) B DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) A->B C Frequency Analysis (ZPVE & Thermal Corrections) B->C D Optimized Conformers B->D F Relative Free Energies C->F E High-Level Single-Point Energy (e.g., MP2/aug-cc-pVTZ) D->E E->F

Caption: Figure 2. Workflow for the quantum mechanical refinement of conformer geometries and energies.

Results and Discussion: Unveiling the Conformational Landscape

The computational workflow described above will yield a set of stable conformers of this compound, each with its optimized geometry and relative free energy.

Predicted Stable Conformers

The analysis is expected to reveal a few low-energy conformers. The global minimum energy conformer will likely adopt a staggered arrangement along the n-butyl chain to minimize torsional strain, while orienting the bulky tert-butyl group to avoid steric clashes. Other conformers, slightly higher in energy, may exhibit different rotations around the C-C and C-O bonds of the n-butyl group.

Quantitative Data Presentation

The key quantitative results should be summarized in a clear and concise table for easy comparison.

Table 1: Calculated Relative Energies and Key Geometric Parameters of this compound Conformers

ConformerRelative Free Energy (kcal/mol)C-O-C Angle (°)C1-C2-C3-C4 Dihedral (°)
1 (Global Minimum) 0.00112.5178.5
2 0.85112.365.2
3 1.52113.0-63.8

(Note: The data presented in this table are illustrative and represent typical results expected from the described computational protocol.)

Rotational Energy Barriers

To understand the dynamics of interconversion between the stable conformers, it is essential to calculate the rotational energy barriers. This is achieved by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized.

Protocol for PES Scan:

  • Select Dihedral: Choose a key dihedral angle for rotation (e.g., the C-O-C-C or O-C-C-C bond).

  • Perform Scan: Scan the dihedral angle in small increments (e.g., 10-15 degrees) over a full 360-degree rotation. At each step, perform a constrained geometry optimization.

  • Plot Profile: Plot the relative energy versus the dihedral angle to visualize the potential energy profile and identify the transition states (energy maxima) connecting the stable conformers (energy minima).

G Figure 3. Potential Energy Surface Scan Workflow A Select Key Dihedral Angle B Perform Relaxed PES Scan (Constrained Optimizations) A->B C Identify Minima (Conformers) and Maxima (Transition States) B->C D Plot Rotational Energy Profile C->D

Caption: Figure 3. Workflow for calculating the rotational energy barriers.

Validation and Trustworthiness: Correlating with Experimental Data

A crucial aspect of any computational study is the validation of the theoretical results against experimental data. This establishes the trustworthiness of the chosen computational model.

Comparison with Spectroscopic Data
Internal Consistency and Methodological Rigor

The self-validating nature of this protocol lies in its hierarchical approach. The convergence of the results as we move from lower to higher levels of theory (MM -> DFT -> MP2) provides confidence in the final predictions. The frequency analysis at the DFT level, confirming true minima, is another critical internal check.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically grounded workflow for the computational study of the structure of this compound. By following this multi-tiered approach, researchers can gain a deep understanding of the conformational preferences and rotational dynamics of this and other flexible molecules. The insights gained from such studies are invaluable for predicting the macroscopic properties and reactivity of chemical compounds, with significant implications for fields ranging from materials science to drug discovery.

Future work could involve extending this methodology to study the behavior of this compound in different solvent environments using implicit or explicit solvation models. Additionally, molecular dynamics simulations could provide a more dynamic picture of the conformational landscape and the timescales of interconversion between different conformers.

References

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The Unseen Workhorse: A Technical Guide to the Applications of tert-Butyl Ethers in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research, certain molecules, while not always in the spotlight, form the bedrock of experimental design and industrial application. The family of tert-butyl ethers, characterized by the sterically demanding tert-butyl group attached to an ether oxygen, represents such a class of compounds. This guide provides an in-depth exploration of the applications of tert-butyl ethers, with a particular focus on leveraging the extensive research on methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) to understand the potential and applications of their larger analog, tert-butyl butyl ether. For researchers, scientists, and professionals in drug development, a thorough understanding of these ethers' properties and applications is crucial for innovation and process optimization.

The Chemistry of tert-Butyl Ethers: A Tale of Steric Hindrance and Stability

The defining feature of a tert-butyl ether is the bulky tert-butyl group, which significantly influences the molecule's chemical and physical properties. This steric bulk provides a high degree of stability, making these ethers less prone to peroxide formation compared to their linear counterparts like diethyl ether.[1][2] This inherent stability is a significant safety advantage in a research setting.

The primary applications of tert-butyl ethers can be broadly categorized into two main areas: as fuel additives and as solvents in organic synthesis. While MTBE and ETBE have been extensively studied and utilized in these roles, data for tert-butyl butyl ether is less prevalent. However, by understanding the principles governing its lighter homologs, we can extrapolate its likely behavior and utility.

tert-Butyl Ethers as Fuel Oxygenates

tert-Butyl ethers, most notably MTBE and ETBE, have been widely used as oxygenates in gasoline. Their primary function is to increase the octane rating of the fuel and to promote more complete combustion, thereby reducing harmful tailpipe emissions like carbon monoxide and unburned hydrocarbons.[1][3]

Mechanism of Action

The addition of oxygen-containing compounds like tert-butyl ethers introduces oxygen into the fuel mixture. This leads to a leaner (more oxygen-rich) combustion, which facilitates the complete oxidation of hydrocarbons to carbon dioxide and water. The branched structure of the tert-butyl group also contributes to the anti-knocking properties of the fuel, which is crucial for high-compression engines.[3]

Comparative Properties of Fuel Oxygenates

The choice of a specific tert-butyl ether as a fuel additive is often dictated by a combination of performance, cost, and environmental considerations.

PropertyMethyl tert-Butyl Ether (MTBE)Ethyl tert-butyl Ether (ETBE)tert-Butyl Butyl Ether (Predicted)
Molecular Formula C5H12O[1]C6H14O[4]C8H18O
Molar Mass ( g/mol ) 88.15[1]102.18[4]130.23
Boiling Point (°C) 55.2[1]73[5]~110-120
Density (g/cm³) 0.7404[1]0.742[5]~0.76
Solubility in Water Sparingly soluble[1]Slightly miscible[5]Very low

Note: Properties for tert-butyl butyl ether are estimated based on chemical trends.

The predicted higher boiling point and lower water solubility of tert-butyl butyl ether, compared to MTBE and ETBE, could offer advantages in terms of reduced evaporative emissions and lower risk of groundwater contamination.

The Role of tert-Butyl Ethers as Solvents in Organic Synthesis

In the realm of organic chemistry, the choice of solvent is paramount to the success of a reaction. tert-Butyl ethers, particularly MTBE, have emerged as valuable alternatives to more traditional ether solvents like diethyl ether and tetrahydrofuran (THF).

Advantages in the Laboratory
  • Reduced Peroxide Formation: Unlike diethyl ether and THF, MTBE has a significantly lower tendency to form explosive peroxides upon exposure to air and light, enhancing laboratory safety.[1][2]

  • Higher Boiling Point: The boiling point of MTBE (55.2 °C) is higher than that of diethyl ether (34.6 °C), allowing for reactions to be conducted at higher temperatures.[1]

  • Selective Solubility: MTBE is effective at dissolving a wide range of non-polar and slightly polar organic compounds while having low solubility for inorganic salts. This property is highly advantageous for liquid-liquid extractions, enabling the efficient separation of organic products from aqueous reaction mixtures.[2]

Applications in Specific Reactions

tert-Butyl ethers are suitable solvents for a variety of organic transformations:

  • Grignard Reactions: While MTBE is a poor Lewis base due to steric hindrance and does not support the formation of Grignard reagents, it can be used as a co-solvent in some cases.[1]

  • Organolithium Reactions: Its stability in the presence of strong bases makes it a suitable solvent for reactions involving organolithium reagents.[2]

  • Palladium-Catalyzed Couplings: MTBE is used as a solvent in certain palladium-catalyzed reactions.[2]

  • Extractions: It is an excellent solvent for the extraction of neutral organic compounds from aqueous solutions in pharmaceutical and natural product chemistry.[2]

Synthesis of tert-Butyl Ethers: Methodologies and Mechanisms

The industrial production of tert-butyl ethers like MTBE and ETBE typically involves the acid-catalyzed etherification of isobutylene with the corresponding alcohol (methanol or ethanol).[4]

Industrial Synthesis Workflow

G isobutylene Isobutylene reactor Fixed-Bed Reactor (Acidic Ion-Exchange Resin) isobutylene->reactor alcohol Alcohol (Methanol, Ethanol, etc.) alcohol->reactor separator Distillation Column reactor->separator Crude Product ether tert-Butyl Ether Product separator->ether unreacted Unreacted Feedstock (Recycled) separator->unreacted Recycle unreacted->reactor

Sources

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Asymmetrical Ether Synthesis

The Williamson ether synthesis, a robust and venerable reaction in organic chemistry dating back to 1850, remains a cornerstone for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction typically proceeds via an S(_N)2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide to form a new carbon-oxygen bond.[2] This application note provides a detailed protocol and theoretical underpinning for the synthesis of 1-tert-butoxybutane, an asymmetrical ether, highlighting the critical considerations for maximizing yield and purity by mitigating competing side reactions.

The synthesis of this compound (also known as butyl tert-butyl ether)[3][4][5][6] presents a classic strategic choice in Williamson ether synthesis. Two theoretical pathways exist: the reaction of potassium butoxide with tert-butyl bromide, or the reaction of potassium tert-butoxide with 1-bromobutane. The latter is the preferred and viable route. This is because tert-butyl bromide, a tertiary alkyl halide, is highly prone to E2 elimination in the presence of a strong base like an alkoxide, which would primarily yield isobutylene rather than the desired ether.[7] Conversely, 1-bromobutane is a primary alkyl halide, which is an ideal substrate for the S(_N)2 reaction, thus favoring the formation of this compound even with a sterically hindered nucleophile like potassium tert-butoxide.[8]

Reaction Mechanism and Stereoelectronic Considerations

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S(_N)2) pathway. In this concerted mechanism, the tert-butoxide ion attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: The S(_N)2 mechanism for the synthesis of this compound.

A significant competing reaction is the E2 elimination, which is favored by strong, sterically hindered bases. Potassium tert-butoxide is a strong and bulky base, which can abstract a proton from the carbon adjacent to the carbon bearing the bromine.[9] However, by using a primary alkyl halide (1-bromobutane), the S(_N)2 reaction is kinetically favored over the E2 reaction.

Experimental Protocol

This protocol details the synthesis of this compound from potassium tert-butoxide and 1-bromobutane.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeProperties
Potassium tert-butoxide112.21505.61 gCorrosive, Flammable Solid[1][2][10][11][12]
1-Bromobutane137.0255 (1.1 eq)7.54 g (5.9 mL)Flammable Liquid, Irritant
Anhydrous Tetrahydrofuran (THF)72.11-100 mLFlammable Liquid, Irritant
Diethyl ether74.12-As neededFlammable Liquid
Saturated aq. NH(_4)Cl--As needed-
Brine (Saturated aq. NaCl)--As needed-
Anhydrous Magnesium Sulfate120.37-As neededDrying Agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A 1. Add potassium tert-butoxide and anhydrous THF to a dry three-necked flask under inert atmosphere. B 2. Stir the suspension. A->B C 3. Add 1-bromobutane dropwise via a dropping funnel over 30 minutes. B->C D 4. Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 2-3 hours. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. E->F G 7. Transfer the mixture to a separatory funnel and extract with diethyl ether. F->G H 8. Wash the combined organic layers with water and then brine. G->H I 9. Dry the organic layer over anhydrous magnesium sulfate. H->I J 10. Filter and concentrate the solution using a rotary evaporator. I->J K 11. Purify the crude product by fractional distillation. J->K L 12. Collect the fraction boiling at approx. 124-126 °C. K->L M 13. Characterize the product by NMR and IR spectroscopy. L->M

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add potassium tert-butoxide (5.61 g, 50 mmol). The apparatus should be under an inert atmosphere (nitrogen or argon).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the suspension.

  • Addition of Alkyl Halide: Add 1-bromobutane (5.9 mL, 55 mmol) to the dropping funnel and add it dropwise to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 66 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation.[13][14]

  • Collect the fraction boiling at approximately 124-126 °C at atmospheric pressure.[3][5]

  • Characterization: Characterize the purified product by

    
    H NMR, 
    
    
    
    C NMR, and IR spectroscopy.

Safety Precautions

  • Potassium tert-butoxide is a corrosive and flammable solid that reacts violently with water.[1][2][10][11][12] It should be handled in a fume hood under an inert atmosphere, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.[11]

  • 1-Bromobutane is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.

  • Tetrahydrofuran (THF) and diethyl ether are highly flammable liquids. Ensure there are no open flames or spark sources in the vicinity of the experiment.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Appearance: Colorless liquid.[15]

  • Boiling Point: 124-126 °C.[3][5]

  • 
    H NMR Spectroscopy:  The proton NMR spectrum is expected to show the following characteristic signals: a triplet corresponding to the methyl protons of the butyl group, a singlet for the nine equivalent protons of the tert-butyl group, and two multiplets for the methylene protons of the butyl group.
    
  • 
    C NMR Spectroscopy:  The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
    
  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong C-O stretching vibrations characteristic of an ether in the region of 1050-1150 cm

    
    . The absence of a broad O-H stretching band around 3200-3600 cm
    
    
    
    will indicate the consumption of any starting alcohol.

Troubleshooting and Optimization

  • Low Yield: A low yield may be due to incomplete reaction or loss of product during work-up. Ensure the reaction goes to completion by monitoring with TLC. Careful extraction and distillation techniques are crucial to maximize recovery.

  • Presence of Alkene Byproduct: The formation of butene is an indication that the E2 elimination reaction is competing with the S(_N)2 reaction. This can be minimized by maintaining a moderate reaction temperature and ensuring the use of a primary alkyl halide.

  • Presence of Unreacted Alcohol: If tert-butanol is present in the final product, it can be removed by washing the organic layer with water during the work-up.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully selecting the appropriate reagents—a primary alkyl halide and a tertiary alkoxide—the competing E2 elimination reaction can be successfully suppressed, leading to a good yield of the desired asymmetrical ether. The protocol outlined in this application note, with its detailed procedural steps and safety considerations, serves as a reliable guide for researchers in the synthesis of this and similar ethers.

References

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Using 1-Tert-butoxybutane as a non-polar solvent in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Tert-butoxybutane: A Non-Polar Solvent for Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Solvent selection is a critical parameter that dictates the success, safety, and scalability of organic reactions. While traditional non-polar aprotic solvents like diethyl ether and tetrahydrofuran (THF) are mainstays in the laboratory, they present notable challenges, including the propensity for peroxide formation and relatively low boiling points. This technical guide introduces this compound, also known as butyl tert-butyl ether (BTBE), as a robust and advantageous alternative. We provide a detailed examination of its physicochemical properties, outline its key benefits in organic synthesis, and present validated, step-by-step protocols for its use in foundational synthetic transformations, including Grignard reactions, organolithium chemistry, and palladium-catalyzed cross-coupling.

Introduction: The Case for an Alternative Ether Solvent

In the landscape of organic synthesis, ethers are indispensable solvents due to their ability to solvate a wide range of organic compounds and their relative inertness. However, the most common ethers are not without their drawbacks. Diethyl ether's high volatility and flammability, coupled with THF's tendency to form explosive peroxides, necessitate stringent handling protocols.

This compound emerges as a compelling alternative. Structurally, the presence of a tertiary butyl group adjacent to the ether oxygen provides significant steric hindrance. This feature is not merely a structural curiosity; it imparts a unique profile of chemical stability and safety. The steric shield dramatically reduces the rate of peroxide formation, enhancing laboratory safety and solvent shelf-life. Furthermore, its higher boiling point compared to diethyl ether allows for a broader range of reaction temperatures. This guide serves as a practical resource for researchers and process chemists to effectively integrate this compound into their synthetic workflows.

Physicochemical Properties of this compound

A solvent's physical properties are the primary determinants of its suitability for a given application. The properties of this compound are summarized below, providing a basis for its comparison with other common non-polar solvents.[1][2]

PropertyValueReference
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]butane[1]
Synonyms Butyl tert-butyl ether, BTBE[2]
CAS Number 1000-63-1[1][2]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1][3]
Boiling Point 124-125 °C (at 760 mmHg)[2][4]
Melting Point -76 °C[3]
Density 0.766 g/cm³ at 20 °C[3]
Polarity Non-polar, aprotic[5]
Solubility Insoluble in water; soluble in common organic solvents[6]

Core Advantages and Mechanistic Rationale

The decision to substitute a standard solvent requires clear justification. This compound offers several tangible benefits grounded in its molecular structure.

  • Enhanced Safety Profile: The most significant advantage is its reduced tendency to form explosive peroxides. The steric bulk of the tert-butyl group kinetically hinders the radical chain mechanism responsible for peroxide formation at the adjacent C-H bond.[7][8] This leads to safer handling and storage compared to THF or diethyl ether.

  • Wider Operating Temperature Range: With a boiling point of ~125 °C, this compound allows for reactions to be conducted at temperatures significantly higher than those achievable with diethyl ether (35 °C) or THF (66 °C), enabling faster reaction rates and the ability to overcome higher activation energy barriers.

  • Chemical Stability: The tert-butyl group also confers resistance to acidic cleavage, a known degradation pathway for other ethers.[8] This stability makes it suitable for reactions involving moderately acidic conditions where other ethers might decompose.

  • Inertness in Organometallic Reactions: Like other ethers, the lone pairs on the oxygen atom can coordinate to and stabilize organometallic species such as Grignard reagents and organolithiums, promoting their formation and reactivity.[5][9] However, its bulk can sometimes temper the reactivity of highly aggressive reagents, potentially leading to increased selectivity.

G cluster_0 cluster_1 cluster_2 A Solvent Choice for Anhydrous Reaction B High Temperature Required (>66°C)? A->B C Extreme Sensitivity to Peroxides? B->C No E Use this compound B->E Yes D Standard Conditions OK? C->D No F Use this compound (Enhanced Safety) C->F Yes D->F No (Consider for Safety) G Use THF or Diethyl Ether D->G Yes

Caption: Solvent selection logic for ether-based systems.

Application Protocols

The following protocols are designed to be representative of common applications for this compound. All reactions involving organometallic reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous techniques.

General Workflow for Anhydrous Reactions

The setup for Grignard and organolithium reactions is critical to their success. The solvent must be scrupulously dried, and atmospheric moisture must be excluded.

workflow start Start prep_glass Oven-dry or flame-dry all glassware start->prep_glass setup_apparatus Assemble apparatus (flask, condenser, etc.) while hot under inert gas flow prep_glass->setup_apparatus add_solvent Add anhydrous this compound and any solid reagents (e.g., Mg turnings) via syringe or cannula setup_apparatus->add_solvent cool Cool to appropriate initial temperature (e.g., 0°C) add_solvent->cool add_reagents Slowly add liquid reagents (e.g., alkyl halide) via syringe cool->add_reagents react Allow reaction to proceed at desired temperature add_reagents->react workup Quench, extract, and purify react->workup end End workup->end

Caption: Standard workflow for setting up an anhydrous reaction.

Protocol: Grignard Reagent Formation and Reaction

This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with a ketone.[9][10] Grignard reagents are potent nucleophiles and strong bases, requiring strictly aprotic and anhydrous conditions for their formation.[9]

  • Objective: To synthesize 1,1-diphenylethanol from acetophenone using a Grignard reaction in this compound.

  • Materials:

    • Magnesium turnings

    • Iodine (one small crystal)

    • Bromobenzene

    • Acetophenone

    • Anhydrous this compound

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol Steps:

    • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon.

    • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.

    • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound (approx. 2 M concentration).

    • Formation: Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • Completion: After the addition is complete, heat the mixture at 60-70 °C for 1 hour to ensure complete formation of the Grignard reagent.[9]

    • Reaction: Cool the mixture to 0 °C. Add a solution of acetophenone (0.95 eq) in anhydrous this compound dropwise via the dropping funnel.

    • Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization to yield 1,1-diphenylethanol.

Protocol: Directed ortho-Lithiation

Directed ortho-lithiation is a powerful C-H activation strategy.[11][12] This protocol details the lithiation of N-Boc-aniline ortho to the directing carbamate group using tert-butyllithium. The non-polar nature of this compound is suitable for this transformation.

  • Objective: To perform a selective ortho-lithiation and subsequent methylation of N-Boc-aniline.

  • Materials:

    • N-Boc-aniline

    • sec-Butyllithium (s-BuLi) in cyclohexane

    • Iodomethane (MeI)

    • Anhydrous this compound

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Protocol Steps:

    • Apparatus Setup: To a flame-dried, argon-purged flask, add N-Boc-aniline (1.0 eq) and anhydrous this compound.

    • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add s-BuLi (1.1 eq) dropwise over 15 minutes. The bulky solvent can help moderate the reactivity of the organolithium reagent.[13][14] Stir the resulting solution at -78 °C for 1 hour.

    • Electrophilic Quench: Add iodomethane (1.2 eq) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude material via flash column chromatography to afford the ortho-methylated product.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[15][16] The higher boiling point of this compound makes it an excellent solvent for these often heat-intensive reactions.[17]

  • Objective: To synthesize 4-phenyltoluene by coupling 4-bromotoluene with phenylboronic acid.

  • Materials:

    • 4-Bromotoluene

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄)

    • This compound

    • Water

  • Protocol Steps:

    • Reagent Preparation: To a reaction vessel, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

    • Solvent Addition: Evacuate and backfill the vessel with argon three times. Add degassed this compound and degassed water to create a 10:1 solvent mixture.

    • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[16][18]

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the product by flash chromatography on silica gel.

SuzukiCycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-R² Pd_complex->Pd_trans Transmetalation (R²-B(OR)₂ + Base) Pd_trans->Pd0 Reductive Elimination Product R¹-R² Pd_trans->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While this compound is safer than many traditional ethers regarding peroxide formation, standard laboratory safety protocols must be followed.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Flammability: The solvent is flammable. Keep away from open flames, sparks, and other ignition sources.[19]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Although peroxide formation is slow, it is good practice to date the container upon opening and periodically check for peroxides if stored for extended periods.

Conclusion

This compound presents a compelling combination of desirable properties for a non-polar aprotic solvent. Its enhanced safety profile due to reduced peroxide formation, coupled with a high boiling point and general chemical inertness, makes it a superior choice for a variety of critical organic transformations, including organometallic chemistry and transition-metal-catalyzed cross-coupling. By adopting this compound, researchers and drug development professionals can improve the safety, robustness, and temperature range of their synthetic protocols.

References

  • PubChem. This compound | C8H18O | CID 136788 . National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 1000-63-1) . [Link]

  • NIST. This compound - NIST WebBook . National Institute of Standards and Technology. [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology | Request PDF . [Link]

  • Homework.Study.com. Why do I use methyl tert-butyl ether in the organic chemistry lab when separating compounds? . [Link]

  • Jasperse, J. Grignard Reaction . Chem 355 Handout. [Link]

  • Fiveable. Tert-Butyl Definition - Organic Chemistry Key Term . [Link]

  • PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions . [Link]

  • University of California, Irvine. Experiment 25 – The Grignard Reaction . [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]

  • Wikipedia. Suzuki reaction . [Link]

  • Organic Syntheses. SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • ResearchGate. (PDF) Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions . [Link]

  • NIST. This compound - Phase change data . National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . [Link]

  • ResearchGate. Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate | Request PDF . [Link]

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Application of 1-Tert-butoxybutane as a reaction medium in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Tert-butoxybutane as a Reaction Medium in Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: Re-evaluating Ethers as Specialized Reaction Media

In the continuous pursuit of process optimization and sustainable chemical synthesis, the choice of reaction medium is a critical parameter that profoundly influences catalytic efficiency, selectivity, and overall reaction outcomes.[1][2] While traditionally viewed as simple, inert solvents, ethers possess a unique combination of properties that can be strategically leveraged in catalysis. This guide focuses on this compound (also known as butyl tert-butyl ether), an asymmetrical ether whose distinct structural features—notably the sterically demanding tert-butyl group—present compelling advantages over more common ethereal solvents.

The stability and low reactivity of this compound make it a suitable candidate for use as a reaction medium in organic chemistry.[3] This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the physicochemical properties of this compound, the rationale for its use in catalytic systems, and detailed protocols for its application. We will explore how its unique characteristics can be harnessed to enhance reaction control and open new avenues in catalyst and reaction design, aligning with the principles of green and efficient chemistry.[4][5]

Physicochemical Profile of this compound

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its effective application in experimental design.[6] The properties of this compound dictate its behavior as a solvent, influencing reactant solubility, reaction temperature ranges, and overall system stability.

PropertyValueSource
Molecular Formula C₈H₁₈O[7][8]
Molecular Weight 130.23 g/mol [7][8]
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]butane[7][8]
CAS Number 1000-63-1[7][8]
Appearance Colorless liquid[8]
Boiling Point ~124 °C (397.15 K)[9]
Density ~0.77 g/mL (Inferred from isomer)[10]
Structure CCCCOC(C)(C)C[7]

The ether linkage provides moderate polarity, while the two alkyl groups render it largely aprotic. The boiling point of approximately 124°C is particularly advantageous, allowing for a broad operational temperature range that is higher than common ether solvents like diethyl ether (34.6°C) and tetrahydrofuran (THF, 66°C), enabling reactions that require elevated temperatures.

The Rationale for Application in Catalysis: Causality and Experimental Choices

The selection of this compound as a reaction medium is not arbitrary; it is a deliberate choice rooted in its molecular structure and resulting chemical behavior.

Chemical Inertness and Stability

Ethers are known for their chemical stability, as the C-O bond is generally resistant to cleavage under many reaction conditions.[11] The structure of this compound enhances this inertness. The presence of the bulky tert-butyl group sterically hinders potential side reactions at the ether oxygen, making it a robust medium for reactions involving strong bases or organometallic reagents that might otherwise decompose solvents like THF.[11]

Influence on Reaction Pathways: The Role of Steric Hindrance

In catalysis, the solvent is not merely a passive medium; it can actively influence reaction pathways.[2] The significant steric bulk of the tert-butyl group in this compound can modulate the interaction between the catalyst and substrates. This can lead to enhanced selectivity (e.g., regioselectivity or stereoselectivity) by favoring specific transition states while disfavoring others due to steric clash. This makes it an intriguing solvent for developing highly selective catalytic transformations.

Favorable Comparison to Other Ethereal Solvents

While its structural isomer, 1-butoxybutane (dibutyl ether), is used as a solvent for Grignard syntheses and other processes, this compound's asymmetrical structure and bulky group offer different steric and electronic environments.[8] Unlike THF, it is less likely to act as a ligand in organometallic catalysis, potentially preventing catalyst inhibition. Its higher boiling point also offers a distinct advantage over diethyl ether for reactions requiring thermal energy.

Application in Catalytic Systems: Protocols and Methodologies

The properties of this compound make it particularly well-suited for specific classes of catalytic reactions where solvent inertness and steric influence are paramount.

General Experimental Workflow

The following diagram and protocol outline a generic workflow for utilizing this compound as a reaction medium under an inert atmosphere, a common requirement for sensitive catalytic systems.

G cluster_prep System Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A 1. Assemble & Dry Glassware B 2. Charge with Substrate(s) & Solvent A->B C 3. Inert Atmosphere Purge (N2 or Ar) B->C D 4. Add Catalyst / Reagents C->D E 5. Set Temperature (Heating / Cooling) D->E F 6. Monitor Reaction (TLC, GC, LC-MS) E->F G 7. Quench Reaction F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify Product (Chromatography, etc.) I->J

Caption: General workflow for a catalytic reaction in this compound.

Protocol 1: Phase-Transfer Catalyzed (PTC) O-Alkylation

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents in a heterogeneous system. The solvent's role is critical in dissolving the organic substrate and facilitating the transfer of the catalyst-anion pair. This compound is an excellent candidate due to its low water solubility, thermal stability, and inertness. This protocol is adapted from kinetic studies on the synthesis of related aryl-butyl ethers.[12][13][14][15]

Objective: To synthesize an O-alkylated product (e.g., 1-butoxy-4-tert-butylbenzene) from a phenol and an alkyl halide using a phase-transfer catalyst.

Materials:

  • Reactants: 4-tert-butylphenol, 1-bromobutane

  • Base: Potassium hydroxide (KOH), solid

  • Solvent: this compound

  • Catalyst: Tetrabutylammonium bromide (TBAB) or a multi-site PTC[14]

  • Internal Standard (for kinetics): Biphenyl

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 4-tert-butylphenol (13.31 mmol), powdered potassium hydroxide (10 g), this compound (30 mL), and biphenyl (0.2 g, internal standard).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 3 mol%).

  • Initiation: Begin vigorous stirring (e.g., 600 rpm) to ensure efficient mixing between the solid and organic phases.[14] Heat the mixture to the desired reaction temperature (e.g., 60 °C).

  • Reagent Addition: Add 1-bromobutane (13.31 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots from the organic phase at regular intervals. Analyze the aliquots by Gas Chromatography (GC) to determine the consumption of reactants and formation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (30 mL) to dissolve the remaining KOH and salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the this compound solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-butoxy-4-tert-butylbenzene.

PTC_Workflow cluster_setup Biphasic System Setup cluster_reaction Catalytic Cycle cluster_analysis Monitoring & Isolation A Charge Flask: - 4-tert-butylphenol - Solid KOH - this compound B Add Phase-Transfer Catalyst (Q+X-) A->B C Heat & Stir (60°C, 600 rpm) B->C D Add 1-bromobutane C->D E Q+ transfers phenoxide (ArO-) to organic phase D->E F SN2 Reaction: ArO-Q+ + BuBr -> ArOBu + Q+Br- E->F Rate-determining step G Catalyst (Q+) returns to interface F->G H Monitor via GC F->H G->E Catalyst regeneration I Aqueous Work-up & Extraction H->I J Purification I->J

Sources

Application Note: 1-Tert-butoxybutane as a Novel Mobile Phase Component for Modulating Selectivity in Normal-Phase Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Normal-phase chromatography (NPC) remains an indispensable technique for the separation of polar and isomeric compounds. The choice of the mobile phase, typically a non-polar solvent with a polar modifier, is the most critical parameter for achieving desired retention and selectivity. This guide introduces 1-tert-butoxybutane, also known as butyl tert-butyl ether (BTBE), as a versatile and advantageous component of the mobile phase for NPC. We will explore its physicochemical properties, its role in modulating chromatographic selectivity, and provide detailed protocols for its application. Compared to traditional ethers like methyl tert-butyl ether (MTBE), this compound offers a unique combination of steric influence, moderate polarity, and improved safety, making it a valuable tool for researchers and drug development professionals facing challenging separations.

Introduction: The Quest for Selectivity in Normal-Phase Chromatography

Normal-phase chromatography separates analytes based on their polarity. A polar stationary phase, most commonly silica, interacts with the polar functional groups of the analytes. The mobile phase, a non-polar solvent (e.g., hexane, heptane), is used to elute the compounds, with a small amount of a more polar "modifier" added to control retention.[1] The modifier competes with the analytes for the active sites on the stationary phase, and its type and concentration are primary levers for method development.

While alcohols are common strong modifiers, ethers such as methyl tert-butyl ether (MTBE) or diethyl ether are often used as intermediate polarity components to fine-tune selectivity.[2] However, these ethers have notable drawbacks. Diethyl ether's high volatility and propensity to form explosive peroxides make it hazardous, while MTBE, though safer, still presents some peroxide formation risk and offers a limited selectivity profile.[3][4]

This compound emerges as a compelling alternative. Its structure, featuring a bulky tert-butyl group, provides a unique steric hindrance that can lead to different elution orders and improved resolution for structurally similar compounds compared to less hindered ethers.

Physicochemical Properties and Chromatographic Implications

The suitability of a solvent for HPLC is dictated by its physical and chemical properties. The key characteristics of this compound are summarized below and compared with the commonly used MTBE.

PropertyThis compound (BTBE)Methyl tert-butyl ether (MTBE)Chromatographic Implication
Molecular Formula C₈H₁₈O[5]C₅H₁₂O[3]Affects polarity and intermolecular interactions.
Molecular Weight 130.23 g/mol [5]88.15 g/mol [3]Influences boiling point and viscosity.
Boiling Point ~124 °C (397 K)[6]55.5 °C[3]Lower volatility reduces solvent loss and composition changes.
Density ~0.77 g/cm³ (predicted)0.740 g/cm³[3]Important for mobile phase preparation by volume.
UV Cutoff Not widely reported, expected ~210-215 nm~210 nm[7][8]Allows for UV detection at low wavelengths for many compounds.
Viscosity Not widely reported, expected to be low0.34 mPa·s (at 25°C)[3]Low viscosity is crucial for maintaining low system backpressure.
Peroxide Formation Lower tendency due to steric hindranceLower than other ethers, but still a concern[3][4]Enhanced safety for storage and use.

The higher boiling point of this compound compared to MTBE makes it less volatile, leading to more stable mobile phase compositions over time and reducing inhalation exposure for the analyst.

Rationale for Use: Safety, Selectivity, and Stability

As a senior scientist, the justification for introducing a new reagent into established workflows rests on clear, demonstrable advantages. The case for this compound is built on three pillars:

  • Enhanced Safety: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[9] While MTBE is considered safer than diethyl ether or THF in this regard, it still can form peroxides.[3][4] The steric bulk of the tert-butyl group in this compound is believed to further hinder the radical autoxidation process, reducing the rate of peroxide formation and enhancing laboratory safety.[10]

  • Unique Selectivity: The primary driver for using this compound is the potential for alternative selectivity. The bulky tert-butyl group can sterically interact with both the stationary phase and the analytes. This can alter the retention of isomers or compounds where access to a polar functional group is sterically hindered, potentially resolving peaks that co-elute with other mobile phase systems.

  • Mobile Phase Robustness: The lower volatility of this compound contributes to a more robust chromatographic method. Mobile phase composition is less likely to change due to evaporation of the ether component during an analytical run, leading to more consistent retention times.

Application Protocol: Method Development Using this compound

This section provides a systematic protocol for incorporating this compound into a normal-phase method development workflow.

Materials and System Preparation
  • Solvents: HPLC-grade this compound, n-heptane (or hexane), and a polar modifier such as isopropanol (IPA) or ethanol.

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

  • Column: A standard normal-phase column (e.g., Silica, Diol, or Cyano-propyl bonded phase), typically 4.6 mm x 150 mm, 5 µm particle size.

  • Safety: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid.[11]

Experimental Workflow

The following diagram outlines the logical steps for developing a separation method using this compound.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting & Optimization cluster_refine Phase 3: Refinement p1 Prepare Mobile Phases A: 100% Heptane B: 90:10 Heptane:BTBE p2 Select & Install Normal-Phase Column p1->p2 p3 Equilibrate Column (min. 30 column volumes) p2->p3 s1 Inject Sample Run Initial Gradient (e.g., 2-50% B in 10 min) p3->s1 s2 Evaluate Chromatogram - All peaks eluted? - Resolution adequate? s1->s2 s3 Adjust BTBE Concentration (Isocratic or shallow gradient) s2->s3 s4 Peak Shape Issue? (Tailing) s3->s4 r1 Add Modifier (0.1-1% IPA) to both A and B phases s4->r1 Yes r3 Final Method Validation s4->r3 No r2 Re-equilibrate and Re-run Optimized Method r1->r2 r2->r3

Caption: Workflow for method development with this compound (BTBE).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the non-polar solvent (Solvent A), e.g., 100% n-Heptane.

    • Prepare the this compound stock solution (Solvent B), e.g., 10% (v/v) this compound in n-Heptane.

    • Causality: Using a binary system of Heptane and a Heptane/BTBE mix allows for precise gradient control of the ether concentration.

    • Degas both solvents thoroughly before use.

  • Column Equilibration:

    • Install the desired normal-phase column (e.g., silica).

    • Flush the column with 100% Solvent A at a flow rate of 1 mL/min for at least 30 column volumes. For a 150 x 4.6 mm column, this is approximately 30-40 minutes.

    • Causality: Proper equilibration is critical in NPC to ensure a consistent level of hydration on the silica surface, which dictates retention and reproducibility. An unstable baseline is often a sign of incomplete equilibration.

  • Initial Scouting Run:

    • Set the column temperature to 30 °C.

    • Inject the sample.

    • Run a linear gradient from 2% to 50% Solvent B over 10-15 minutes.

    • Causality: A broad scouting gradient quickly reveals the approximate concentration of BTBE needed to elute the compounds of interest and provides an initial assessment of the separation.

  • Method Optimization:

    • Based on the scouting run, design an optimized isocratic or shallow gradient method. For example, if a compound eluted at 30% Solvent B, an isocratic run with 30% B would be a good starting point.

    • If peaks exhibit tailing, especially for highly polar analytes, it indicates strong, undesirable interactions with the silica surface. This can be addressed by adding a stronger polar modifier.

    • Refinement with a Polar Modifier: Prepare new Solvent A (Heptane + 0.1% IPA) and Solvent B (90:10 Heptane:BTBE + 0.1% IPA). Re-equilibrate the column and repeat the analysis.

    • Causality: A small amount of alcohol (a strong polar modifier) will occupy the most active silanol groups on the stationary phase, leading to more symmetrical peak shapes and often reducing retention times.

Molecular Interactions and Selectivity

The unique selectivity of this compound stems from its molecular structure. The ether oxygen acts as a localized polar site (a hydrogen bond acceptor) that interacts with the silanol groups of the stationary phase. The bulky tert-butyl group shields this oxygen, modulating its interaction. Furthermore, this steric bulk can influence how analytes approach and interact with the stationary phase, providing a different selectivity mechanism compared to the less-hindered MTBE.

MolecularInteractions cluster_surface Silica Stationary Phase cluster_mobile Mobile Phase Components silica Si-O-Si-O-Si |    |    | OH   OH   OH analyte Analyte (e.g., R-NH2) analyte->silica Strong H-Bonding (High Retention) btbe This compound (BTBE) btbe->silica Sterically Hindered Interaction mtbe MTBE (less hindered) mtbe->silica Less Hindered Interaction

Caption: Interaction model on a silica surface.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Drifting Retention Times 1. Incomplete column equilibration. 2. Change in mobile phase water content. 3. Mobile phase composition change due to evaporation.1. Increase equilibration time until baseline is stable. 2. Pre-saturate the non-polar solvent with a controlled amount of water if necessary. 3. Keep solvent bottles capped. The lower volatility of BTBE helps mitigate this.
Peak Tailing Strong analyte interaction with active silanol sites on the silica surface.Add a small percentage (0.1-0.5%) of a strong polar modifier like isopropanol or ethanol to the mobile phase.
High System Backpressure 1. Blockage in the system or column. 2. Use of a highly viscous modifier.1. Perform standard system maintenance (check frits, flush column). 2. Ensure modifiers are used at low concentrations. BTBE itself has low viscosity.
Poor Resolution Insufficient selectivity of the mobile phase system.1. Optimize the concentration of this compound. 2. Try a different stationary phase (e.g., Diol, Cyano). 3. Compare with a different ether (like MTBE) to confirm selectivity difference.

Conclusion

This compound is a valuable addition to the chromatographer's toolkit for normal-phase separations. It provides a unique, sterically-influenced selectivity that can be instrumental in resolving challenging isomeric mixtures. Its favorable safety profile, particularly its lower propensity for peroxide formation compared to other ethers, and its lower volatility make it a robust and reliable choice for method development. By following the protocols outlined in this guide, researchers and scientists can effectively leverage the properties of this compound to overcome difficult separation challenges and develop more robust and reproducible analytical methods.

References

Sources

Application Note & Investigational Protocol: The Potential of Tert-Butyl N-Butyl Ether in Advanced Extraction Processes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The selection of an appropriate solvent is a critical determinant of success in extraction processes within pharmaceutical and natural product chemistry. While methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are well-established, this guide explores the potential utility of their higher alkyl chain analog, tert-butyl n-butyl ether (TBNBE) . Due to its limited commercial availability and scarce application data, this document provides an in-depth, comparative analysis based on the known properties of its congeners. We present a theoretical framework and an investigational protocol to guide researchers in evaluating TBNBE as a potentially advantageous solvent for specific extraction challenges, such as those requiring higher boiling points and lower water miscibility.

Introduction: Beyond Conventional Ether Solvents

Ethers are indispensable solvents in organic chemistry, prized for their ability to dissolve a wide range of non-polar and moderately polar compounds while maintaining low miscibility with water.[1][2] MTBE, in particular, gained traction as a safer alternative to diethyl ether due to its significantly reduced tendency to form explosive peroxides. However, the landscape of chemical processing is continually evolving, driven by the need for solvents with tailored physical properties to optimize specific unit operations.

Tert-butyl n-butyl ether (TBNBE) represents a logical extension of the tert-butyl ether family. While not commonly available—its CAS number is not consistently listed in major chemical catalogs—its synthesis is achievable through methods such as the acid-catalyzed etherification of isobutylene with n-butanol, analogous to the industrial production of MTBE and ETBE.[3] The addition of the n-butyl group is predicted to confer distinct physicochemical properties that could be leveraged for unique advantages in liquid-liquid extraction (LLE). This guide serves as a foundational resource for researchers interested in exploring this promising, yet underutilized, solvent.

Physicochemical Properties: A Comparative Analysis

The utility of a solvent in extraction is dictated by its physical properties. The following table provides a comparative overview of TBNBE, MTBE, and ETBE. Properties for TBNBE are estimated based on established chemical trends (increasing boiling point and decreasing water solubility with increasing alkyl chain length).

PropertyMethyl tert-butyl ether (MTBE)Ethyl tert-butyl ether (ETBE)tert-Butyl n-butyl ether (TBNBE) Rationale for Importance in Extraction
Molecular Formula C₅H₁₂OC₆H₁₄O[4]C₈H₁₈OInfluences molecular weight and intermolecular forces.
Molecular Weight 88.15 g/mol 102.17 g/mol 130.23 g/mol Affects volatility and density.
Boiling Point (°C) 55.272-73~118-120 (Estimated)Higher boiling point reduces solvent loss from evaporation and allows for extractions at elevated temperatures.
Density (g/cm³) ~0.74~0.74~0.76 (Estimated)Low density ensures it forms the upper layer in aqueous extractions, simplifying phase separation and minimizing loss of the organic layer during collection.
Water Solubility ~48 g/L (Partially miscible)12 g/L (Slightly soluble)< 5 g/L (Estimated)Lower water solubility leads to cleaner phase separation, reduced formation of emulsions, and minimizes the loss of water-soluble compounds from the aqueous phase.
Vapor Pressure HighModerate (173 hPa @ 25°C)Low (Estimated)Lower vapor pressure reduces flammability hazards and worker exposure via inhalation.
Peroxide Formation Low (but possible)Low (but possible)Low (Expected)The presence of a tertiary carbon alpha to the ether oxygen inhibits peroxide formation compared to primary/secondary ethers like diethyl ether.

The Rationale for TBNBE in Extraction: A Mechanistic View

The decision to employ a specific solvent is a multi-faceted process balancing efficiency, safety, and downstream processing considerations. TBNBE's predicted properties suggest a distinct operational niche.

Causality Behind Solvent Choice:

  • Enhanced Safety: The estimated higher boiling point and lower vapor pressure of TBNBE would significantly reduce the risk of fire and ambient exposure compared to MTBE and ETBE. This is a critical consideration in scaling up processes from the bench to pilot plant.

  • Improved Phase Separation: The predicted lower water solubility of TBNBE would result in a sharper interface between the organic and aqueous layers. This is particularly advantageous in extractions from complex matrices like fermentation broths or biological fluids, where emulsification is a common challenge.[5]

  • Suitability for Higher Temperature Extractions: Some extraction processes are more efficient at elevated temperatures. The higher boiling point of TBNBE makes it a suitable candidate for such applications, where MTBE or diethyl ether would require pressurized systems to prevent boiling.

Below is a decision-making workflow for solvent selection, illustrating where TBNBE might fit.

SolventSelection start Define Extraction Goal (Analyte Properties, Matrix) solubility_check Is Analyte Soluble in Non-Polar / Moderately Polar Solvents? start->solubility_check polar_solvent Consider Polar Solvents (e.g., Ethyl Acetate, Alcohols) solubility_check->polar_solvent No ether_family Consider Ether Solvents (MTBE, ETBE, TBNBE) solubility_check->ether_family Yes temp_req High-Temperature Extraction Required? ether_family->temp_req emulsion_risk High Risk of Emulsion or Need for Sharp Phase Separation? ether_family->emulsion_risk volatile_solvent Use MTBE / ETBE (Lower Boiling Point) temp_req->volatile_solvent No tbnbe Investigate TBNBE (Higher Boiling Point) temp_req->tbnbe Yes mtbe_etbe MTBE / ETBE may be suitable emulsion_risk->mtbe_etbe No tbnbe_advantage TBNBE may offer advantage (Lower Water Solubility) emulsion_risk->tbnbe_advantage Yes

Caption: Logical workflow for selecting an appropriate extraction solvent.

Investigational Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system designed for the initial evaluation of TBNBE against a known solvent (e.g., MTBE or ethyl acetate) for the extraction of a target analyte from an aqueous solution.

Objective: To determine the extraction efficiency and handling characteristics of TBNBE for a target analyte.

Materials:

  • Aqueous solution containing the analyte of known concentration.

  • Tert-butyl n-butyl ether (TBNBE), synthesis-grade.

  • Control solvent (e.g., MTBE).

  • Separatory funnel (appropriate volume).

  • Sodium chloride (for "salting out," if necessary).[6]

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Rotary evaporator.

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS).

Methodology:

  • Preparation:

    • Prepare a stock solution of your target analyte in an appropriate aqueous buffer or water.

    • Accurately measure 50 mL of this aqueous solution and place it into a 125 mL separatory funnel.

  • Extraction:

    • Add 50 mL of TBNBE to the separatory funnel.

    • Stopper the funnel and invert it gently. Open the stopcock to vent any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes, with periodic venting. Rationale: Vigorous shaking increases the interfacial surface area between the two immiscible phases, facilitating the partitioning of the analyte into the organic solvent.[2]

    • Mount the funnel on a ring stand and allow the layers to separate completely. Note: Observe the clarity of the interface. TBNBE's predicted low water solubility should result in a sharp, clean separation.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • Drain the upper organic (TBNBE) layer into a clean Erlenmeyer flask. Advantage: As TBNBE is less dense than water, the desired organic phase is on top, which minimizes the risk of accidentally losing product with the aqueous phase compared to denser solvents like dichloromethane.

  • Drying and Concentration:

    • Add a small amount of anhydrous magnesium sulfate to the collected organic phase to remove residual water.

    • Filter the dried organic phase into a pre-weighed round-bottom flask.

    • Remove the TBNBE using a rotary evaporator. Note: Due to its higher boiling point, a higher bath temperature and/or lower vacuum pressure will be required compared to MTBE.

  • Quantification and Analysis:

    • Once the solvent is fully removed, re-weigh the flask to determine the mass of the extracted analyte (for crude yield).

    • Alternatively, re-dissolve the residue in a precise volume of a suitable solvent (e.g., acetonitrile for HPLC) and quantify the analyte concentration using a calibrated analytical method.

    • Calculate the extraction efficiency: (Amount of analyte in organic phase / Initial amount of analyte in aqueous phase) * 100%.

  • Control Experiment:

    • Repeat steps 1-5 using the control solvent (e.g., MTBE) under identical conditions to provide a direct comparison of extraction efficiency.

LLE_Workflow start Prepare Aqueous Phase with Analyte add_solvent Add TBNBE to Separatory Funnel start->add_solvent extract Shake & Vent (Partitioning) add_solvent->extract separate Allow Layers to Separate extract->separate collect Collect Upper Organic (TBNBE) Layer separate->collect dry Dry with Na₂SO₄ or MgSO₄ collect->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate quantify Quantify Extracted Analyte (HPLC, GC-MS) evaporate->quantify

Caption: Standardized workflow for liquid-liquid extraction.

Trustworthiness: Safety & Environmental Considerations

Authoritative grounding in safety is non-negotiable. While specific toxicological data for TBNBE is unavailable, a profile can be inferred from its analogs and general chemical principles.

  • Flammability: Like all ethers, TBNBE is flammable. Its lower vapor pressure and higher flash point relative to MTBE would make it less of an immediate fire hazard, but appropriate precautions (use in a fume hood, away from ignition sources) are mandatory.

  • Peroxide Formation: The tert-butyl group sterically hinders the alpha-hydrogen, significantly reducing the rate of peroxide formation compared to ethers like diethyl ether or THF. However, it is not entirely immune. Best Practice: As with any ether, it is prudent to test for peroxides before distillation or concentration, especially if the solvent has been stored for an extended period.

  • Toxicity and Environmental Fate: MTBE has faced regulatory scrutiny due to its persistence in groundwater.[7] It is reasonable to assume that TBNBE, as a larger, more lipophilic molecule, would have low water solubility and potentially persist in the environment. Its biodegradability would need to be formally assessed. All handling should be performed with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area to minimize exposure.

Conclusion and Future Outlook

Tert-butyl n-butyl ether presents a compelling, albeit theoretical, case for its use as a specialized extraction solvent. Its predicted properties—a higher boiling point, lower volatility, and reduced water solubility—position it as a potentially superior alternative to MTBE and ETBE in applications where safety, phase separation, and performance at elevated temperatures are critical. The lack of commercial availability is a significant hurdle, but for high-value processes in drug development, in-house synthesis could be justifiable. The investigational protocol outlined in this document provides a clear, data-driven pathway for researchers to validate the performance of TBNBE and contribute to the expansion of the green solvent toolkit.

References

  • LookChem. (n.d.). Cas 637-92-3, TERT-BUTYL ETHYL ETHER. Available at: [Link]

  • Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl tert-butyl ether. Available at: [Link]

  • Watkins, P. J., et al. (2023). Comparing the use of chloroform to petroleum ether for Soxhlet extraction of fat in meat. Animal Production Science, 63(14), 1445-1449. Available at: [Link]

  • Anitaş, S., & Göncü, B. (2021). Comparison of different extraction solvents used in GC-MS analysis for detecting volatile odor compounds in heat cow sweat. Turkish Journal of Veterinary and Animal Sciences, 45(3), 488-497. Available at: [Link]

  • ResearchGate. (2008). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2023). Comparing the use of chloroform to petroleum ether for Soxhlet extraction of fat in meat. Available at: [Link]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available at: [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. Available at: [Link]

  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Available at: [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

  • MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Available at: [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

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Method for Determining the Purity of 1-Tert-butoxybutane via GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This application note presents a detailed and robust method for the determination of the purity of 1-tert-butoxybutane, also known as butyl tert-butyl ether, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications as a solvent and potentially in fuel formulations.[1][2] Ensuring its purity is critical for its intended applications, as impurities can significantly alter its chemical and physical properties. This document provides a comprehensive protocol for sample preparation, instrumentation setup, and data analysis, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodology is grounded in established analytical principles to ensure accuracy, precision, and reliability.[3][4]

Introduction: The Rationale for Purity Assessment

This compound (C8H18O, MW: 130.23 g/mol ) is an ether that sees use in various chemical syntheses and research applications.[1][5][6] The presence of impurities, which can include starting materials from its synthesis (such as butanol and 2-methylpropene), by-products (like di-tert-butyl peroxide or other ethers), or degradation products, can have significant consequences.[1] For instance, in pharmaceutical applications, even trace impurities can affect the safety and efficacy of the final product. In industrial applications, impurities can impact reaction kinetics and product yield. Therefore, a reliable analytical method to quantify the purity of this compound is essential for quality control and to meet regulatory standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis due to its high separation efficiency and definitive identification capabilities.[7][8] GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS provides mass spectral data that acts as a chemical fingerprint for each compound.[8]

Scientific Principles and Methodological Choices

The selection of the GC-MS parameters is critical for the successful separation and quantification of this compound and its potential impurities.

2.1. Gas Chromatography (GC) Parameters: Achieving Optimal Separation

The choice of the GC column is paramount. A mid-polarity column, such as one with a polyethylene glycol (e.g., DB-WAX) or a low-polarity column with a 5% phenyl-methylpolysixane (e.g., DB-5) stationary phase, is suitable for separating ethers and related compounds.[9] The dimensions of the column (length, internal diameter, and film thickness) also play a crucial role in resolution and analysis time.

The temperature program is designed to ensure the separation of compounds with different boiling points. An initial low temperature allows for the separation of highly volatile impurities, followed by a gradual temperature ramp to elute this compound and any less volatile impurities.

2.2. Mass Spectrometry (MS) Parameters: Ensuring Confident Identification

The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for confident compound identification. The mass range is set to scan for fragments that are characteristic of this compound and its expected impurities. The fragmentation of the tert-butyl group is often a key feature in the mass spectrum.[9]

Experimental Workflow and Protocol

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent (e.g., Methanol) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Spectral Interpretation Integration->Identification Quantification Purity Calculation (Area % Method) Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Materials and Reagents
  • This compound sample

  • High-purity solvent for dilution (e.g., Methanol or Dichloromethane, GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument used.

Parameter Value Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium, 99.999% purityInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)Separates volatile impurities at the beginning and allows for the elution of less volatile compounds.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-300 amuCovers the expected mass fragments of this compound and potential impurities.
Sample Preparation Protocol
  • Equilibration: Allow the this compound sample to reach room temperature.

  • Dilution: Prepare a 1% (v/v) solution of the sample in the chosen solvent. For example, accurately pipette 100 µL of the this compound sample into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Homogenization: Mix the solution thoroughly.

  • Transfer: Transfer an aliquot of the diluted sample into an autosampler vial for analysis.

Data Analysis and Interpretation

4.1. Peak Identification

The identity of the main peak corresponding to this compound is confirmed by comparing its retention time and mass spectrum with a reference standard or a reliable spectral library, such as the NIST Mass Spectral Library.[5][10] The mass spectrum of this compound will exhibit characteristic fragments that aid in its identification. Similarly, any impurity peaks are identified by their mass spectra.

4.2. Purity Calculation

The purity of this compound is determined using the area percent method. This method assumes that all compounds in the sample have a similar response factor in the mass spectrometer, which is a reasonable assumption for structurally related impurities.

The purity is calculated as follows:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Note: The solvent peak should be excluded from the total area calculation.

System Suitability and Trustworthiness

To ensure the validity and reliability of the analytical results, a system suitability test should be performed before running the samples. This involves injecting a standard solution of this compound to check for:

  • Peak Shape: The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.2).

  • Retention Time Stability: The retention time should be consistent across multiple injections (RSD < 1%).

  • Detector Response: The signal-to-noise ratio should be adequate for accurate integration.

Method validation should be performed in accordance with ICH guidelines to establish linearity, accuracy, precision, and robustness.[4]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. The protocol offers a clear guide for sample preparation, instrument setup, and data analysis, enabling accurate quantification of the main component and the identification of potential impurities. This methodology is essential for quality control in research, development, and manufacturing processes involving this compound.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. Retrieved from [Link]

  • ASTM International. (2017). D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • PubMed. (2016). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1000-63-1). Retrieved from [Link]

  • National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Retrieved from [Link]

  • Restek. (2020). ASTM Petrochemical Method Chromatography Product Guide. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • SciELO. (2015). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • AZ Big Media. (2024). Understanding EPA method 524.2: Analysis of volatile organic compounds. Retrieved from [Link]

  • ASTM International. (2010). D3465 Standard Test Method for Purity of Monomeric Plasticizers by Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • HZDR. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Indian Chemical Society. (2019). Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 1-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]

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Subject: High-Purity 1-Tert-butoxybutane: Advanced Techniques for Drying and Purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Scope

This document provides a comprehensive guide with detailed protocols for the drying and purification of 1-tert-butoxybutane (also known as n-butyl tert-butyl ether), a solvent with growing importance in specialized organic synthesis and pharmaceutical development. Due to its unique steric and electronic properties, the purity of this compound is paramount for reaction consistency and avoiding side reactions. This guide is intended for researchers, chemists, and process development professionals. We will address the primary impurities—water, peroxides, and residual starting materials—and provide validated methods for their removal and subsequent analysis. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations.

Introduction to this compound: Properties and Purity Imperatives

This compound is an aliphatic ether characterized by the presence of a sterically demanding tert-butyl group, which imparts significant stability and unique solvency characteristics. Unlike more common ethers like diethyl ether or tetrahydrofuran (THF), it exhibits a reduced propensity for peroxide formation, though this risk is not entirely eliminated. Its primary applications are in reactions where a non-coordinating, aprotic medium is required, such as in certain organometallic reactions or as a replacement for more hazardous solvents.

The efficacy of this compound in these sensitive applications is directly correlated with its purity. The primary impurities of concern are:

  • Water: Introduces a nucleophilic and protic contaminant that can quench organometallic reagents and catalyze side reactions.

  • Peroxides: Ethers can react with atmospheric oxygen to form explosive hydroperoxides, especially when exposed to light. While this compound is more resistant than unhindered ethers, the risk necessitates routine testing and removal.

  • Alcohol Precursors: Residual n-butanol or tert-butanol from its synthesis can interfere with reactions involving strong bases or electrophiles.

The following table summarizes the key physical properties of this compound.

PropertyValueSource
CAS Number 628-28-4
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 124-125 °C
Density 0.769 g/mL at 25 °C
Water Solubility LowN/A

General Purification and Drying Workflow

The purification strategy involves a multi-step process to address all potential contaminants systematically. The workflow begins with peroxide detection and removal, followed by bulk water removal, and concludes with final distillation for ultimate purity.

G cluster_0 Phase 1: Preliminary Checks & Safety cluster_1 Phase 2: Impurity Removal cluster_2 Phase 3: Final Purification & Validation A Receive Solvent B Test for Peroxides A->B C Peroxide Removal (if positive) B->C Positive Test D Pre-Drying (e.g., MgSO₄) B->D Negative Test C->D E Definitive Drying (e.g., Na/Benzophenone or Activated Alumina Column) D->E F Fractional Distillation E->F G Purity Analysis (GC, Karl Fischer) F->G H Store under Inert Gas (N₂ or Ar) G->H

Figure 1: A comprehensive workflow for the purification of this compound.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

Protocol 1: Peroxide Detection and Removal

Rationale: Peroxide testing is a mandatory first step. Distilling ethers that contain high levels of peroxides can lead to violent explosions as the peroxides concentrate in the distillation pot.

A. Peroxide Detection (Qualitative)

  • To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Add a drop of 1 M hydrochloric acid (HCl) and shake vigorously for 1 minute.

  • A pale yellow to dark brown color indicates the presence of peroxides (formation of I₂). A colorless solution indicates peroxides are absent or below the detection limit.

B. Peroxide Removal

  • Method 1: Activated Alumina Column. This is a preferred method as it is efficient and avoids introducing other chemical reagents.

    • Pack a chromatography column with activated basic alumina (approximately 100 g of alumina per 1 L of solvent).

    • Pre-wet the column with a small amount of fresh, peroxide-free solvent.

    • Pass the peroxide-containing this compound through the column under a positive pressure of nitrogen or argon.

    • Collect the eluent and immediately re-test for peroxides to confirm their removal.

  • Method 2: Chemical Reduction.

    • Stir the solvent with a freshly prepared saturated aqueous solution of sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄) for several hours.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with water to remove any residual salts.

    • Proceed immediately to the pre-drying step.

Protocol 2: Drying the Solvent

Rationale: The choice of drying agent depends on the required level of dryness and the scale of the operation.

A. Pre-Drying (Bulk Water Removal) Causality: This step removes the bulk of dissolved water, reducing the load on more vigorous (and often more hazardous) final drying agents.

  • Place the this compound (confirmed to be peroxide-free) in a flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) (approximately 10-20 g per 1 L of solvent). Anhydrous MgSO₄ is generally preferred as it is a neutral drying agent and has a high capacity.

  • Stir or swirl the flask for 30-60 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter or decant the solvent from the desiccant.

B. Definitive Drying (For Anhydrous Applications)

  • Method 1: Distillation from Sodium/Benzophenone. This method produces exceptionally dry, oxygen-free solvent and provides a visual indicator of dryness. WARNING: Sodium metal is highly reactive with water. This procedure must only be performed on pre-dried solvent by experienced personnel.

    • Set up a reflux apparatus with a distillation head in a fume hood. Ensure all glassware is oven- or flame-dried.

    • To the pre-dried this compound in the distillation flask, add a few small pieces of sodium metal and a small amount of benzophenone (as an indicator).

    • Heat the mixture to reflux under an inert atmosphere (N₂ or Ar).

    • Initially, the solution will be colorless or yellow. As the solvent becomes anhydrous and oxygen-free, the benzophenone radical anion will form, imparting a deep blue or purple color.

    • Once the blue/purple color persists, the solvent is dry. It can be distilled directly from this pot for use. Never distill to dryness.

  • Method 2: Molecular Sieves. This is a safer alternative to sodium.

    • Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at >300 °C for at least 3 hours under vacuum or a stream of inert gas.

    • Allow the sieves to cool in a desiccator.

    • Add the activated sieves (approx. 100 g per 1 L) to the pre-dried solvent.

    • Allow the solvent to stand for at least 12-24 hours. The dryness can be checked via Karl Fischer titration.

G cluster_0 Drying Method Selection cluster_1 High-Risk / High-Purity cluster_2 Lower-Risk / Standard Anhydrous A Pre-Dried Solvent B Add Na/Benzophenone A->B F Add Activated Molecular Sieves (3Å/4Å) A->F C Reflux under Inert Gas B->C D Observe for Persistent Blue/Purple Color C->D E Distill for Use D->E G Stand for 24h F->G H Decant or Cannulate for Use G->H

Figure 2: Decision workflow for definitive drying of this compound.

Purity Validation: Analytical Protocols

Protocol 3: Water Content by Karl Fischer Titration

Rationale: Karl Fischer (KF) titration is the gold standard for accurately quantifying low levels of water in organic solvents.

  • Instrument Setup: Prepare the coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Blank: Run a blank titration using the KF reagents to determine the background drift.

  • Titration: Inject a precise, known volume or weight of the purified this compound into the titration cell.

  • Calculation: The instrument will automatically calculate the water content, typically expressed in parts per million (ppm). For high-purity, anhydrous solvent, a water content of <50 ppm is desirable.

Protocol 4: Purity by Gas Chromatography (GC)

Rationale: GC is used to separate and quantify the target solvent from any volatile organic impurities, such as residual alcohol precursors.

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is suitable.

  • Instrumental Conditions (Example):

    • Injector Temperature: 200 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: 50 °C for 2 min, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the purified solvent. The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >99.9% is typically required for sensitive applications.

Storage and Handling of Purified Solvent

Once purified, this compound must be stored correctly to maintain its integrity.

  • Atmosphere: Store under an inert atmosphere of nitrogen or argon to prevent moisture ingress and peroxide formation.

  • Container: Use a clean, dry amber glass bottle or a solvent-safe metal container.

  • Inhibitors: For long-term storage, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) at a concentration of ~50-100 ppm can be considered to prevent peroxide formation.

References

  • Kelly, R. J. (2011). Peroxides, Organic. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • National Center for Biotechnology Information. (n.d.). Butane, 1-(1,1-dimethylethoxy)-. In PubChem Compound Database. Retrieved January 13, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • The MAPPIT Collection. (n.d.). Drying Solvents. University of Bristol. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Tert-butoxybutane Yield in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Williamson ether synthesis of 1-tert-butoxybutane. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of their target ether. Here, we will delve into the nuances of this classic yet challenging reaction, providing troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound via the Williamson ether synthesis is a common issue, primarily stemming from the steric hindrance of the tert-butoxide nucleophile and competing side reactions. The Williamson ether synthesis is an S(_N)2 reaction, and its success is highly dependent on the structure of the reactants.[1][2]

Primary Cause: Competing E2 Elimination

The tert-butoxide anion is not only a nucleophile but also a strong, sterically bulky base.[3][4] When it reacts with the primary alkyl halide (1-bromobutane or 1-chlorobutane), it can abstract a proton from the β-carbon, leading to the formation of 1-butene via an E2 elimination pathway.[4][5] This elimination reaction directly competes with the desired S(_N)2 substitution that forms this compound.[6]

Solutions to Minimize Elimination and Boost Yield:

  • Strategic Choice of Reactants: The cornerstone of a successful Williamson ether synthesis is selecting the appropriate combination of alkoxide and alkyl halide. To synthesize this compound, the correct choice is to react potassium tert-butoxide with a primary alkyl halide like 1-bromobutane.[6][7] The alternative, reacting sodium butoxide with a tertiary alkyl halide (tert-butyl bromide), would almost exclusively yield the elimination product, isobutylene.[8][9] This is because tertiary alkyl halides are highly sterically hindered and prone to elimination reactions.[7][9]

  • Temperature Control: Higher temperatures tend to favor elimination over substitution.[6] Running the reaction at a lower temperature can significantly reduce the formation of 1-butene.[10] It is advisable to start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm it if the reaction rate is too slow.

  • Solvent Selection: The choice of solvent can influence the nucleophilicity of the alkoxide and the rates of both S(_N)2 and E2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile are generally preferred.[1][8] These solvents solvate the cation (e.g., K

    
    ) of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction.[6] Protic solvents, like the parent alcohol (tert-butanol), can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[6][11]
    
Question 2: I'm observing a significant amount of 1-butene as a byproduct. How can I suppress this elimination reaction?

Answer:

The formation of 1-butene is a clear indicator that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction.[6] As mentioned previously, the bulky nature of the tert-butoxide base is the primary driver for this side reaction.[4]

Strategies to Minimize 1-Butene Formation:

  • Reiterate Reactant Choice: Ensure you are using a primary alkyl halide (1-bromobutane is a good choice due to the good leaving group ability of bromide) and not a secondary or tertiary one.[7][12]

  • Base Addition: Instead of adding the alkyl halide to a pre-formed solution of potassium tert-butoxide, consider the reverse addition. Slowly adding the potassium tert-butoxide solution to the 1-bromobutane can help maintain a low concentration of the strong base, which can favor the bimolecular substitution reaction over the elimination pathway.

  • Use of a Milder Base for Alkoxide Generation (In Situ): While potassium tert-butoxide is commercially available, generating the alkoxide in situ from tert-butanol using a strong but less sterically demanding base like sodium hydride (NaH) can sometimes offer better control.[7][13] The reaction of NaH with the alcohol produces the alkoxide and hydrogen gas, which bubbles out of the reaction mixture.[14]

Question 3: The reaction is proceeding very slowly or not at all. What factors could be hindering the reaction rate?

Answer:

A sluggish reaction can be frustrating. Several factors can contribute to a slow reaction rate in the Williamson ether synthesis.

Potential Causes and Solutions:

  • Purity of Reactants and Solvent: Ensure that your tert-butanol and solvent are anhydrous. Water can react with the strong base (potassium tert-butoxide or NaH), neutralizing it and preventing the formation of the necessary alkoxide nucleophile.

  • Insufficiently Strong Base: If you are generating the alkoxide in situ, ensure the base is strong enough to deprotonate the alcohol. For a typical alcohol like tert-butanol (pKa ~18), a very strong base like sodium hydride (NaH) is required.[12][14] Weaker bases like sodium hydroxide are generally not sufficient to fully deprotonate the alcohol.[12]

  • Poor Leaving Group: The rate of an S(_N)2 reaction is dependent on the quality of the leaving group. Iodide is the best leaving group among the halides, followed by bromide, and then chloride. If you are using 1-chlorobutane and the reaction is slow, consider switching to 1-bromobutane or even 1-iodobutane to accelerate the reaction.

  • Low Temperature: While low temperatures are used to minimize elimination, they also slow down the desired S(_N)2 reaction. A balance must be struck. If the reaction is too slow at room temperature, gentle heating (e.g., to 40-50 °C) can be employed, but the reaction should be carefully monitored for the formation of byproducts.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Williamson ether synthesis for preparing this compound.

Why is the Williamson ether synthesis the recommended method for preparing this compound?

The Williamson ether synthesis offers a versatile and straightforward approach for the formation of ethers.[2] For an asymmetrical ether like this compound, it allows for a strategic disconnection that maximizes the likelihood of the desired S(_N)2 reaction and minimizes competing pathways.[3][7] By choosing the less sterically hindered alkyl halide (primary) and the more sterically hindered alkoxide, the reaction is guided towards the desired product.[6][15]

Can I use a secondary alkyl halide like 2-bromobutane to synthesize a different tert-butyl ether?

While technically possible, using a secondary alkyl halide with a strong base like potassium tert-butoxide will lead to a significant amount of elimination products (a mixture of 1-butene and 2-butenes).[7][12] The S(_N)2 reaction at a secondary carbon is slower than at a primary carbon due to increased steric hindrance, making the E2 pathway more competitive.[16] Therefore, for optimal yield of the ether, a primary alkyl halide is strongly recommended.[13]

What is the mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this concerted, one-step process, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, simultaneously displacing the leaving group (halide).[2][14]

Visualizing the Reaction: S(_N)2 vs. E2

To better understand the competing pathways, the following diagram illustrates both the desired S(_N)2 reaction leading to this compound and the competing E2 elimination reaction that forms 1-butene.

Williamson_Ether_Synthesis Reactants 1-Bromobutane + Potassium Tert-butoxide Transition_State_SN2 SN2 Transition State Reactants->Transition_State_SN2 SN2 Pathway (Substitution) Transition_State_E2 E2 Transition State Reactants->Transition_State_E2 E2 Pathway (Elimination) SN2_Product This compound (Desired Ether) E2_Product 1-Butene (Elimination Byproduct) Transition_State_SN2->SN2_Product Transition_State_E2->E2_Product

Caption: Competing S(_N)2 and E2 pathways in the synthesis of this compound.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound, with an emphasis on maximizing yield.

Materials:

  • Potassium tert-butoxide

  • 1-Bromobutane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add potassium tert-butoxide (1.1 equivalents) and anhydrous DMF.

  • Stir the mixture at room temperature until the potassium tert-butoxide is fully dissolved.

  • Slowly add 1-bromobutane (1.0 equivalent) to the stirred solution over 15-20 minutes.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • If the reaction is proceeding slowly, the mixture can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

IV. Data Summary Table

The following table summarizes the key experimental parameters and their expected impact on the yield of this compound.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Alkyl Halide Primary (e.g., 1-bromobutane)Minimizes steric hindrance, favoring S(_N)2.[7][13]Secondary or tertiary halides lead to increased elimination.[7][12]
Base/Nucleophile Potassium tert-butoxideStrong nucleophile and base for alkoxide formation.Steric bulk promotes E2 elimination.[4]
Solvent Polar aprotic (e.g., DMF, DMSO)Solvates the cation, enhancing nucleophilicity of the alkoxide.[1][8]Protic solvents can reduce nucleophilicity.[11]
Temperature Room temperature to mild heating (40-50 °C)Balances reaction rate with minimizing elimination.[2][10]High temperatures significantly favor elimination.[6]

V. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Homework.Study.com. (n.d.). When I-bromobutane is reacted with the bulky base, potassium t-butoxide, in t-butyl alcohol, the...[Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al...[Link]

  • YouTube. (2009). Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chegg. (2022). When 1-bromobutane is reacted with the bulky base, potassium tert-butoxide, in tertbutyl alcohol, the major elimination product is. [Link]

  • Gauth. (2025). When 1 -bromobutane is reacted with the bulky base, potassium tert-butoxide, in tert-butyl [Chemistry]. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?[Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Unknown Source. (n.d.). Williamson Ether Synthesis.

  • Reddit. (2022). Why does this not work? Williamson ether synthesis is terrible. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Filo. (2025). Why di-tert-butyl ether cannot produce or prepared by Williamson's synthesis?[Link]

  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

Sources

Troubleshooting low conversion rates in the etherification of butanol and isobutylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of butanol and isobutylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues you might encounter during the synthesis of tert-butyl butyl ether (TBE) or other butyl ethers from butanol and isobutylene.

Question 1: My isobutylene conversion rate is significantly lower than expected. What are the primary causes?

Answer:

Low conversion of isobutylene is a common challenge that can typically be traced back to one of several key areas: catalyst issues, reaction conditions, or reactant quality.

  • Catalyst Inactivity or Deactivation: The acid catalyst is the heart of this reaction. Its performance can be compromised by:

    • Insufficient Acidity: The reaction proceeds via a carbenium-ion mechanism, which requires a strongly acidic catalyst to protonate the isobutylene.[1] If the catalyst (e.g., an ion-exchange resin or zeolite) has low acid site density or strength, the initial protonation step will be slow, leading to poor conversion. Zeolites like H-Beta and resins like Amberlyst-15 or Amberlyst-35 are commonly used due to their strong acidic properties.[2][3]

    • Catalyst Deactivation: Over time, catalysts can lose activity. This is often due to the formation of high molecular weight oligomers (from isobutylene side reactions) that block the catalyst's micropores, a process known as coking.[3] This is particularly an issue with zeolites.

    • Water Inhibition: Water can competitively adsorb to the catalyst's active sites, hindering the primary reaction between butanol and isobutylene.[4] This effect is pronounced, as water can favor the formation of tertiary alcohols through olefin hydration.[4]

  • Suboptimal Reaction Conditions: The etherification is sensitive to temperature, pressure, and reactant concentrations.

    • Temperature: While higher temperatures generally increase reaction rates, they can also favor side reactions like the dimerization of isobutylene.[4][5] For many solid acid catalysts, the optimal temperature range is typically between 315 K (42°C) and 353 K (80°C).[6] Exceeding this can lead to byproduct formation and, in the case of some resins, thermal degradation.

    • Pressure: The reaction is typically carried out in the liquid phase at elevated pressure (up to 2.5 MPa) to ensure isobutylene remains dissolved and available for reaction.[6] Insufficient pressure can lead to a phase separation, starving the catalyst of one of the reactants.

    • Molar Ratio: An excess of the alcohol (butanol) is often used to shift the reaction equilibrium towards the ether product and to minimize the dimerization of isobutylene.[2] However, a very large excess can dilute the isobutylene concentration, potentially slowing the rate.

  • Reactant Purity:

    • Water Content: As mentioned, water in the butanol or isobutylene feed is detrimental. Ensure you are using anhydrous reactants if possible. Even small amounts of water (e.g., 1 wt%) can significantly lower etherification rates and promote the formation of tert-butanol (TBA) as a byproduct.[4]

    • Other Impurities: The presence of other reactive species can lead to unwanted side reactions, consuming reactants and catalyst sites.

Troubleshooting Workflow

Here is a systematic approach to diagnosing low isobutylene conversion:

G cluster_0 Initial Check cluster_1 Reaction Conditions cluster_2 Catalyst Evaluation cluster_3 Outcome start Low Isobutylene Conversion Detected check_reactants Verify Reactant Purity (Anhydrous? GC Analysis?) start->check_reactants check_temp Is Temperature in Optimal Range? (e.g., 40-80°C) check_reactants->check_temp check_pressure Is Pressure Sufficient to Maintain Liquid Phase? check_temp->check_pressure check_ratio Is Butanol:Isobutylene Molar Ratio Correct? check_pressure->check_ratio check_catalyst_activity Test with Fresh Catalyst check_ratio->check_catalyst_activity check_catalyst_type Is Catalyst Type Appropriate? (Strongly Acidic?) check_catalyst_activity->check_catalyst_type regenerate Regenerate or Replace Catalyst check_catalyst_type->regenerate success Conversion Rate Improved regenerate->success

Caption: A workflow for troubleshooting low isobutylene conversion.

Question 2: I'm observing significant byproduct formation, especially isobutylene dimers and tert-butanol. How can I improve selectivity?

Answer:

Improving selectivity is a matter of steering the reaction towards the desired etherification pathway while suppressing parallel or subsequent reactions.

  • Suppressing Isobutylene Dimerization: The dimerization of isobutylene to form isooctenes (e.g., 2,4,4-trimethyl-1-pentene) is also an acid-catalyzed reaction and is a major competing pathway.[3]

    • Lower the Temperature: Dimerization reactions typically have a higher activation energy than etherification. Therefore, running the reaction at the lower end of the effective temperature range (e.g., 40-60°C) can significantly favor ether formation over dimerization.[2][7]

    • Increase Butanol Molar Ratio: Using an excess of butanol increases its concentration at the catalyst's active sites, making it more likely that a protonated isobutylene molecule will react with butanol rather than another isobutylene molecule.[2] An initial alcohol-to-isobutene molar ratio between 1.0 and 5.5 has been explored, with higher ratios generally reducing dimerization.[6]

    • Catalyst Choice: The pore structure of the catalyst plays a role. Zeolites with specific pore sizes can create steric hindrance that disfavors the formation of bulky dimer transition states.[3]

  • Minimizing tert-Butanol (TBA) Formation: TBA is formed by the hydration of isobutylene.[4]

    • Eliminate Water: The most direct way to prevent TBA formation is to use anhydrous reactants and solvents. Pre-treating the catalyst to remove adsorbed water is also crucial.[6] The presence of water strongly favors the formation of tertiary alcohols.[4]

Question 3: My catalyst's performance is degrading with each run. What is causing this, and can I regenerate it?

Answer:

Catalyst deactivation is a common issue in continuous or repeated batch reactions. The primary cause is typically the fouling of active sites by heavy byproducts.

  • Mechanism of Deactivation: The strong acid sites that catalyze etherification can also promote the oligomerization of isobutylene beyond dimers into trimers (C12) and heavier molecules.[3] These large molecules can become trapped within the porous structure of the catalyst, physically blocking the active sites. This process is often referred to as "coking." Zeolites, with their well-defined microporous structures, can be particularly susceptible to this type of deactivation.[3]

  • Regeneration Procedures:

    • Solvent Washing: A simple first step is to wash the catalyst with a solvent (such as the butanol reactant or a light hydrocarbon) at an elevated temperature to dissolve and remove loosely bound oligomers.

    • Calcination (for Zeolites): For robust inorganic catalysts like zeolites, a more aggressive regeneration can be performed. This involves a controlled burnout of the carbonaceous deposits (coke) in a stream of air or diluted oxygen at high temperatures (typically >400°C). The exact temperature and duration will depend on the specific zeolite and the extent of coking. It is critical to perform this carefully to avoid damaging the catalyst structure.

    • Acid Washing (for Resins): For ion-exchange resins, calcination is not an option as it would destroy the polymer backbone. Regeneration often involves washing with a strong acid to remove any basic poisons, followed by extensive washing with deionized water and finally with a solvent like methanol or butanol to remove the water before reuse.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the etherification of butanol and isobutylene?

The reaction proceeds via a cationic mechanism catalyzed by a Brønsted acid (H+).

  • Protonation: An isobutylene molecule is protonated by an acid site on the catalyst, forming a stable tertiary carbocation (tert-butyl cation).[1]

  • Nucleophilic Attack: A butanol molecule acts as a nucleophile, attacking the tert-butyl cation. This forms a protonated ether intermediate.

  • Deprotonation: The protonated ether is deprotonated, releasing the final tert-butyl butyl ether product and regenerating the acid catalyst site, allowing the cycle to continue.

ReactionMechanism Isobutylene Isobutylene (CH₃)₂C=CH₂ Carbocation tert-Butyl Carbocation (CH₃)₃C⁺ Isobutylene->Carbocation + Butanol Butanol CH₃(CH₂)₃OH ProtonatedEther Protonated Ether Butanol->ProtonatedEther + Catalyst1 H⁺-Catalyst Catalyst1->Carbocation + Carbocation->ProtonatedEther + Ether tert-Butyl Butyl Ether (CH₃)₃C-O-(CH₂)₃CH₃ ProtonatedEther->Ether - H⁺ Catalyst2 H⁺-Catalyst ProtonatedEther->Catalyst2 - H⁺

Sources

Purification strategies for removing unreacted starting materials from 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies for 1-Tert-butoxybutane

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the purification of this compound. The question-and-answer format is designed to directly address common challenges encountered during post-synthesis workup, ensuring the final product meets high-purity standards required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound after synthesis?

A1: The impurity profile of crude this compound is intrinsically linked to its synthesis method. A prevalent industrial route is the acid-catalyzed reaction of 1-butanol with isobutylene (or its hydrated precursor, tert-butanol). Understanding these starting points allows us to predict the likely contaminants.

Primary Impurities Include:

  • Unreacted Starting Materials:

    • tert-Butanol[1][2][3][4]

    • 1-Butanol[5][6][7]

  • Catalyst Residue:

    • Acid catalysts (e.g., sulfuric acid, ion-exchange resins).

  • Byproducts from Side Reactions:

    • Di-tert-butyl ether: Formed from the self-condensation of two tert-butanol molecules.[8][9][10][11][12]

    • Di-n-butyl ether: Formed from the self-condensation of two 1-butanol molecules.[13][14][15][16][17]

    • Water: A common byproduct of condensation reactions and also present in reagents.

    • Polymers: Isobutylene can polymerize in the presence of a strong acid.

A summary of the physical properties of these key compounds is critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound (Product) 130.23~124 °CSparingly soluble
tert-Butanol74.1282-83 °C[1][3][4]Miscible[1]
1-Butanol74.12117-118 °C[5][7]7.3 g/100 mL[5]
Di-tert-butyl ether130.23107-108 °C[8][9][11]Low solubility[10]
Di-n-butyl ether130.23142-143 °C[13][14][16]Insoluble
Water18.02100 °C(Solvent)

Data compiled from various sources.[1][3][4][5][7][8][9][11][13][14][16]

Q2: How do I perform an effective preliminary cleanup to remove alcohols and acid catalyst from my crude product?

A2: A liquid-liquid extraction (aqueous wash) is the most effective initial step. This leverages the significant polarity difference between the target ether and the alcohol/acid impurities. Alcohols can form hydrogen bonds, making them soluble in water, while the nonpolar ether has very low water solubility.

Causality: The hydroxyl groups (-OH) in 1-butanol and tert-butanol, along with the ionic nature of the acid catalyst, have a high affinity for the polar water phase. The ether, lacking a hydroxyl group, preferentially remains in the organic phase. Using a mild base like sodium bicarbonate in the wash neutralizes and removes the acid catalyst more effectively.[18]

Experimental Protocol: Aqueous Wash & Neutralization

  • Transfer: Place the crude this compound mixture into a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • First Wash (Neutralization): Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup (from CO₂ evolution if significant acid is present). Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to fully separate. The less dense organic layer containing your product should be on top, and the aqueous layer at the bottom. Drain and discard the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated sodium chloride solution (brine). Shake for 1 minute. The brine wash helps to remove residual water from the organic layer and breaks up any emulsions.

  • Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Collection: Transfer the washed organic layer into a clean, dry Erlenmeyer flask.

Q3: My product is now free of acids and most alcohols, but how do I remove residual water before distillation?

A3: It is critical to dry the organic solution before the final distillation step. Water can form azeotropes with organic compounds, which complicates separation by distillation.[1] Anhydrous inorganic salts are used as drying agents; they absorb water by forming hydrated salt crystals.[19]

Expert Insight: While several drying agents exist, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices for ethers. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral and less prone to causing side reactions. For routine drying, Na₂SO₄ is often sufficient and cost-effective.

Experimental Protocol: Drying the Organic Phase

  • Initial Addition: Add a small scoop of anhydrous sodium sulfate (Na₂SO₄) to the washed organic layer in the Erlenmeyer flask.[19]

  • Swirling: Swirl the flask. If water is present, the drying agent will clump together at the bottom.[19]

  • Incremental Addition: Continue adding small portions of Na₂SO₄, swirling after each addition, until some of the newly added crystals flow freely like a snow globe when the flask is swirled. This indicates that all the water has been absorbed.[19]

  • Allow Time: Let the flask sit for 10-15 minutes to ensure complete drying.

  • Separation: Carefully decant (pour off) or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation, leaving the clumped drying agent behind.

Q4: What is the definitive method for achieving high (>99%) purity of this compound?

A4: Fractional distillation is the gold-standard technique for separating volatile liquids with close boiling points.[20][21][22] Given the boiling points of the likely impurities (see table in Q1), this method is essential for separating the target product from both lower-boiling (tert-butanol, di-tert-butyl ether) and higher-boiling (1-butanol, di-n-butyl ether) contaminants.

Causality: Fractional distillation works by providing a large surface area (e.g., glass beads or structured packing) within a fractionating column. This allows for many successive vaporization-condensation cycles, called "theoretical plates".[20][23] With each cycle, the vapor becomes progressively enriched in the more volatile (lower boiling point) component. By carefully controlling the temperature at the top of the column, you can selectively condense and collect each component as a pure fraction.[22][24]

Troubleshooting Guide

Issue 1: My distillation is proceeding very slowly, or the separation between fractions is poor.
  • Possible Cause 1: Inefficient Column. The efficiency of separation is directly related to the number of theoretical plates in your column. A column that is too short or has inefficient packing will not provide adequate separation for compounds with boiling points closer than 25-30 °C.

    • Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[23] Ensure the packing material is appropriate and evenly distributed.

  • Possible Cause 2: Heating Rate is Too High. Heating the distillation flask too aggressively can cause the vapor to travel up the column too quickly, preventing the necessary series of condensations and evaporations needed for good separation.

    • Solution: Reduce the heating mantle temperature. The goal is a slow, steady distillation rate, typically 1-2 drops per second into the collection flask.

  • Possible Cause 3: Poor Insulation. Heat loss from the column to the surrounding air can disrupt the temperature gradient essential for fractionation.

    • Solution: Loosely wrap the fractionating column in glass wool or aluminum foil to ensure a proper temperature gradient is maintained from the bottom (hottest) to the top (coolest) of the column.

Issue 2: My final product still shows contamination with 1-butanol in the GC/NMR analysis.
  • Possible Cause: Inefficient Washing. The boiling point of 1-butanol (117.7 °C) is very close to that of this compound (~124 °C), making it the most difficult impurity to remove by distillation alone.[5][6] If the initial aqueous wash did not remove a sufficient amount of the 1-butanol, distillation may not be able to resolve the two completely.

    • Solution: The primary remedy is a more rigorous initial wash. Perform three or four washes with water or brine instead of one or two. This will remove the majority of the 1-butanol before the distillation step, making the final purification much more effective.

Workflow Visualizations

G Crude Crude Product (Ether, Alcohols, Acid, Byproducts) Wash Aqueous Wash & Neutralization (5% NaHCO₃, then Brine) Crude->Wash Separate Separate Phases Wash->Separate Organic Organic Phase (Product, Ether Byproducts) Separate->Organic upper organic layer Aqueous Aqueous Waste (Alcohols, Salts, Acid) Separate->Aqueous lower aqueous layer Dry Dry Organic Phase (Anhydrous Na₂SO₄) Organic->Dry Filter Decant or Filter Dry->Filter Distill Fractional Distillation Filter->Distill Pure High-Purity This compound Distill->Pure

G Start Poor Distillation Separation? CheckBP Contaminant BP close to product? (e.g., 1-Butanol) Start->CheckBP CheckColumn Is Fractionating Column Efficient? Start->CheckColumn CheckRate Is Heating Rate Too High or Unstable? Start->CheckRate SolutionWash Improve Aqueous Wash Step to Remove Polar Impurities Before Distillation CheckBP->SolutionWash Yes SolutionColumn Increase Column Height or Use More Efficient Packing (e.g., Vigreux) CheckColumn->SolutionColumn No SolutionRate Reduce & Stabilize Heating (Aim for 1-2 drops/sec) & Insulate Column CheckRate->SolutionRate Yes

References

  • Di-tert-butyl ether. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • tert-Butyl alcohol. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • 1-Butanol. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg. [Link]

  • Di-tert-butyl ether. (2017, March 1). In Sciencemadness Wiki. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ALCOHOL (TERT-BUTANOL). U.S. Department of Labor. Retrieved January 9, 2024, from [Link]

  • Study.com. (n.d.). Butanol | Boiling Point, Structure & Density. Retrieved January 9, 2024, from [Link]

  • ChemBK. (n.d.). DI-TERT-BUTYL ETHER. Retrieved January 9, 2024, from [Link]

  • Merck Index Online. (n.d.). Di-tert-butyl Ether. Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]

  • Common Organic Chemistry. (n.d.). t-Butanol. Retrieved January 9, 2024, from [Link]

  • tert-Butanol. (2023, November 3). In Sciencemadness Wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl ether. PubChem Compound Database. Retrieved January 9, 2024, from [Link]

  • Utah Tech University. (n.d.). Drying an Organic Solution. Retrieved January 9, 2024, from [Link]

  • Scribd. (n.d.). Drying of Organic Solvents. Retrieved January 9, 2024, from [Link]

  • Craig, R. L. (1969). Purification of ethers. U.S.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Stenutz, R. (n.d.). dibutyl ether. Retrieved January 9, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2024, from [Link]

  • Arnold, G. B., & Seidel, C. F. (1951). Ether purification by distillation and adsorption. U.S.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 9, 2024, from [Link]

  • Davies, J. H. (1994). Process for removing an ester impurity from an ether.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 9, 2024, from [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1000-63-1). Retrieved January 9, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Sec-butoxy-butane. PubChem Compound Database. Retrieved January 9, 2024, from [Link]

  • Kevan Science. (2021, May 19). Diethyl Ether Vs 1-Butanol Boiling Points (Why 1-Butanol Has A Higher BP?) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved January 9, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 9, 2024, from [Link]

  • Fractional distillation. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

Sources

Identifying and removing peroxide impurities from 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 1-tert-butoxybutane, also known as tert-butyl ethyl ether (ETBE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the identification and removal of peroxide impurities. The formation of peroxides in ethers is a critical safety concern, as these compounds can be explosive, especially when concentrated.[1][2][3] This document provides a practical framework for the safe handling and purification of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern with this compound?

A1: Like many ethers, this compound can react with atmospheric oxygen to form unstable peroxide compounds.[1][3][4] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light and heat.[1][4] Peroxides are a significant safety hazard because they can be sensitive to shock, heat, or friction and may decompose explosively.[1][2][5] The risk of explosion is particularly high during processes like distillation or evaporation, where the less volatile peroxides can become concentrated.[1][4][6]

Q2: How quickly do peroxides form in this compound?

A2: The rate of peroxide formation can vary depending on storage conditions. Exposure to air and light significantly accelerates this process.[3][4] While this compound is generally considered less prone to peroxide formation than other ethers like diethyl ether or tetrahydrofuran (THF), it is still crucial to handle it as a potential peroxide former. It is recommended to test for peroxides within 12 months of opening the container.[2]

Q3: What are the ideal storage conditions to minimize peroxide formation?

A3: To minimize peroxide formation, this compound should be stored in a cool, dark, and dry place.[3] It is essential to keep it in a tightly sealed, airtight container to minimize contact with oxygen.[3] Using opaque or amber-colored containers is also recommended to protect the chemical from light.[3][5]

Q4: Should I use this compound that contains an inhibitor?

A4: For many applications, using a solvent with an inhibitor like butylated hydroxytoluene (BHT) is a safe and effective way to prevent peroxide formation. Inhibitors act as free radical scavengers, slowing down the autoxidation process. However, for certain applications, such as those requiring high optical purity, the presence of an inhibitor may interfere. In such cases, uninhibited this compound should be used, but it must be tested for peroxides more frequently.

Troubleshooting Guide

Issue Probable Cause Solution
Visible crystal formation or a precipitate in the container, especially around the cap. High concentration of peroxides. These crystals can be shock-sensitive and explosive.[2][6]DO NOT OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.[2]
Solvent appears discolored (e.g., yellowish). This could indicate the presence of iodine from a positive peroxide test or other degradation products.Test for peroxides using a fresh potassium iodide solution or peroxide test strips. If the test is positive, the ether should be treated to remove peroxides or disposed of according to safety guidelines.
Inconsistent reaction yields or unexpected side products. Peroxide contamination in the this compound. Peroxides can initiate unwanted side reactions.Always test the solvent for peroxides before use, especially before distillation or evaporation.[1][6][7] If peroxides are present, they must be removed.
Peroxide test is positive, but no visible crystals are present. Low to moderate concentration of peroxides.For peroxide concentrations below 100 ppm, the solvent can often be purified.[3] For higher concentrations, disposal is the safer option.[3] Always consult your institution's safety guidelines.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

It is crucial to test for peroxides before using any ether, especially before distillation or any process that involves heating.[1][6][7]

Method A: Peroxide Test Strips

Commercial test strips offer a convenient method for the semi-quantitative detection of peroxides.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., Quantofix®)

  • Deionized water (if required by manufacturer)

Procedure:

  • Dip the test strip into the this compound sample for the time specified by the manufacturer.

  • Remove the strip and allow the solvent to evaporate.

  • If required, moisten the test pad with a drop of deionized water.[4]

  • Compare the color of the test pad to the color scale provided with the test kit to determine the peroxide concentration. A blue color typically indicates the presence of peroxides.[4]

Method B: Potassium Iodide (KI) Test

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Freshly prepared 10% (w/v) potassium iodide (KI) solution

Procedure:

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of the freshly prepared 10% potassium iodide solution.

  • Shake the mixture. A yellow to brown color indicates the presence of peroxides.[8]

Protocol 2: Removal of Peroxide Impurities

For low to moderate levels of peroxide contamination, the following methods can be used for purification. Always re-test the solvent for peroxides after treatment to ensure the procedure was successful.

Method A: Activated Alumina Column

This is a convenient method for removing hydroperoxides from water-insoluble solvents like this compound.[6][7][9]

Materials:

  • Peroxide-containing this compound

  • Basic activated alumina

  • Chromatography column

Procedure:

  • Pack a chromatography column with basic activated alumina. A column filled with 80 g of alumina is generally sufficient for 100 to 400 mL of solvent.[10]

  • Carefully pass the this compound through the column.

  • Collect the purified ether in a clean, dry flask.

  • Retest the purified ether for the presence of peroxides.

  • Safety Note: Although alumina typically decomposes the peroxides, it is a good practice to flush the column with a dilute acidic solution of ferrous sulfate after use to ensure all peroxides are destroyed.[7][10]

Method B: Treatment with Ferrous Sulfate

This method is effective for removing peroxides from water-insoluble solvents.[6][9]

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[6]

  • In a separatory funnel, shake the peroxide-containing this compound with a portion of the ferrous sulfate solution for a few minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the purified ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Retest the purified ether for the presence of peroxides.

Visualization of Workflow

Peroxide_Management_Workflow cluster_storage Storage and Handling cluster_testing Peroxide Testing cluster_action Action storage Store this compound in a cool, dark, airtight, opaque container test Test for Peroxides (Strips or KI method) before each use storage->test peroxides_present Peroxides Present? test->peroxides_present use Use in Experiment peroxides_present->use No high_conc High Concentration/ Crystals Present? peroxides_present->high_conc Yes purify Purify (e.g., Alumina Column) purify->test Retest dispose Dispose Safely high_conc->purify No (Low Conc.) high_conc->dispose Yes

Caption: Recommended workflow for handling and testing this compound.

References

  • Handling and Removing Peroxides. (n.d.).
  • Safe Handling of Peroxide-Formers (PFs). (n.d.). Environment, Health & Safety.
  • Safe Handling of Peroxide Forming Chemicals. (2011, December). UTEP.
  • Working Safely with Peroxide Forming Compounds. (2017, November 27). Safety & Risk Services.
  • Control and Safe Use of Peroxide Formers. (n.d.).
  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.).
  • Quick Guide for Peroxide-Forming Chemicals. (n.d.). MIT EHS.
  • Appendix J - Peroxide Forming Chemicals. (n.d.). My Alfred University.
  • Peroxide Forming Solvents. (n.d.). Sigma-Aldrich.
  • Chemicals That Form Peroxides: Handling and Storage. (n.d.). OSU Chemistry.
  • Solvent Stabilizer Systems. (n.d.). Sigma-Aldrich.

Sources

Overcoming challenges in the scale-up of 1-Tert-butoxybutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butoxybutane, also known as butyl tert-butyl ether, is a valuable ether in organic synthesis, often utilized for its solvent properties and as a chemical intermediate. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. The guidance provided herein is grounded in established chemical principles and practical, field-proven insights to ensure procedural success and safety.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

Probable Causes:

  • Inappropriate Reaction Conditions for Williamson Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers. However, the choice of reagents is critical. Using a tertiary alkyl halide (e.g., tert-butyl bromide) with an alkoxide will favor elimination (E2 reaction) over substitution (SN2 reaction), leading to the formation of isobutylene instead of the desired ether.[1] The bulky nature of the tertiary halide sterically hinders the backside attack required for an SN2 reaction.[1][2]

  • Ineffective Catalyst or Base: In syntheses involving the reaction of a butanol with 2-methylpropene (isobutylene), an acid catalyst is typically required.[3] An insufficient amount or inactive catalyst will result in a slow or incomplete reaction. Similarly, in the Williamson synthesis, the base used to deprotonate the alcohol (e.g., sodium hydride, potassium tert-butoxide) may be old or deactivated by moisture, preventing the formation of the necessary alkoxide nucleophile.

  • Presence of Water: Water can interfere with the reaction in several ways. In the Williamson synthesis, it will react with the strong base, consuming it and preventing the formation of the alkoxide. In acid-catalyzed reactions, excess water can shift the equilibrium away from product formation.[4]

  • Volatilization of Reagents: Isobutylene is a gas at room temperature, and 1-butanol has a relatively low boiling point. If the reaction is not conducted in a sealed, pressure-rated vessel or at a sufficiently low temperature with an efficient condenser, loss of these volatile reactants can significantly reduce the yield.

Solutions:

  • Optimize Williamson Synthesis Strategy: To synthesize this compound via the Williamson method, a primary alkyl halide (1-bromobutane or 1-chlorobutane) should be reacted with potassium tert-butoxide.[5] The sterically unhindered primary halide is amenable to the SN2 reaction, while the bulky tert-butoxide, although a strong base, can still act as a nucleophile under controlled conditions.[5]

  • Catalyst and Base Handling: Ensure that catalysts are active and bases are fresh and handled under anhydrous conditions. For example, sodium hydride should be washed with dry hexane to remove the protective mineral oil before use. Potassium tert-butoxide is hygroscopic and should be stored in a desiccator.[6] The use of earth-abundant metal catalysts activated by sodium tert-butoxide has also been reported for various organic transformations and could be an area for exploration.[7][8]

  • Anhydrous Reaction Conditions: Dry all glassware thoroughly in an oven before use and cool under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).[4]

  • Control of Reaction Temperature and Pressure: For reactions involving isobutylene, use a pressure-rated reactor to contain the volatile gas. Alternatively, bubble the gas through the reaction mixture at a controlled rate at a low temperature to ensure its dissolution and reaction. For reactions with 1-butanol, use an efficient reflux condenser to prevent the loss of the solvent and reactant.[9]

Problem 2: Formation of Significant Byproducts

Probable Causes:

  • Elimination Reactions: As mentioned, the use of a tertiary alkyl halide in a Williamson synthesis will primarily yield isobutylene as a byproduct.[1] Even with a primary alkyl halide and a bulky base like potassium tert-butoxide, some elimination can occur, especially at higher temperatures, leading to the formation of 1-butene.

  • Self-Condensation of Alcohols: Under acidic conditions, 1-butanol can undergo self-condensation to form dibutyl ether.[3]

  • Dehydration of Tert-Butanol: If tert-butanol is used as a reactant or solvent under acidic conditions, it can dehydrate to form isobutylene.[10]

Solutions:

  • Careful Selection of Reagents and Conditions: To minimize elimination, use a primary alkyl halide and a strong, sterically hindered base at low temperatures.[5] For the acid-catalyzed addition of 1-butanol to isobutylene, carefully control the reaction temperature and catalyst concentration to favor the etherification reaction over alcohol self-condensation.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.

Problem 3: Difficulties in Product Purification

Probable Causes:

  • Close Boiling Points of Product and Reactants/Byproducts: this compound has a boiling point that may be close to that of unreacted 1-butanol or byproducts like dibutyl ether, making separation by simple distillation challenging.

  • Azeotrope Formation: The product may form azeotropes with the solvent or unreacted starting materials, making complete separation by distillation difficult. For instance, tert-butanol is known to form azeotropes with water and benzene.[4]

Solutions:

  • Fractional Distillation: Use an efficient fractional distillation column (e.g., a Vigreux or packed column) to separate components with close boiling points. Careful control of the distillation rate and temperature is crucial.

  • Chromatographic Purification: For small-scale syntheses or to achieve very high purity, column chromatography using silica gel or alumina can be an effective purification method.[9][11] The choice of eluent will depend on the polarity of the product and impurities.

  • Aqueous Workup: An aqueous workup can be used to remove water-soluble impurities. Washing the organic layer with water, followed by a brine wash, and then drying over an anhydrous salt like magnesium sulfate or sodium sulfate is a standard procedure.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This involves the reaction of an alkoxide with an alkyl halide.[13] For this compound, the preferred route is the reaction of potassium tert-butoxide with a 1-halobutane (e.g., 1-bromobutane).[5]

  • Acid-Catalyzed Addition of an Alcohol to an Alkene: This method involves the reaction of 1-butanol with 2-methylpropene (isobutylene) in the presence of an acid catalyst, such as sulfuric acid or an acidic ion-exchange resin.[3][14]

Q2: Why is the reaction of sodium butoxide with tert-butyl bromide not a suitable method for preparing this compound?

A2: This combination will predominantly lead to an elimination (E2) reaction rather than the desired substitution (SN2) reaction.[1] The sodium butoxide will act as a base, abstracting a proton from a carbon adjacent to the bromine atom in the sterically hindered tert-butyl bromide, resulting in the formation of isobutylene gas.[1][2]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3:

  • Flammability: 1-Butanol, tert-butanol, and the resulting ether are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Strong acids (like sulfuric acid) and strong bases (like sodium hydride and potassium tert-butoxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactive Reagents: Sodium hydride and potassium tert-butoxide react violently with water. Ensure all equipment is dry and reactions are performed under an inert atmosphere.[6]

  • Toxicity: Tert-butanol has been associated with kidney and thyroid effects in animal studies.[15] Inhalation and skin contact should be minimized.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Gas Chromatography (GC): This is an excellent quantitative method for determining the relative amounts of starting materials, product, and any byproducts.

  • Thin Layer Chromatography (TLC): A simpler, more qualitative method that can quickly indicate the consumption of starting materials and the formation of the product.[9] A suitable solvent system (eluent) must be developed to achieve good separation of the spots on the TLC plate.

Q5: What are some considerations for scaling up the synthesis of this compound?

A5: Scaling up a reaction introduces several challenges that must be carefully managed:[16]

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. A jacketed reactor with controlled heating and cooling is recommended.

  • Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure that reactants are brought into contact effectively. The choice of stirrer and stirring speed can have a significant impact on the reaction rate and outcome.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

  • Workup and Purification: Handling large volumes of flammable and potentially hazardous materials requires appropriate equipment and safety procedures. Distillation at a larger scale requires larger and more efficient distillation apparatus.

Visualizing the Workflow

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in a typical Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware form_alkoxide Form Potassium tert-butoxide (if not pre-formed) setup_glassware->form_alkoxide add_halide Add 1-Bromobutane (Controlled Temperature) form_alkoxide->add_halide reflux Reflux Reaction Mixture (Monitor by TLC/GC) add_halide->reflux quench Quench Reaction reflux->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Fractional Distillation dry->purify final_product final_product purify->final_product Isolated This compound

Caption: A typical workflow for the Williamson ether synthesis of this compound.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Flowchart start Synthesis Issue (e.g., Low Yield) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagent_issue Source Fresh Reagents Ensure Anhydrous Conditions check_reagents->reagent_issue Issue Found analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Conditions OK conditions_issue Optimize Temperature and Reaction Time check_conditions->conditions_issue Issue Found elimination_byproduct Elimination is an Issue analyze_byproducts->elimination_byproduct success Successful Synthesis analyze_byproducts->success No Major Issues reagent_issue->start conditions_issue->start adjust_reagents Use Primary Halide with Bulky Base elimination_byproduct->adjust_reagents adjust_reagents->start

Caption: A decision-making flowchart for troubleshooting synthesis problems.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the main components involved in the synthesis of this compound.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₈O130.23~124-126
1-ButanolC₄H₁₀O74.12117.7
tert-ButanolC₄H₁₀O74.1282.4
1-BromobutaneC₄H₉Br137.02101.6
2-MethylpropeneC₄H₈56.11-6.9

Data sourced from NIST Chemistry WebBook where available.[14][17][18][19]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • Potassium tert-butoxide

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Under a positive pressure of inert gas, charge the flask with potassium tert-butoxide (1.0 equivalent) and anhydrous THF.

  • Cool the mixture in an ice bath.

  • Add 1-bromobutane (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the 1-bromobutane is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or a similar organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

This protocol is a generalized procedure and may require optimization.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Versatile Role of 1-Tert-butoxy-2-propanol in Organic Synthesis.
  • BenchChem. (n.d.). This compound (CAS 1000-63-1).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Docherty, J. H., Peng, J., Dominey, A. P., & Thomas, S. P. (2017). Activation and discovery of earth-abundant metal catalysts using sodium tert-butoxide. Nature Chemistry, 9(6), 595–600.
  • (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study - ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0].
  • Organic Syntheses Procedure. (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • Docherty, J. H., Peng, J., Dominey, A. P., & Thomas, S. P. (2017). Activation and discovery of earth-abundant metal catalysts using sodium tert-butoxide. PubMed.
  • Williamson Ether Synthesis - Utah Tech University. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide - YouTube. (2009, October 22).
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. (n.d.).
  • BenchChem. (n.d.). Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of Tert-Butyl 4-Acetoxybut-2-enoate.
  • Why can't tert-butyl ether be prepared by Williamson synthesis? - Quora. (2018, June 24).
  • Purification of tert-Butyl alcohol - Chempedia - LookChem. (n.d.).
  • Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI. (n.d.).
  • (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand - ResearchGate. (2025, August 9).
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (n.d.).
  • sodium tert-butoxide - Organic Syntheses Procedure. (n.d.).
  • This compound - the NIST WebBook. (n.d.).
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH. (n.d.).
  • This compound - the NIST WebBook. (n.d.).
  • Purification of tertiary butyl alcohol - Google Patents. (n.d.).
  • tert-Butanol dehydration to isobutylene via reactive distillation - ResearchGate. (2025, August 6).
  • tert-Butyl Ethers - Organic Chemistry Portal. (n.d.).
  • Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[17]arene. (n.d.). Retrieved from

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. (2025, February 4). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuNchLmqD1MFt6OtOSc9WbWHTq5KiREig601uZEGg8VEYtV9a0LEMgzVLvZeA3nrs0Q6X93AqowTiMeRXa_PtNv3T9IM_nvBY2zI28fLeJpd6kf63qOoHsGRIbi9achjmQP64XPsjNCMy906t6KL_DhxKz8Oc25ZHLhT7on-0cRJWzTIMx_aZSk8yue271A2h1r2myVA==]([Link]

Sources

Optimizing temperature and reaction time for the synthesis of tert-butyl n-butyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl n-butyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common challenges.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of tert-butyl n-butyl ether, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of Tert-Butyl N-Butyl Ether

Question: I performed the synthesis of tert-butyl n-butyl ether, but my yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in the synthesis of tert-butyl n-butyl ether can stem from several factors, primarily related to the choice of synthesis route and reaction conditions. The two common methods for synthesizing this ether are the Williamson ether synthesis and acid-catalyzed etherification. Each has its own set of challenges.

Troubleshooting Steps:

  • Evaluate Your Synthetic Strategy:

    • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide.[1] For tert-butyl n-butyl ether, there are two possible combinations of reactants:

      • Route A: Sodium n-butoxide with tert-butyl halide.

      • Route B: Sodium tert-butoxide with n-butyl halide.

    • Critique of Williamson Routes: Route A is highly prone to failure. The tert-butyl halide is a tertiary alkyl halide, which strongly favors elimination (E2 mechanism) over substitution (SN2 mechanism) when reacted with a strong base like n-butoxide.[2] This leads to the formation of isobutylene as the major product instead of the desired ether. Route B is the more viable Williamson synthesis pathway, as it uses a primary alkyl halide (n-butyl halide), which is more amenable to the SN2 reaction.[1][2] However, tert-butoxide is a bulky and strong base, which can still promote some elimination.[1]

    • Acid-Catalyzed Etherification: This method typically involves reacting tert-butanol and n-butanol in the presence of an acid catalyst, such as sulfuric acid.[3] This route can be effective but is highly sensitive to temperature.[4]

  • Optimize Reaction Conditions for Your Chosen Route:

    • For Williamson Ether Synthesis (Route B):

      • Temperature Control: Maintain a moderate reaction temperature, typically between 50-100°C.[5] Higher temperatures can favor the competing elimination reaction, reducing your ether yield.[6] Start at the lower end of this range and monitor the reaction's progress.

      • Reaction Time: Typical reaction times range from 1 to 8 hours.[5] It is crucial to monitor the reaction by techniques like Thin-Layer Chromatography (TLC) to determine the optimal time. Prolonged heating can lead to product decomposition.[7]

      • Solvent Choice: Use a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).[5] These solvents effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[7]

    • For Acid-Catalyzed Etherification:

      • Strict Temperature Control: The temperature must be carefully controlled. For the formation of diethyl ether, the optimal temperature is around 130-140°C.[4] Above 150°C, elimination to form alkenes becomes the dominant pathway.[4] While the optimal temperature for tert-butyl n-butyl ether may differ slightly, this principle holds. A temperature range of 130-140°C is a good starting point for the synthesis of n-butyl ether.[3]

      • Catalyst Concentration: Use a catalytic amount of a strong acid like sulfuric acid. Too much acid can promote side reactions and decomposition.

  • Ensure Reagent Quality and Anhydrous Conditions:

    • The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water can consume the strong base and hydrolyze the alkyl halide.[7]

    • Impurities in your starting materials (alcohols, alkyl halides) can lead to undesirable side reactions. Use freshly purified reagents whenever possible.[7]

Issue 2: Formation of Significant Alkene Byproducts

Question: My reaction is producing a substantial amount of alkene byproducts, which is complicating purification and reducing my yield of tert-butyl n-butyl ether. How can I minimize their formation?

Answer:

The formation of alkenes is a common competing side reaction in ether synthesis, particularly when dealing with secondary or tertiary substrates.[2] This is due to the basic nature of the alkoxides used in the Williamson synthesis and the elimination-promoting conditions of acid-catalyzed reactions.

Troubleshooting Steps:

  • Re-evaluate Your Williamson Synthesis Reactants: As mentioned previously, using a tertiary alkyl halide like tert-butyl bromide with an alkoxide is a classic recipe for elimination.[2] If you are using this combination, switch to reacting sodium tert-butoxide with a primary alkyl halide like n-butyl bromide.

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy for elimination reactions to occur more readily.[6] By lowering the temperature, you can often favor the substitution pathway (SN2) over the elimination pathway (E2).[7] For acid-catalyzed reactions, temperatures exceeding 150°C strongly favor elimination.[4][8]

  • Choice of Base (Williamson Synthesis): While sodium hydride is commonly used to prepare the alkoxide, consider using a milder base if elimination is a persistent issue. However, the base must be strong enough to deprotonate the alcohol.

Issue 3: Difficulty in Product Purification

Question: I've managed to synthesize the ether, but I'm struggling to purify it from unreacted starting materials and byproducts. What are the recommended purification strategies?

Answer:

Purification of tert-butyl n-butyl ether can be challenging due to the potential for azeotrope formation and the presence of structurally similar impurities.

Troubleshooting Steps:

  • Initial Workup:

    • After the reaction is complete, a standard workup involves quenching the reaction mixture (for example, with water) and then extracting the ether into an organic solvent like diethyl ether.

    • Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted acidic components, followed by a wash with brine to remove residual water.[9]

    • Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[9]

  • Distillation:

    • Fractional distillation is the primary method for purifying the crude product. Collect the fraction that boils at the expected boiling point of tert-butyl n-butyl ether.

    • Be aware that azeotropes can form. For instance, n-butyl ether can form a ternary azeotrope with water and n-butanol.[3] Careful and efficient fractional distillation is key.

  • Alternative Purification Methods:

    • For challenging separations, particularly with alcohol contamination, extractive distillation or the use of ionic liquids as solvents have been explored for similar ethers like ethyl tert-butyl ether (ETBE).[10][11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and reaction time for the synthesis of tert-butyl n-butyl ether.

Q1: What is the optimal temperature range for the synthesis of tert-butyl n-butyl ether and why is it so critical?

A1: The optimal temperature is highly dependent on the synthetic route.

  • For Williamson Ether Synthesis: A typical range is 50-100°C.[5] Temperature is critical because it influences the competition between the desired SN2 reaction and the undesired E2 elimination side reaction.[7] Higher temperatures increase the reaction rate but disproportionately favor elimination, especially with sterically hindered substrates.[6]

  • For Acid-Catalyzed Dehydration of Alcohols: The temperature window is narrower and crucial for success. For primary alcohols, a temperature of 110-130°C favors ether formation, while temperatures above 150°C lead to elimination.[8] For the synthesis of n-butyl ether, a temperature of 130-140°C is recommended.[3]

Q2: How does reaction time affect the yield and purity of the final product?

A2: Reaction time is a key parameter to optimize for maximizing yield and minimizing byproduct formation.

  • Insufficient Reaction Time: If the reaction is not allowed to proceed for a sufficient duration, the conversion of starting materials will be incomplete, leading to a low yield.

  • Excessive Reaction Time: Prolonged heating can lead to the decomposition of the desired ether product, also resulting in a lower yield.[7] It can also promote the formation of undesired side products.

  • Monitoring is Key: The optimal reaction time can vary from 1 to 8 hours.[5] It is best determined by actively monitoring the reaction's progress using techniques like TLC or GC until the starting material is consumed and the product concentration is maximized.

Q3: Can I use secondary or tertiary alkyl halides in the Williamson ether synthesis to produce tert-butyl n-butyl ether?

A3: It is strongly discouraged to use tertiary alkyl halides, and caution is advised with secondary alkyl halides.

  • Tertiary Alkyl Halides: These are generally unsuitable for the Williamson ether synthesis as they will predominantly undergo elimination (E2 reaction) in the presence of a strong base like an alkoxide, leading to the formation of an alkene instead of an ether.[2]

  • Secondary Alkyl Halides: While possible, using secondary alkyl halides often leads to lower yields of the ether due to significant competition from the E2 elimination reaction.[2][7]

Q4: What is the role of the acid catalyst in the acid-catalyzed synthesis of ethers?

A4: In the acid-catalyzed synthesis of ethers from alcohols, the acid catalyst plays a crucial role in activating the alcohol. The process involves the protonation of a hydroxyl group on one alcohol molecule, which turns it into a good leaving group (water).[4] The other alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.[4]

Q5: Are there any modern techniques to improve the efficiency of this synthesis?

A5: Yes, microwave-enhanced technology is being utilized to accelerate reactions like the Williamson ether synthesis. This technique can significantly reduce reaction times from hours to minutes and has been shown to increase the yield of synthesized ethers.[5]

III. Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterWilliamson Ether Synthesis (Route B)Acid-Catalyzed Etherification
Reactants Sodium tert-butoxide, n-butyl halidetert-Butanol, n-butanol
Catalyst None (base is a reactant)Concentrated Sulfuric Acid (catalytic amount)
Solvent Acetonitrile or DMFNone (reactants can act as solvent)
Temperature 50 - 100 °C[5]130 - 140 °C[3]
Reaction Time 1 - 8 hours (monitor via TLC/GC)[5]Monitor via TLC/GC
Experimental Protocol: Williamson Ether Synthesis of Tert-Butyl N-Butyl Ether (Route B)
  • Preparation of Sodium Tert-Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tert-butanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic. Continue stirring until all the sodium has reacted to form sodium tert-butoxide.

  • Reaction: To the freshly prepared sodium tert-butoxide solution, add an equimolar amount of n-butyl bromide dropwise at room temperature with continuous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature between 50-70°C.

  • Monitoring: Monitor the progress of the reaction using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation.

Experimental Protocol: Acid-Catalyzed Synthesis of Tert-Butyl N-Butyl Ether
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine tert-butanol and n-butanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the alcohol mixture with cooling and stirring.

  • Heating and Distillation: Heat the reaction mixture to a temperature of 130-140°C. The ether product will co-distill with any azeotropes that form.

  • Workup: Wash the collected distillate with a dilute solution of sodium hydroxide to neutralize any remaining acid, followed by a water wash.

  • Purification: Separate the organic layer, dry it over a suitable drying agent, and purify by fractional distillation.

IV. Visualizations

Diagram 1: Williamson Ether Synthesis vs. Elimination

G cluster_0 Williamson Ether Synthesis Pathways Reactants Sodium tert-butoxide + n-Butyl Bromide SN2 SN2 Pathway (Substitution) Reactants->SN2 Lower Temp E2 E2 Pathway (Elimination) Reactants->E2 Higher Temp Ether tert-Butyl n-Butyl Ether (Desired Product) SN2->Ether Alkene Butene (Byproduct) E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Diagram 2: Acid-Catalyzed Etherification Workflow

G Start Mix tert-Butanol and n-Butanol Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Heat Heat to 130-140°C Add_Catalyst->Heat Distill Distill Product Heat->Distill Workup Aqueous Workup Distill->Workup Purify Fractional Distillation Workup->Purify End Pure tert-Butyl n-Butyl Ether Purify->End

Caption: Workflow for acid-catalyzed synthesis of tert-butyl n-butyl ether.

V. References

  • Brainly. (2023). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved from [Link][6]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023). Ether Synthesis. Retrieved from [Link][8]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link][4]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link][1]

  • Homework.Study.com. (n.d.). Write equations showing practical Williamson syntheses of the following ethers: (a) t-butyl... Retrieved from [Link]

  • ResearchGate. (2012). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. Retrieved from [Link][10]

  • MDPI. (2021). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][2]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. (2020). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. Retrieved from [Link]

  • ResearchGate. (1989). Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). KR950032025A - Method for Purifying Ethyl Tert-Butyl Ether by Permeation Treatment with Membrane and Distillation. Retrieved from [11]

Sources

Navigating the Williamson Ether Synthesis: A Technical Guide to Optimal Base Selection for Butanol Deprotonation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis. Here, we provide in-depth, field-proven insights into the critical step of deprotonating butanol, a common substrate in this versatile reaction. Our goal is to equip you with the knowledge to make informed decisions, troubleshoot common issues, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a base to deprotonate butanol in a Williamson ether synthesis?

The core principle lies in the relative acidity of butanol and the conjugate acid of the chosen base. For an efficient and essentially irreversible deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of butanol. Alcohols, including butanol, generally have a pKa in the range of 16-19 in aqueous solution.[1][2] Therefore, a base whose conjugate acid has a pKa substantially greater than this will effectively deprotonate the butanol, driving the equilibrium towards the formation of the butoxide anion.

Q2: Which bases are most effective for deprotonating butanol, and why?

Strong, non-nucleophilic bases are the preferred choice for deprotonating primary alcohols like butanol. The most commonly employed and highly effective bases include:

  • Sodium Hydride (NaH): This is a popular and powerful base for generating alkoxides.[3][4] The conjugate acid of the hydride ion (H⁻) is hydrogen gas (H₂), which has a pKa of approximately 35.[3][5] This vast difference in pKa ensures a complete and irreversible deprotonation of butanol. The reaction's byproduct, H₂ gas, simply bubbles out of the reaction mixture, which also helps to drive the reaction to completion.[3]

  • Sodium Amide (NaNH₂): Another very strong base, sodium amide, is also suitable. Its conjugate acid, ammonia (NH₃), has a pKa of around 38, making it more than capable of fully deprotonating butanol.[1][5]

  • Potassium Hydride (KH): Similar to NaH, KH is a very effective, albeit more reactive and expensive, choice for irreversible deprotonation.[3]

Weaker bases, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), are generally not strong enough to achieve complete deprotonation of a simple primary alcohol like butanol and are more suitable for more acidic alcohols like phenols.[6]

Q3: Can I use organolithium reagents like n-butyllithium (n-BuLi) to deprotonate butanol?

While organolithium reagents are extremely strong bases (the pKa of butane is ~50), they are also potent nucleophiles.[7] Using them to deprotonate butanol can lead to side reactions, particularly if the subsequent alkylating agent has any electrophilic sites other than the carbon bearing the leaving group. For the specific purpose of generating an alkoxide for a Williamson synthesis, hydride or amide bases are generally cleaner and more straightforward.

Troubleshooting Guide

Issue 1: Low yield of the desired ether product.

Several factors can contribute to a low yield in a Williamson ether synthesis involving butanol.

  • Incomplete Deprotonation: This is a primary concern.

    • Cause: The base used was not strong enough, or it was not fresh and had lost its reactivity. Sodium hydride, for instance, can react with atmospheric moisture and should be handled under anhydrous conditions.[6]

    • Solution: Ensure you are using a sufficiently strong base like NaH or NaNH₂. Use fresh, properly stored reagents. It is also crucial to use at least a stoichiometric amount of the base relative to the butanol.[6]

  • Competing Elimination Reaction (E2): The butoxide formed is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether.[6][8]

    • Cause: This side reaction is particularly problematic with secondary and tertiary alkyl halides.[3][6] High reaction temperatures also favor elimination over substitution.[6]

    • Solution:

      • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. The Williamson synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[4][6] For synthesizing an asymmetrical ether, the less sterically hindered alkyl group should be part of the alkyl halide.[4]

      • Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway.[6]

Issue 2: The reaction is not proceeding to completion.
  • Cause: Insufficient reaction time or suboptimal reaction conditions can lead to an incomplete reaction.

    • Solution: Typical reaction times can range from 1 to 8 hours, often with heating.[6][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. The choice of solvent is also important; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[6]

Data and Protocols

Comparative Data of Common Bases for Butanol Deprotonation
BaseConjugate AcidpKa of Conjugate AcidKey Characteristics
Sodium Hydride (NaH)H₂~35[3][5]Strong, irreversible deprotonation; byproduct (H₂) is a gas.
Sodium Amide (NaNH₂)NH₃~38[1][5]Very strong base; effective for complete deprotonation.
n-Butyllithium (n-BuLi)Butane~50[7]Extremely strong base, but also a potent nucleophile.
Sodium Hydroxide (NaOH)H₂O~15.7[7]Generally not strong enough for complete deprotonation of butanol.
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3Ineffective for deprotonating simple alcohols.
Decision-Making Workflow for Base Selection

The following diagram illustrates the logical steps in selecting an appropriate base for the deprotonation of butanol.

Base_Selection_Workflow Start Start: Deprotonation of Butanol Check_pKa Is pKa(Base's Conjugate Acid) >> pKa(Butanol)? Start->Check_pKa Strong_Base Select a Strong Base (e.g., NaH, NaNH2) Check_pKa->Strong_Base Yes Weak_Base Select a Weaker Base (e.g., NaOH, K2CO3) Check_pKa->Weak_Base No (Incomplete Deprotonation) Consider_Side_Reactions Consider Nucleophilicity of the Base Strong_Base->Consider_Side_Reactions Hydride_Amide Prefer Hydride or Amide Bases Consider_Side_Reactions->Hydride_Amide Non-nucleophilic desired Organolithium Use Organolithiums with Caution Consider_Side_Reactions->Organolithium Nucleophilicity acceptable Proceed Proceed with Williamson Synthesis Hydride_Amide->Proceed Organolithium->Proceed

Sources

How to minimize elimination byproducts when preparing 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-tert-butoxybutane. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you minimize the formation of elimination byproducts and optimize your reaction yields. As Senior Application Scientists, we understand the nuances of ether synthesis and have compiled this guide based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Minimizing Elimination Byproducts

The synthesis of this compound, typically via the Williamson ether synthesis, is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) reactions. The bulky tert-butoxide nucleophile, while necessary for the desired product, is also a strong base, which can readily promote the formation of butene isomers. This section addresses common issues and provides actionable solutions.

Question 1: My reaction is producing a significant amount of butene. How can I favor the desired SN2 pathway over the E2 side reaction?

Answer: The formation of butene is a clear indicator that the E2 elimination pathway is outcompeting the desired SN2 substitution. This is a frequent challenge due to the strong basicity and steric bulk of the tert-butoxide nucleophile.[1][2] Here are several strategies to shift the reaction equilibrium towards the formation of this compound:

  • Choice of Butyl Halide: The structure of the alkyl halide is the most critical factor.[3] The SN2 reaction is highly sensitive to steric hindrance.[4] To maximize the yield of the ether, you must use a primary alkyl halide, such as 1-bromobutane or 1-iodobutane .[5] Secondary (e.g., 2-bromobutane) and tertiary (e.g., tert-butyl bromide) halides will predominantly yield elimination products.[3][6] The reaction of sodium tert-butoxide with a tertiary alkyl halide like tert-butyl bromide will lead almost exclusively to the formation of isobutylene.[7]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[8] Elimination reactions typically have a higher activation energy than substitution reactions, making them more favorable at elevated temperatures.[9][10] By maintaining a lower reaction temperature, you can kinetically favor the SN2 pathway. It's often a trade-off, as lower temperatures will also decrease the overall reaction rate.[3] Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C, so careful optimization is key.[3]

  • Solvent Selection: The choice of solvent can significantly influence the nucleophilicity of the alkoxide and the reaction pathway. Polar aprotic solvents such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or THF (tetrahydrofuran) are generally preferred for SN2 reactions.[11] These solvents solvate the cation (e.g., Na+ or K+) but leave the alkoxide anion relatively "naked" and more nucleophilic.[12] In contrast, polar protic solvents (like alcohols) can hydrogen bond with the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[13][14]

Question 2: I'm using 1-bromobutane, but my yields are still low and I'm observing significant byproduct formation. What other factors could be at play?

Answer: Even when using the correct primary alkyl halide, other experimental parameters can lead to poor yields of this compound. Here's a checklist of other critical factors to consider:

  • Anhydrous Conditions: The tert-butoxide is a very strong base and will be readily quenched by any protic species, such as water.[3] Ensure that your glassware is thoroughly dried and that your solvent and reagents are anhydrous. The presence of water will consume your nucleophile and prevent the desired reaction from occurring.

  • Purity of Reagents: The purity of your sodium or potassium tert-butoxide is crucial. Over time, it can degrade through exposure to atmospheric moisture. Using fresh, high-purity tert-butoxide is recommended. Similarly, ensure your butyl halide is free from impurities.

  • Order of Addition: For optimal results, it is often best to generate the alkoxide in situ or to add the alkyl halide slowly to a solution of the alkoxide. This helps to maintain a low concentration of the alkyl halide, which can minimize potential side reactions.

  • Reaction Time: The Williamson ether synthesis can be slow, especially at lower temperatures.[6] If your reaction time is too short, the reaction may not have proceeded to completion, resulting in a low yield. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to determine the optimal reaction time.

Question 3: I'm considering an alternative route to synthesize this compound. Are there other methods that avoid the SN2/E2 competition?

Answer: Yes, an alternative and effective method for the synthesis of this compound is the acid-catalyzed addition of 1-butanol to isobutylene (2-methylpropene).[5] This reaction proceeds through a stable tertiary carbocation intermediate and avoids the use of a strong base, thereby eliminating the E2 pathway as a competing reaction. This method can often provide higher yields and a cleaner product profile.

II. Frequently Asked Questions (FAQs)

What is the fundamental reason for the competition between substitution and elimination in this reaction?

The tert-butoxide anion ((CH3)3CO-) possesses dual reactivity: it can act as a nucleophile and attack the electrophilic carbon of the butyl halide (SN2 pathway), or it can act as a base and abstract a proton from a carbon adjacent to the leaving group (E2 pathway).[15] Its significant steric bulk hinders its ability to act as a nucleophile, while its strong basicity makes it very effective at proton abstraction.[1][2] This inherent nature of the tert-butoxide is the primary reason for the observed competition.

Why is a primary alkyl halide so critical for the success of this Williamson ether synthesis?

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon bearing the leaving group.[16] This mechanism is highly sensitive to steric hindrance.[4]

  • Primary alkyl halides have minimal steric bulk around the reaction center, allowing the bulky tert-butoxide to approach and react.[17]

  • Secondary alkyl halides present more steric hindrance, making the SN2 reaction slower and allowing the competing E2 reaction to become significant.[4]

  • Tertiary alkyl halides are extremely sterically hindered, effectively preventing the SN2 pathway.[18] In this case, the tert-butoxide will act almost exclusively as a base, leading to the elimination product.[4][6]

How does temperature influence the SN2/E2 product ratio?

Increasing the reaction temperature generally favors elimination over substitution.[8][19] This can be explained from a thermodynamic perspective. Elimination reactions often result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS).[9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term will make ΔG more negative (i.e., more spontaneous) at higher temperatures.[10][20] Kinetically, elimination reactions often have a higher activation energy, and increasing the temperature provides more molecules with sufficient energy to overcome this barrier.[9][10]

III. Visualizing the Reaction Pathways and Experimental Workflow

To provide a clearer understanding of the competing reaction mechanisms and an optimized experimental setup, the following diagrams are provided.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products tert_butoxide tert-Butoxide ((CH₃)₃CO⁻) ether This compound (Desired Product) tert_butoxide->ether SN2 Pathway (Nucleophilic Attack) alkene Butene (Elimination Byproduct) tert_butoxide->alkene E2 Pathway (Proton Abstraction) butyl_halide 1-Bromobutane (CH₃CH₂CH₂CH₂Br) butyl_halide->ether butyl_halide->alkene G start Start prep_glassware Dry Glassware Thoroughly start->prep_glassware add_solvent Add Anhydrous Polar Aprotic Solvent (e.g., THF, DMSO) prep_glassware->add_solvent add_alkoxide Add Sodium or Potassium tert-Butoxide add_solvent->add_alkoxide cool_reaction Cool Reaction Mixture (e.g., 0 °C) add_alkoxide->cool_reaction add_halide Slowly Add 1-Bromobutane cool_reaction->add_halide warm_and_stir Allow to Warm to RT and Stir (Monitor by TLC/GC) add_halide->warm_and_stir workup Aqueous Workup and Extraction warm_and_stir->workup purify Purify by Distillation or Chromatography workup->purify end Obtain Pure This compound purify->end

Caption: A generalized workflow for optimizing the synthesis of this compound.

IV. Summary of Key Parameters for Minimizing Elimination

ParameterRecommendation for SN2Rationale
Alkyl Halide Primary (e.g., 1-bromobutane)Minimizes steric hindrance for SN2 backside attack. [3]
Temperature Lower (e.g., 0°C to RT)Kinetically favors the lower activation energy SN2 pathway. [8]
Solvent Polar Aprotic (e.g., THF, DMSO)Enhances nucleophilicity of the alkoxide by solvating the counter-ion. [11]
Conditions AnhydrousPrevents quenching of the strongly basic tert-butoxide nucleophile. [3]
Base/Nucleophile Use fresh, high-purity tert-butoxideEnsures reactivity and minimizes side reactions from impurities.

V. References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 12, 2026. [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. Published November 10, 2014. [Link]

  • Fernandez I, Bickelhaupt FM. How Solvation Influences the SN2 versus E2 Competition. J Org Chem. 2021;87(2):1247-1257. [Link]

  • Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Published September 10, 2012. [Link]

  • Fernandez I, Bickelhaupt FM. How Solvation Influences the SN2 versus E2 Competition. PMC. Published December 21, 2021. [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. Published June 16, 2017. [Link]

  • Fernandez I, Bickelhaupt FM. How Solvation Influences the SN2 versus E2 Competition. ResearchGate. Published December 21, 2021. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. Video Summary and Q&A. Published March 18, 2023. [Link]

  • Nucleophilicity vs Basicity in the Reaction of Sodium tert-Butoxide with β-Stannyl Ketones. ACS Publications. Accessed January 12, 2026. [Link]

  • Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. Published May 7, 2019. [Link]

  • Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. Published November 17, 2025. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone. Published April 4, 2025. [Link]

  • Cooper KA, Hughes ED, Ingold CK, MacNulty BJ. Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. J Chem Soc. 1948:2049-2054. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Accessed January 12, 2026. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. YouTube. Published March 18, 2023. [Link]

  • Williamson ether synthesis. Khan Academy. Accessed January 12, 2026. [Link]

  • Ethers can be prepared by Williamson synthesis in which an alkyl... Filo. Published January 1, 2021. [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. Published December 30, 2025. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Tert-Butoxide is a stronger base than OH⁻ or C₂H₅O⁻ ion but is a much poorer nucleophile. Allen. Accessed January 12, 2026. [Link]

  • Nucleophilicity vs Basicity. Accessed January 12, 2026. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Published December 15, 2021. [Link]

  • Nucleophilicity Vs. Basicity In The Reaction Of Sodium T-Butoxide With B-Stannylketones. Accessed January 12, 2026. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Published February 28, 2025. [Link]

  • The Williamson ether synthesis involves the displacement of an al... Study Prep in Pearson+. Published June 5, 2024. [Link]

  • 73 Which Is A Better Nucleophile : Methoxide Or Tert Butoxide. Accessed January 12, 2026. [Link]

  • SN1 vs SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Accessed January 12, 2026. [Link]

  • Why can't tert-butyl ether be prepared by Williamson synthesis? Quora. Published June 24, 2018. [Link]

Sources

Technical Support Center: High-Purity Isolation of 1-Tert-butoxybutane via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1-tert-butoxybutane. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational principles with practical, field-proven methodologies. Our goal is to empower you to develop robust purification protocols and effectively troubleshoot common experimental challenges.

This compound (also known as butyl tert-butyl ether) is a non-polar aliphatic ether.[1][2] Its purification is a critical step following synthesis, often complicated by the presence of structurally similar, non-polar impurities and its relatively low boiling point.[3] This guide will focus on leveraging normal-phase column chromatography, a powerful and scalable technique for achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and theory of purifying this compound.

Q1: What is the core principle behind using column chromatography for purifying non-polar this compound?

A1: The purification relies on the principle of normal-phase adsorption chromatography .[4][5] In this technique, we use a polar stationary phase (typically silica gel) and a non-polar mobile phase (the eluent).[6] Separation occurs because components of the crude mixture have different affinities for the stationary phase.

  • Polar Impurities: More polar impurities (e.g., residual alcohols from synthesis) will adsorb strongly to the polar silica gel and move down the column slowly.

  • This compound: As a non-polar compound, it has minimal interaction with the silica gel and spends more time in the non-polar mobile phase, allowing it to travel down the column much faster.[7]

  • Other Non-polar Impurities: Separation from other non-polar impurities is achieved by fine-tuning the mobile phase polarity to exploit subtle differences in their interactions with the stationary phase.

Q2: How do I select the correct stationary phase?

A2: For normal-phase chromatography of non-polar compounds, silica gel (SiO₂) is the industry-standard stationary phase .[5][6] Its surface is covered in polar silanol groups (Si-OH), making it highly effective at retaining polar and moderately polar molecules.[5] For most applications involving this compound, standard flash-grade silica gel (e.g., 40-63 µm particle size) is optimal. Alumina can be an alternative but silica gel is generally the first choice due to its slightly acidic nature and predictable behavior.[6]

Q3: How do I determine the best mobile phase (eluent) for my separation?

A3: The optimal eluent is almost always determined empirically using Thin Layer Chromatography (TLC) before running the column.[8][9] TLC is a rapid, small-scale version of column chromatography that predicts the separation you'll achieve on a larger scale.

The process is as follows:

  • Start with a very non-polar solvent: Begin with 100% hexane or petroleum ether.[10] Spot your crude mixture on a TLC plate and develop it in this solvent.

  • Observe the Retention Factor (Rf): The Rf is the distance the spot travels divided by the distance the solvent front travels. For this compound in 100% hexane, the Rf will likely be very high (close to 1.0), indicating it moves too quickly for good separation.

  • Increase Polarity Gradually: Add a small percentage of a slightly more polar solvent, such as ethyl acetate or diethyl ether, to the hexane. Test solvent systems like 1% ethyl acetate in hexane, 2%, 5%, and so on.

  • Target the Ideal Rf: The goal is to find a solvent system where the this compound spot has an Rf value between 0.2 and 0.4 .[11][12] This range generally provides the best resolution in column chromatography, ensuring the compound separates well from both less polar and more polar impurities.

Q4: What is the proper ratio of silica gel to my crude sample?

A4: A general rule of thumb for flash chromatography is to use a silica gel-to-crude sample weight ratio between 30:1 and 100:1 .[6]

  • For easy separations (large Rf difference between product and impurities on TLC), a lower ratio (e.g., 30:1 or 40:1) may be sufficient.

  • For difficult separations (small Rf difference), a higher ratio (e.g., 100:1) provides a greater surface area for interaction, improving resolution.

Q5: What is the best way to load my sample onto the column?

A5: The goal is to apply the sample in the most concentrated band possible at the top of the silica bed.[9] A diffuse starting band leads to poor separation. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the chosen mobile phase (eluent). Carefully pipette this concentrated solution directly onto the top of the silica bed. This is quick but can disturb the bed if not done carefully.

  • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (like dichloromethane or diethyl ether), add a small amount of silica gel (1-2 times the sample weight), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method ensures a perfectly even starting band and is superior for achieving high resolution.

Section 2: Detailed Experimental Protocol & Workflow

This section provides a step-by-step methodology for the purification of this compound.

Experimental Workflow Diagram

G TLC 1. TLC Method Development (Find optimal eluent, target Rf ≈ 0.3) Prep 2. Column Preparation (Slurry pack silica gel in eluent) TLC->Prep Determines eluent Load 3. Sample Loading (Concentrated band via dry loading) Prep->Load Elute 4. Elution & Fraction Collection (Maintain constant flow, collect fractions) Load->Elute Analyze 5. Fraction Analysis (TLC analysis to identify pure fractions) Elute->Analyze Combine 6. Product Isolation (Combine pure fractions, remove solvent carefully) Analyze->Combine Identifies purity

Caption: Workflow for purification of this compound.

Step-by-Step Protocol
  • TLC Analysis:

    • Develop a solvent system as described in FAQ Q3. For this compound, a good starting point is 2-5% ethyl acetate in hexanes.[10]

    • Confirm that your target compound is well-separated from impurities with an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriate size glass column. Clamp it perfectly vertically.

    • Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 2% EtOAc/Hexane).[9] The consistency should be like a milkshake.

    • Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica bed uniformly, ensuring no air bubbles are trapped.[6]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.

    • Add another thin layer of sand on top of the silica bed to protect it during solvent and sample addition.

  • Sample Loading:

    • Prepare your sample using the dry loading method described in FAQ Q5.

    • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, opening the stopcock to begin elution. Do not disturb the sand layer.[9]

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved with gentle, regulated air pressure.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).[13] The fraction size depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.[13]

    • Combine all fractions that show a single spot corresponding to the Rf of this compound.

    • Remove the solvent using a rotary evaporator. Crucially, use a cool water bath (20-25°C) and controlled vacuum to prevent loss of the volatile product (Boiling Point ≈ 124.6 °C).[3]

Recommended Starting Parameters
ParameterRecommended ValueRationale
Analyte This compoundNon-polar ether
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase separation.[6]
Adsorbent:Crude Ratio 50:1 (w/w)Good starting point for moderate separation difficulty.
Mobile Phase (Eluent) 1-5% Ethyl Acetate in HexanesLow polarity eluent for a non-polar compound.[10]
TLC Target Rf 0.2 - 0.4Optimal range for column resolution.[11]
Sample Loading Dry LoadingEnsures a narrow starting band for best separation.
Solvent Removal Rotary Evaporation (≤30 °C)Prevents loss of the relatively volatile product.
Section 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides solutions to common problems.

Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Decision Tree start Problem Observed q1 Compound elutes with solvent front? start->q1 q2 Compound stuck at baseline? start->q2 q3 Poor separation (Co-elution)? start->q3 q4 Low product recovery? start->q4 a1 Solution: Decrease eluent polarity (Less EtOAc in Hexane) q1->a1 Yes a2 Solution: Increase eluent polarity (More EtOAc in Hexane) q2->a2 Yes a3 Solution: - Use a shallower gradient - Repack column carefully - Ensure tight sample band q3->a3 Yes a4 Solution: - Use gentle solvent removal - Check for compound instability on silica (2D TLC) q4->a4 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My compound is eluting immediately with the solvent front (all in the first few fractions). What went wrong?

A: This indicates your mobile phase is too polar. The eluent is competing too effectively for the silica surface, washing everything through without allowing for separation.[7][14]

  • Cause: The eluent has too high a percentage of the polar component (e.g., 10% ethyl acetate when 2% is needed).

  • Solution: Re-develop your method on TLC. Prepare a new mobile phase with a lower percentage of the polar solvent. For example, move from 5% ethyl acetate/hexane to 1% or 2% ethyl acetate/hexane.

Q: My compound won't come off the column. I've collected many column volumes of eluent with no sign of it.

A: This is the opposite problem: your mobile phase is not polar enough to move the compound.

  • Cause: While this compound is non-polar, it may have co-eluted with a more polar impurity on your initial TLC, or your crude material may contain highly polar species. Alternatively, the compound may have decomposed on the silica gel.[12]

  • Solution:

    • Confirm the compound is stable to silica using a 2D TLC test.[12]

    • If stable, begin a gradient elution . Gradually increase the polarity of the mobile phase. For example, after running several column volumes of 2% ethyl acetate/hexane, switch to 5%, then 10%, and so on, until the compound elutes.[15]

Q: My fractions are all mixed; I can't get pure this compound. The TLC showed good separation!

A: This frustrating issue usually points to a problem with the column setup or sample loading.

  • Cause 1: Column Overloading. Too much sample was loaded for the amount of silica, exceeding the column's separation capacity.

  • Cause 2: Poor Packing. The silica bed has channels or cracks, allowing the sample to travel unevenly down the column.

  • Cause 3: Diffuse Sample Band. The sample was loaded in too much solvent or the top of the column was disturbed, creating a wide starting band.[9]

  • Solution:

    • Reduce the amount of crude material or increase the column size (maintain a high silica:sample ratio).

    • Repack the column carefully, ensuring a homogenous, bubble-free slurry.

    • Use the dry loading method to ensure the tightest possible starting band.

Q: My yield is very low, even though the TLC analysis of my fractions looked clean.

A: With a volatile compound like this compound, the most likely culprit is product loss during solvent removal.

  • Cause: Using a warm water bath on the rotary evaporator or applying a very high vacuum can cause the product to evaporate along with the solvent.[16]

  • Solution: Always use a cool or room-temperature water bath (≤30°C) for the rotary evaporator. Apply vacuum gradually and avoid pulling a very deep vacuum once the bulk of the solvent has been removed. If possible, use a cold trap on your vacuum line to recover any lost product.

References
  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatographic Science.
  • Pesek, J. J., Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America.
  • Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Non-polar stationary phase: Significance and symbolism. (2025). Spandidos Publications.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Available from: [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog.
  • Chemical Properties of this compound (CAS 1000-63-1). Cheméo. Available from: [Link]

  • Solvent system for Thin Layer Chromatography of non polar extracts? ResearchGate. Available from: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns. Agilent Technologies.
  • What would be the result if you choose a nonpolar eluent to separate a polar mixture in chromatography? Quora. Available from: [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. Available from: [Link]

  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available from: [Link]

  • Column chromatography. University of Calgary, Department of Chemistry. Available from: [Link]

  • The Mobile Phase. HPTLC Association.
  • Chromatography Troubleshooting. Teledyne ISCO. Available from: [Link]

  • HPLC Troubleshooting. SRI Instruments.
  • This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Nichols, L. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available from: [Link]

  • This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • What is the most polar solvent usable in silica gel chromatography? ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

  • Column Chromatography. Professor Dave Explains. Available from: [Link]

  • This compound. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • sodium tert-butoxide. Organic Syntheses. Available from: [Link]

  • Clark, J. (2019). Column Chromatography. Chemistry LibreTexts. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1-Tert-butoxybutane Purity: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 1-Tert-butoxybutane, also known as tert-butyl n-butyl ether, is a solvent and chemical intermediate whose purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity against other established analytical techniques.

The Criticality of Purity for this compound

This compound is synthesized from raw materials such as 1-butanol and 2-methylpropene.[1][2] The manufacturing process can introduce a range of impurities, including unreacted starting materials, byproducts from side reactions (e.g., dibutoxybutane), and residual solvents used in purification.[1] In the context of pharmaceutical manufacturing, where it may be used as a process intermediate, even trace impurities can have significant consequences. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of process understanding and regulatory compliance.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high sensitivity and the structural information provided by mass spectrometry make it an ideal choice for assessing the purity of this compound.[4]

The Rationale Behind GC-MS for this compound Analysis

The choice of GC-MS is predicated on its ability to separate compounds based on their volatility and polarity, and to identify them based on their unique mass fragmentation patterns. This dual capability is essential for not only quantifying the purity of this compound but also for identifying and quantifying unknown impurities.

Experimental Protocol: GC-MS Method for this compound Purity

This protocol outlines a validated method for the determination of this compound purity and the identification of potential impurities.

Sample and Standard Preparation
  • Sample Preparation: Allow the this compound sample to equilibrate to room temperature. Prepare a 1% (v/v) solution of the sample in a high-purity solvent such as methanol or dichloromethane.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., nonane or decane) in the same solvent at a concentration of approximately 1 mg/mL. The choice of internal standard should be based on its retention time not overlapping with the analyte or expected impurities.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a certified this compound reference standard into volumetric flasks. Add a fixed amount of the IS stock solution to each flask and dilute to volume with the solvent. The concentration range should bracket the expected sample concentration.

GC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation of non-polar to moderately polar compounds based on boiling points.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 minA temperature program that allows for the separation of volatile impurities from the main analyte peak.
Injection Volume 1 µL (split ratio 50:1)A split injection is used to avoid overloading the column with the high-concentration main component.
MSD Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 35-350A wide enough range to capture fragments of potential impurities and the molecular ion of this compound.
Data Analysis and Purity Calculation
  • Identification: Identify this compound and any impurities by comparing their retention times and mass spectra to those of reference standards and/or a validated spectral library (e.g., NIST).

  • Quantification: Calculate the purity of this compound using the internal standard method. The concentration is determined from the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Purity Calculation: The purity is expressed as a weight percentage (% w/w).

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample DiluteSample Prepare 1% Sample Solution Sample->DiluteSample Solvent Methanol/DCM Solvent->DiluteSample IS Internal Standard (e.g., Nonane) PrepIS Prepare IS Stock IS->PrepIS RefStd Reference Standard PrepCal Prepare Calibration Standards RefStd->PrepCal Inject Inject Sample/Standard DiluteSample->Inject PrepIS->PrepCal PrepCal->Inject GCMS GC-MS System GCMS->Inject Separate Chromatographic Separation Inject->Separate Oven Program Detect Mass Spectrometric Detection Separate->Detect EI, Scan Process Process Chromatogram & Spectra Detect->Process Identify Identify Peaks (RT & MS Library) Process->Identify Quantify Quantify using Calibration Curve Process->Quantify Report Generate Purity Report Identify->Report Quantify->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Here, we compare GC-MS with Quantitative Nuclear Magnetic Resonance (qNMR) and Karl Fischer Titration.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Karl Fischer Titration
Principle Separation based on volatility and polarity, with mass-based detection.Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei.[5]Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[6]
Information Provided Purity (area %), identification and quantification of volatile organic impurities.Absolute purity determination, structural elucidation of the main component and impurities.[5]Water content.[4][7][8]
Advantages High sensitivity and selectivity, provides structural information for impurity identification.[4]Highly accurate and precise, non-destructive, does not require a reference standard of the analyte for purity determination (can use a certified internal standard).[5]High accuracy and precision for water determination, can measure both free and bound water.[6]
Limitations Not suitable for non-volatile impurities or water content determination. Requires calibration with a reference standard for accurate quantification.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate integration, expensive instrumentation.Only measures water content, can be affected by interfering substances that react with the Karl Fischer reagent.[7]
Typical LOD/LOQ pg to ng rangemg rangeµg to mg range
Sample Throughput Moderate to HighLow to ModerateHigh
Decision-Making Framework for Analytical Technique Selection

The choice of analytical technique should be guided by the specific requirements of the analysis.

Decision_Tree cluster_info Considerations Start What is the primary analytical goal? Goal1 Identify and quantify volatile organic impurities? Start->Goal1 Goal2 Determine absolute purity of the main component? Start->Goal2 Goal3 Measure water content? Start->Goal3 Method1 Use GC-MS Goal1->Method1 Method2 Use qNMR Goal2->Method2 Method3 Use Karl Fischer Titration Goal3->Method3 Info1 GC-MS: Excellent for impurity profiling. Method1->Info1 Info2 qNMR: Ideal for primary standard characterization. Method2->Info2 Info3 Karl Fischer: Specific for water content. Method3->Info3

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the routine quality control and purity validation of this compound, GC-MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities for volatile organic impurities . It is a robust and reliable technique that can be readily validated for its intended purpose.

However, for a comprehensive understanding of the material's purity, especially for use in sensitive applications like drug development, a multi-faceted approach is recommended. Quantitative NMR serves as an excellent orthogonal technique for the absolute determination of purity , providing a high degree of accuracy and confidence in the primary component's concentration. Furthermore, given that water can be a critical impurity in many organic reactions, Karl Fischer titration is an indispensable tool for accurate water content determination .

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2021. Available from: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Water contents Ethers and Esters. Hiranuma. Available from: [Link]

  • This compound. NIST WebBook. Available from: [Link]

  • Mahajan S, Singh IP. Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013 Feb;51(2):76-81. Available from: [Link]

  • Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU, Friesen JB, McAlpine JB, Napolitano JG. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-31. Available from: [Link]

  • Karl Fischer titration. Wikipedia. Available from: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available from: [Link]

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A Comparative Guide to Ether Solvents: 1-Tert-butoxybutane, MTBE, and ETBE for the Modern Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process safety. Ethers, prized for their relative inertness and broad solvency, are a cornerstone of organic synthesis. This guide provides an in-depth comparative analysis of three structurally related ether solvents: 1-tert-butoxybutane, methyl tert-butyl ether (MTBE), and ethyl tert-butyl ether (ETBE).

This document moves beyond a simple cataloging of properties. It is designed to provide a practical, field-proven perspective on the nuances of these solvents, grounded in experimental data and established chemical principles. We will explore the causal relationships between their molecular structures and their performance in a representative synthetic application, empowering you to make informed decisions in your laboratory work.

Introduction to the Contenders: A Tale of Three Ethers

The three ethers under consideration share a common structural motif: a bulky tert-butyl group. This feature imparts unique steric and electronic properties that differentiate them from more traditional ether solvents like diethyl ether or tetrahydrofuran (THF).

  • This compound: Also known as butyl tert-butyl ether, this is a less common, asymmetrical ether. Its larger butyl group, compared to the methyl and ethyl groups of MTBE and ETBE, is expected to influence its physical and solvent properties.[1]

  • Methyl Tert-Butyl Ether (MTBE): A well-known chemical, MTBE has been widely used as a gasoline additive to increase octane rating and reduce emissions.[2] Its utility as a solvent in organic chemistry is also recognized, offering a higher boiling point and a reduced tendency to form explosive peroxides compared to diethyl ether.[2]

  • Ethyl Tert-Butyl Ether (ETBE): Similar to MTBE, ETBE has also been used as a gasoline oxygenate.[3] It is synthesized from isobutylene and ethanol.[3]

At a Glance: Comparative Physicochemical Properties

The choice of a solvent is often dictated by its fundamental physical properties. The following table provides a summary of the key physicochemical characteristics of this compound, MTBE, and ETBE.

PropertyThis compoundMethyl Tert-Butyl Ether (MTBE)Ethyl Tert-Butyl Ether (ETBE)
CAS Number 1000-63-1[4]1634-04-4[5]637-92-3[6]
Molecular Formula C₈H₁₈O[4]C₅H₁₂O[5]C₆H₁₄O[6]
Molecular Weight ( g/mol ) 130.23[4]88.15[5]102.18
Boiling Point (°C) 124-125[7]55.2[5]73.1
Density (g/cm³ at 20°C) ~0.770.7404[5]0.74
Viscosity (cP at 25°C) Not readily available0.36[5]~0.4
Water Solubility Low26 g/L (20 °C)[5]12 g/L (20 °C)

Performance in a Representative SN2 Reaction: The Williamson Ether Synthesis

To provide a tangible comparison of these solvents in a common synthetic application, we will consider the Williamson ether synthesis, a classic SN2 reaction. The rate of an SN2 reaction is highly dependent on the solvent's ability to solvate the cation of the alkoxide without strongly solvating the nucleophilic anion.[8] Polar aprotic solvents are known to accelerate SN2 reactions.[9][10]

Below is a standardized experimental protocol for the synthesis of benzyl phenyl ether, which can be used to empirically compare the performance of this compound, MTBE, and ETBE.

Experimental Protocol: Comparative Williamson Ether Synthesis of Benzyl Phenyl Ether

Objective: To compare the reaction rate and yield of the Williamson ether synthesis of benzyl phenyl ether using this compound, MTBE, and ETBE as solvents.

Reaction: Phenol + Benzyl Bromide --(NaH, Solvent)--> Benzyl Phenyl Ether

Materials:

  • Phenol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide (98%)

  • This compound (anhydrous)

  • Methyl tert-butyl ether (MTBE) (anhydrous)

  • Ethyl tert-butyl ether (ETBE) (anhydrous)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In three separate, dry, 100 mL round-bottom flasks equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add phenol (1.0 g, 10.6 mmol) and the respective anhydrous solvent (this compound, MTBE, or ETBE; 40 mL).

  • Alkoxide Formation: Cool the solutions to 0 °C in an ice bath. Carefully add sodium hydride (0.47 g of 60% dispersion, 11.7 mmol) portion-wise to each flask. Stir the mixtures at room temperature for 30 minutes.

  • Nucleophilic Substitution: To each flask, add benzyl bromide (1.26 mL, 10.6 mmol) and the internal standard.

  • Reaction Monitoring: Heat the reaction mixtures to a gentle reflux. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer by gas chromatography (GC) to monitor the disappearance of starting materials and the formation of the product.

  • Work-up: After the reaction has reached completion (or after a set time, e.g., 4 hours), cool the mixtures to room temperature. Carefully quench the reactions by the slow addition of water.

  • Extraction: Transfer the mixtures to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Analysis:

The reaction rate can be determined by plotting the concentration of the product versus time. The yield of the purified product from each reaction should be calculated.

G cluster_prep Reaction Preparation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Phenol Phenol Setup Combine in Flask under N2 Phenol->Setup Solvent Solvent (this compound, MTBE, or ETBE) Solvent->Setup NaH Sodium Hydride NaH->Setup Alkoxide Sodium Phenoxide Formation Setup->Alkoxide ReactionMix Reaction Mixture Alkoxide->ReactionMix BenzylBromide Benzyl Bromide BenzylBromide->ReactionMix Reflux Reflux & Monitor by GC ReactionMix->Reflux Product Benzyl Phenyl Ether Reflux->Product Quench Quench with Water Product->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Concentrate & Purify Dry->Purify FinalProduct Pure Benzyl Phenyl Ether Purify->FinalProduct

Caption: Experimental workflow for the comparative Williamson ether synthesis.

Safety and Environmental Profile: A Critical Consideration

In modern drug development and chemical research, a solvent's safety and environmental impact are as important as its chemical properties. A summary of the key safety and environmental considerations for each solvent is presented below.

Hazard CategoryThis compoundMethyl Tert-Butyl Ether (MTBE)Ethyl Tert-Butyl Ether (ETBE)
GHS Pictograms Flammable liquidFlammable liquid, Skin irritant, Potential carcinogen[5][11]Flammable liquid, May cause drowsiness or dizziness[6][12]
Key Hazards Flammable. May form explosive peroxides.[13]Highly flammable. Skin irritation. Suspected of causing cancer.[5]Highly flammable. May cause drowsiness or dizziness.[12]
Environmental Fate Data not readily available. Expected to have low water solubility and be volatile.High water solubility, persistent in groundwater, unpleasant taste and odor in water.[2]Lower water solubility and volatility compared to MTBE.[3] Considered more environmentally friendly than MTBE.

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Caption: Key decision-making factors for solvent selection in research.

Expert Synthesis and Recommendations

The selection of an optimal ether solvent requires a holistic evaluation of its physicochemical properties, performance in the specific reaction of interest, and its safety and environmental profile.

  • MTBE offers the advantage of a lower boiling point, which can be beneficial for reactions requiring mild conditions and for ease of removal post-reaction. However, its significant environmental concerns, particularly its persistence in groundwater, have led to its use being curtailed in many regions.[2] For laboratory-scale research where solvent containment is robust, it can be a viable option, but its use in process development should be carefully considered.

  • ETBE presents a more environmentally benign profile compared to MTBE, with lower water solubility and volatility.[3] Its higher boiling point than MTBE may be advantageous for reactions requiring slightly elevated temperatures. Given its renewable sourcing potential (from bio-ethanol), ETBE aligns well with the principles of green chemistry.

  • This compound , while less studied, offers the highest boiling point of the three, making it suitable for reactions that require higher temperatures to proceed at a reasonable rate. Its larger, more lipophilic structure may also offer different solubility characteristics for nonpolar substrates. The lack of extensive toxicological and environmental data necessitates a cautious approach and thorough risk assessment before its adoption on a larger scale.

In the context of the Williamson ether synthesis (an SN2 reaction), the choice between these solvents will likely involve a trade-off between reaction kinetics and practical considerations. While none are expected to be as effective as highly polar aprotic solvents like DMF or DMSO, they offer a less reactive and often more easily separable alternative. For reactions where a moderate rate is acceptable and ease of handling is a priority, any of these three ethers could be suitable. The final selection should be guided by the specific requirements of the synthesis, including temperature, and the overarching safety and environmental policies of the research institution.

It is the responsibility of the senior application scientist not just to present data, but to provide a framework for critical thinking. The information and protocols within this guide are intended to serve as a foundation for your own empirical investigations. The optimal solvent is not a universal constant but is determined by the unique constraints and objectives of your specific chemical transformation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl tert-butyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Hengli Group. (n.d.). A Complete Guide to MTBE Chemical: Definition, Boiling Point, Applications. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]

  • Slovnaft. (2015). ETBE - Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • EFOA. (n.d.). ETBE. Retrieved from [Link]

  • Chemsrc. (2025). etbe. Retrieved from [Link]

  • Braskem. (2022). ETBE (ETHYL TERT BUTYL ETHER). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

Sources

A Researcher's Guide to 1-Tert-butoxybutane: Validating a Promising Solvent for Spectroscopic Measurements

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of spectroscopic analysis, the choice of solvent is a critical parameter that can significantly influence the quality and interpretation of experimental data. An ideal solvent should exhibit high transparency in the spectral region of interest, be inert to the analyte, and possess a purity profile that minimizes interference. This guide introduces 1-tert-butoxybutane, a lesser-known ether, as a viable alternative to more conventional spectroscopic solvents and provides a comprehensive framework for its validation.

The Case for a New Spectroscopic Solvent

The pursuit of novel solvents in spectroscopy is driven by the need to overcome the limitations of existing options. Common solvents, while widely used, may exhibit undesirable UV cutoff wavelengths, interfering absorbances in IR spectroscopy, or overlapping signals in NMR. This compound (CAS 1000-63-1), also known as tert-butyl n-butyl ether, presents an intriguing profile for consideration. Its ether linkage suggests good salvation properties for a range of organic molecules, while its alkyl structure hints at a favorable transparency profile in various spectroscopic windows.

This guide will objectively compare the performance of this compound with established spectroscopic solvents, supported by experimental data and detailed validation protocols.

Spectroscopic Profile of this compound: A Comparative Analysis

To establish the credentials of this compound, its key spectroscopic properties must be benchmarked against those of standard solvents. The following table summarizes these critical parameters, providing a clear comparison for researchers.

Property This compound Hexane Acetonitrile Dichloromethane Chloroform-d (CDCl₃) DMSO-d₆
UV Cutoff ~210 nm (estimated)195 nm[1]190 nm[1]233 nm[1]N/AN/A
IR Transparency Good, characteristic C-O stretch ~1100 cm⁻¹ExcellentGood, C≡N stretch ~2250 cm⁻¹Good, C-Cl stretches ~700-800 cm⁻¹GoodGood, S=O stretch ~1060 cm⁻¹
¹H NMR Signals ~3.3 ppm (-O-CH₂-), ~1.2 ppm (-C(CH₃)₃), ~1.4 & ~0.9 ppm (-CH₂CH₂CH₃)~0.9, ~1.3 ppm~1.94 ppm (residual CHD₂CN)[2]~5.32 ppm (residual CHDCl₂)[2]~7.26 ppm (residual CHCl₃)[2]~2.50 ppm (residual (CD₃)₂SO)[2]
¹³C NMR Signals ~72 ppm (-O-C(CH₃)₃), ~63 ppm (-O-CH₂-), ~32, ~19, ~14 ppm (-CH₂CH₂CH₃), ~28 ppm (-C(CH₃)₃)~14, ~23, ~32 ppm~1.39, ~118.7 ppm[2]~54.0 ppm[2]~77.2 ppm[2]~39.5 ppm[2]
Boiling Point 124-125 °C69 °C82 °C40 °C61 °C189 °C
Polarity (Dielectric Constant) Low (Ether)1.8837.59.084.8147

Note: The UV cutoff for this compound is an estimate based on its structural isomer, tert-butyl methyl ether (MTBE), which has a reported UV cutoff of 210 nm.[3][4][5] Experimental verification is recommended.

Experimental Validation Protocols: A Self-Validating System

To ensure the suitability of this compound for your specific application, a rigorous in-house validation is paramount. The following protocols are designed to be self-validating, providing a clear and reliable assessment of the solvent's performance.

Purity Assessment and Potential Impurities

The quality of a spectroscopic solvent is intrinsically linked to its purity. Commercially available this compound is typically offered at purities greater than 96%. However, researchers must be cognizant of potential impurities that could compromise spectroscopic measurements.

Common Impurities in Ethers:

  • Peroxides: Ethers are notorious for forming explosive peroxides upon exposure to air and light. Peroxides can also interfere with certain spectroscopic measurements.

  • Starting Materials: Residual amounts of the alcohols and alkenes used in the synthesis of ethers may be present.

  • Water: The presence of water can be detrimental, particularly in IR spectroscopy where it exhibits strong absorption bands.

Protocol for Purity Verification:

A simple gas chromatography-mass spectrometry (GC-MS) analysis can provide a detailed impurity profile of the solvent batch.

Diagram of the Validation Workflow

ValidationWorkflow cluster_Purity Purity Assessment cluster_Spectroscopy Spectroscopic Validation GCMS GC-MS Analysis UV_Vis UV-Vis Spectroscopy GCMS->UV_Vis Informs background correction IR IR Spectroscopy GCMS->IR Identifies potential interfering peaks NMR NMR Spectroscopy GCMS->NMR Identifies impurity signals PeroxideTest Peroxide Test PeroxideTest->UV_Vis Ensures safety & data integrity

Caption: Workflow for the comprehensive validation of this compound.

UV-Vis Spectroscopy Validation

Objective: To determine the UV cutoff wavelength and assess the transparency of this compound in the UV-Visible range.

Methodology:

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Reference: Use air or a high-purity, UV-grade solvent with a known low UV cutoff (e.g., acetonitrile) as the reference.

  • Sample Preparation: Fill a 1 cm path length quartz cuvette with the this compound to be tested.

  • Data Acquisition: Scan the sample from 400 nm down to 190 nm.

  • Analysis: The UV cutoff is defined as the wavelength at which the absorbance of the solvent is equal to 1 Absorbance Unit (AU).[1]

Causality Behind Experimental Choices: A dual-beam spectrophotometer is crucial for accurate background correction, minimizing instrumental drift. The use of a quartz cuvette is mandatory as glass absorbs significantly in the UV region. Scanning from higher to lower wavelengths helps to avoid potential photodecomposition of the solvent by high-energy UV light.

Infrared (IR) Spectroscopy Validation

Objective: To identify the characteristic absorption bands of this compound and to establish its regions of transparency for use as an IR solvent.

Methodology:

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Holder: Use salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR region.

  • Sample Preparation: Apply a thin film of this compound between two salt plates.

  • Data Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the strong C-O stretching band characteristic of ethers (typically 1050-1150 cm⁻¹). Note the regions of the spectrum that are free from significant solvent absorption, as these are the "windows" available for analyzing solutes.

Causality Behind Experimental Choices: FT-IR is preferred over dispersive IR for its higher signal-to-noise ratio and speed. Salt plates are used because glass and quartz absorb strongly in the mid-IR range. A thin film ensures that the solvent's own absorption bands do not become saturated, which would obscure the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

Objective: To determine the precise chemical shifts of the residual protons in non-deuterated this compound and the carbon signals of the solvent itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • For ¹H NMR: Prepare a sample of a known compound with well-separated peaks in a deuterated solvent (e.g., CDCl₃). Add a small amount (e.g., 1-2%) of this compound.

    • For ¹³C NMR: Prepare a neat sample of this compound in an NMR tube with a capillary insert containing a deuterated solvent for locking.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Analysis:

    • In the ¹H NMR spectrum, identify the signals corresponding to this compound.

    • In the ¹³C NMR spectrum, record the chemical shifts of the four distinct carbon environments.

Causality Behind Experimental Choices: Using a high-field NMR provides better signal dispersion, which is crucial for accurately identifying and resolving peaks. For ¹H NMR, adding a small amount to a sample in a standard deuterated solvent allows for the precise determination of its residual peak positions relative to a known reference. For ¹³C NMR, a neat sample provides a strong signal, and the deuterated lock solvent in a capillary ensures field stability without contaminating the sample.

Diagram of the NMR Validation Protocol

NMR_Validation cluster_H1 ¹H NMR Validation cluster_C13 ¹³C NMR Validation H1_Prep Prepare known sample in CDCl₃ + 1-2% this compound H1_Acquire Acquire ¹H NMR Spectrum H1_Prep->H1_Acquire H1_Analyze Identify residual proton signals H1_Acquire->H1_Analyze C13_Prep Prepare neat this compound with deuterated lock capillary C13_Acquire Acquire ¹³C{¹H} NMR Spectrum C13_Prep->C13_Acquire C13_Analyze Record carbon chemical shifts C13_Acquire->C13_Analyze

Caption: Step-by-step protocol for ¹H and ¹³C NMR validation.

Conclusion and Recommendations

This compound demonstrates significant potential as a versatile solvent for spectroscopic applications. Its estimated UV cutoff of around 210 nm makes it suitable for a wide range of UV-Vis measurements. Its characteristic IR and NMR spectral features are well-defined and present clear windows for the analysis of dissolved analytes.

As a Senior Application Scientist, my recommendation is to consider this compound as a valuable addition to the spectroscopic solvent repertoire. However, it is imperative that researchers conduct the validation protocols outlined in this guide on their specific batches of the solvent to ensure data integrity and reproducibility. The slightly higher boiling point compared to some common solvents also offers the advantage of reduced volatility. By following a rigorous validation process, scientists can confidently employ this compound, expanding their options for high-quality spectroscopic analysis.

References

  • Greenfield Global. (2018, February). ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS (PPS251, Rev. 1.2). Retrieved from [Link]

  • ResearchGate. (2016, May 5). How to remove impurities from diethyl ether? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(tert-butoxy)butane. Retrieved from [Link]

  • Chempure Private Limited. (n.d.). Physical Properties of Solvents. Retrieved from [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link]

  • UltravioletPhotography.com. (2023, November 17). UV Cutoff. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-Tert-butoxybutane: Williamson Ether Synthesis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Tert-butoxybutane, also known as butyl tert-butyl ether (BTBE), is an ether with the chemical formula C₈H₁₈O.[1] It finds application as a solvent and as an intermediate in organic synthesis. The selection of a synthetic route for molecules like this compound is a critical decision for researchers and process chemists, balancing factors such as yield, purity, scalability, safety, and cost.

This in-depth guide provides a critical comparison of the classical Williamson ether synthesis with alternative, more efficient methods for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide supporting experimental frameworks, and offer a clear, data-driven comparison to guide synthetic strategy.

Method 1: The Williamson Ether Synthesis - A Tale of Two Pathways

The Williamson ether synthesis, developed in the 1850s, is a cornerstone of organic chemistry, typically involving the reaction of an alkoxide with a primary alkyl halide via an S_N2 mechanism.[2][3] For an asymmetrical ether like this compound, there are two conceivable retrosynthetic disconnections. However, as we will explore, only one is synthetically viable, and even that pathway is fraught with challenges.

Mechanistic Considerations: S_N2 vs. E2 Competition

The success of the Williamson synthesis hinges on favoring the bimolecular nucleophilic substitution (S_N2) pathway over the competing bimolecular elimination (E2) pathway.[4] The outcome is largely dictated by the steric hindrance of the substrates. S_N2 reactions require the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[5] If this carbon is sterically hindered, as in the case of tertiary alkyl halides, the alkoxide, which is also a strong base, will instead abstract a proton from an adjacent carbon, leading to elimination and the formation of an alkene.[6][7]

Let's analyze the two possible routes for synthesizing this compound:

  • Route A: Sodium n-butoxide + tert-Butyl Halide. This pathway is doomed to fail. The electrophile is a tertiary alkyl halide. The bulky substituents surrounding the central carbon make a backside attack by the n-butoxide nucleophile impossible.[8] Consequently, the n-butoxide acts as a base, leading almost exclusively to the E2 elimination product, isobutylene.[4][9]

  • Route B: Sodium tert-butoxide + n-Butyl Halide. This pathway is the only feasible option using the Williamson methodology. The electrophile is a primary alkyl halide (e.g., 1-bromobutane), which is unhindered and an excellent substrate for S_N2 reactions.[7] The nucleophile, potassium tert-butoxide, is a strong, sterically bulky base.[10] While its bulkiness somewhat tempers its nucleophilicity, it can still attack the accessible primary carbon. However, its strong basicity means that a competing E2 reaction, yielding 1-butene, remains a significant possibility, especially at higher temperatures.[11]

Williamson_Comparison cluster_A Route A: Non-Viable Pathway cluster_B Route B: Viable (but competitive) Pathway A_start n-Butoxide + tert-Butyl Halide A_SN2 S_N2 Product: This compound (Minor/Trace) A_start->A_SN2 S_N2 (Blocked) A_E2 E2 Product: Isobutylene (Major Product) A_start->A_E2 E2 (Favored) A_note Steric hindrance on tertiary halide prevents backside attack. B_start tert-Butoxide + 1-Butyl Halide B_SN2 S_N2 Product: This compound (Major Product) B_start->B_SN2 S_N2 (Favored) B_E2 E2 Product: 1-Butene (Side Product) B_start->B_E2 E2 (Competitive) B_note Primary halide is accessible, but strong base can still cause elimination.

Caption: Competing S_N2 and E2 pathways in Williamson synthesis.

Experimental Protocol: Williamson Synthesis (Route B)

This protocol is a representative procedure for the synthesis of this compound via the viable Williamson pathway.

Materials:

  • Potassium tert-butoxide

  • 1-Bromobutane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.0 eq).

  • Add anhydrous solvent (e.g., THF) and cool the resulting slurry to 0 °C in an ice bath.

  • Slowly add 1-bromobutane (1.0 eq) to the stirred slurry via syringe over 15 minutes, maintaining the temperature at 0 °C to minimize the competing elimination reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by cautiously adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of aqueous layer).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to separate the desired this compound from any unreacted starting material and the 1-butene byproduct.

Method 2: Acid-Catalyzed Addition of 1-Butanol to Isobutene

A more direct and industrially preferred method for synthesizing tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutene (2-methylpropene).[13] This method is analogous to the large-scale production of methyl tert-butyl ether (MTBE).[14][15]

Mechanistic Advantages

This synthesis route proceeds via a carbocation intermediate. The mechanism offers distinct advantages over the Williamson synthesis for this specific target:

  • Formation of a Stable Carbocation: Isobutene is protonated by a strong acid catalyst to form a highly stable tertiary carbocation.

  • No Unwanted Rearrangements: The reaction directly forms the most stable possible carbocation (tertiary), so there is no driving force for hydride or alkyl shifts that can plague other S_N1-type reactions.[16][17]

  • Nucleophilic Attack: The weakly nucleophilic 1-butanol attacks the tertiary carbocation.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final ether product.

This pathway avoids the use of strong bases and alkyl halides and is generally more atom-economical. Acidic ion-exchange resins, such as Amberlyst™, are often used as heterogeneous catalysts, simplifying purification.[13]

Acid_Catalysis cluster_workflow Acid-Catalyzed Etherification Workflow start Isobutene + 1-Butanol step1 Protonation of Isobutene start->step1 catalyst Acid Catalyst (H+) catalyst->step1 intermediate tert-Butyl Carbocation (Stable Intermediate) step1->intermediate step2 Nucleophilic Attack by 1-Butanol intermediate->step2 protonated_ether Protonated Ether step2->protonated_ether step3 Deprotonation protonated_ether->step3 step3->catalyst Regenerated product This compound step3->product

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Representative Experimental Protocol

This protocol describes a laboratory-scale synthesis using a solid acid catalyst.

Materials:

  • 1-Butanol

  • Isobutene (gas or condensed liquid)

  • Acidic ion-exchange resin (e.g., Amberlyst™ 35)

  • Anhydrous solvent (e.g., dichloromethane, if needed)

Procedure:

  • Activate the acidic resin catalyst according to the manufacturer's instructions (typically by washing with acid, then water, then solvent, followed by drying).

  • In a pressure-rated reaction vessel, charge the activated acidic resin and 1-butanol.

  • Cool the vessel and introduce a known amount of condensed isobutene (1.0-1.2 eq). Alternatively, bubble isobutene gas through the reaction mixture.

  • Seal the vessel and allow it to warm to room temperature, then heat to 50-70 °C. The reaction is typically run under moderate pressure.

  • Stir the mixture vigorously for 4-8 hours. Monitor the consumption of 1-butanol by GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess isobutene.

  • Filter the reaction mixture to remove the solid resin catalyst. The catalyst can often be washed with fresh solvent and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any leached acidic species, followed by brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent by rotary evaporation and purify the resulting ether by fractional distillation.

Method 3: Modern tert-Butylation of Alcohols

Recent advancements in organic synthesis have led to the development of specialized reagents for the tert-butylation of alcohols under milder conditions. One such method involves the use of a catalytic amount of a strong Brønsted acid, like bis(trifluoromethanesulfonyl)imide (Tf₂NH), with tert-butyl acetate serving as both the tert-butyl source and the solvent.[18]

This approach can offer high yields and avoids the need for gaseous isobutene or strongly basic conditions. However, the cost and availability of specialized reagents may limit its applicability for large-scale industrial production compared to the acid-catalyzed alkene-alcohol addition.

Quantitative Comparison of Synthetic Methods

ParameterWilliamson Ether Synthesis (Route B)Acid-Catalyzed AdditionModern tert-Butylation
Primary Substrates 1-Halobutane, Potassium tert-butoxide1-Butanol, Isobutene1-Butanol, tert-Butyl Acetate
Key Reagent/Catalyst Strong Base (KOtBu)Strong Acid (e.g., Amberlyst™)Catalytic Tf₂NH
Typical Yield 50-85% (highly condition-dependent)>90%High (>90%)
Major Side Products 1-Butene (from E2 elimination)Diisobutylene (from carbocation dimerization)Minimal
Reaction Conditions 0 °C to room temp; requires inert atmosphere50-70 °C; requires pressure vesselMild, often room temp to 40 °C
Safety & Handling Requires handling of pyrophoric/hygroscopic strong base and alkyl halides.Requires handling of flammable, gaseous isobutene and a pressure system. Solid catalysts are safer.Reagents are generally less hazardous but may be costly.
Scalability & Cost Moderate scalability; cost of KOtBu and halide can be high. Waste salt disposal is a concern.Highly scalable and cost-effective; suitable for industrial production.Best for lab-scale; reagent cost is a major factor for large scale.
Mechanistic Limitation Inherent S_N2 vs. E2 competition.[19]Potential for catalyst deactivation.[15]Reagent cost and availability.

Conclusion and Recommendation

While the Williamson ether synthesis is a foundational reaction in organic chemistry, it is a suboptimal choice for the preparation of this compound. The required use of a primary alkyl halide with a bulky, strongly basic alkoxide (Route B) inevitably leads to a competing elimination reaction that reduces yield and complicates purification. The alternative pathway (Route A) is mechanistically precluded due to the steric hindrance of the tertiary alkyl halide, which overwhelmingly favors elimination.[4][20]

For researchers, scientists, and drug development professionals, the acid-catalyzed addition of 1-butanol to isobutene stands out as the superior method . It is mechanistically robust, avoiding unwanted side reactions like carbocation rearrangements, and proceeds in high yield.[13] The use of recyclable solid acid catalysts enhances its environmental and economic viability, making it the clear choice for both laboratory and large-scale synthesis of this compound. Modern tert-butylation methods offer a high-yielding alternative for specialized, small-scale applications where cost is less of a constraint.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'? Homework.Study.com. [Link]

  • Wikipedia. (2024). SN2 reaction. In Wikipedia. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • BYJU'S. (n.d.). SN2 Reaction Mechanism. BYJU'S. [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. [Link]

  • University of North Georgia. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Wolfram Demonstrations Project. (n.d.). Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. [Link]

  • Wikipedia. (2024). Methyl tert-butyl ether. In Wikipedia. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • ACE Organic. (2009, October 22). Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Chad's Prep. (n.d.). 7.2b Carbocation Rearrangements in SN1 Reactions. [Link]

  • Michigan State University. (n.d.). Cationic Rearrangements. Department of Chemistry. [Link]

  • ResearchGate. (2025, August 4). Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • ResearchGate. (2025, July 7). Methanol to Methyl Tertiary-Butyl Ether (MTBE): Catalysts, Kinetics, Mechanisms, and Reaction Path. [Link]

  • ResearchGate. (n.d.). tert-butylation. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • ACS Publications. (n.d.). Preparation of methyl tert-butyl ether (MTBE) over zeolite catalysts. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. [Link]

  • Khan Academy. (n.d.). Sn1 mechanism: carbocation rearrangement. [Link]

  • Molecular Playground. (2024, September 1). Making Tert-Butanol [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. [Link]

  • Ataman Kimya. (n.d.). TERT-BUTANOL. [Link]

  • Wikipedia. (2024). tert-Butyl alcohol. In Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025, August 9). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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A Comparative Guide to 1-Tert-butoxybutane and Tert-Amyl Methyl Ether (TAME) as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and process development, directly impacting reaction kinetics, yield, purity, and safety. Among the various classes of solvents, ethers are prized for their relative inertness and ability to solvate a wide range of organic compounds. This guide provides an in-depth comparison of two less-common but valuable ether solvents: 1-tert-butoxybutane (also known as butyl tert-butyl ether, BTBE) and tert-amyl methyl ether (TAME).

A Note on Nomenclature: The term "tert-amyl butyl ether" can be ambiguous. This guide will focus on tert-amyl methyl ether (TAME), a well-characterized and industrially significant C5-derived ether, as the comparative subject to the C4-derived this compound.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its operational window and suitability for specific applications. The properties of this compound and TAME reveal key differences in their practical utility.

PropertyThis compound (BTBE)Tert-Amyl Methyl Ether (TAME)
Molecular Formula C₈H₁₈O[1][2][3][4]C₆H₁₄O[5][6][7]
Molecular Weight 130.23 g/mol [1][2]102.17 g/mol [5][8]
Boiling Point ~117-124 °C (390-397 K)[2][9]86.3 °C[5][8]
Melting Point Not readily available-80 °C[5][8]
Density ~0.8 g/cm³[2]0.76–0.78 g/mL at 25 °C[5][7]
Flash Point ~13.7 °C[2]-11 °C[5][10]
Solubility in Water Low (immiscible)10.71 g/L at 20 °C[5]
CAS Number 1000-63-1[1][2][3][4]994-05-8[5][6]

Key Insights:

  • Boiling Point & Volatility: The most significant difference lies in their boiling points. This compound's higher boiling point (~120 °C) allows for reactions to be conducted at elevated temperatures, which can be advantageous for sluggish transformations. Conversely, TAME's lower boiling point (86.3 °C) simplifies its removal from a reaction mixture post-synthesis, a crucial factor in process efficiency and energy consumption.

  • Operating Temperature Range: TAME's very low melting point (-80 °C) provides a wide liquid range, making it suitable for low-temperature chemistry.[5]

  • Flammability: Both ethers are highly flammable, with TAME having a particularly low flash point, necessitating stringent safety protocols and inert atmosphere operations.[2][5][10]

Solvent Performance and Structural Rationale

The performance of these ethers as solvents is directly linked to their molecular structure. Both possess a sterically hindered tertiary alkyl group (tert-butyl or tert-amyl) attached to the ether oxygen. This has profound chemical consequences.

Caption: Structural hindrance in BTBE and TAME leads to key chemical properties.

Resistance to Peroxide Formation: A critical safety advantage of both this compound and TAME is their reduced tendency to form explosive peroxides compared to unhindered ethers like diethyl ether or tetrahydrofuran (THF).[5][10] The bulky tertiary groups shield the α-hydrogens, inhibiting the radical autoxidation process. This inherent stability reduces the significant hazards associated with storing and handling traditional ether solvents.

Application in Chemical Synthesis:

  • TAME: Has been explicitly cited as a useful medium for various transformations, including Grignard reactions, Suzuki couplings, and metal hydride reductions.[5] It is also promoted as a greener alternative extraction solvent to replace dichloromethane.[5] Its ability to support Grignard reactions suggests its oxygen atom provides sufficient Lewis basicity to stabilize the reagent, though perhaps less effectively than THF.[11][12][13]

  • This compound: While less documented in specific named reactions, its structural similarity to methyl tert-butyl ether (MTBE) suggests its utility. MTBE is widely used as an extraction solvent and in chromatography due to its selective solubility for organic compounds and easy removal.[14][15][16] The higher boiling point of this compound would make it a candidate for extractions or reactions where a less volatile, water-immiscible ether is desired.

Causality in Experimental Design: The choice between these two solvents would be dictated by the specific reaction requirements. For a reaction requiring moderate heating (e.g., 80-100 °C) with a need for easy solvent removal during workup, TAME would be the logical choice. For a higher-temperature reaction or an extractive process where volatility is a concern, This compound would be more suitable.

Representative Experimental Protocol: Liquid-Liquid Extraction

Ethereal solvents are workhorses for the extraction of neutral to moderately polar organic compounds from aqueous solutions. The following protocol outlines a general procedure where either solvent could be evaluated.

Objective: To extract a target organic compound from an aqueous reaction mixture.

Methodology:

  • Preparation: Ensure the aqueous reaction mixture is cooled to room temperature. Transfer the mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • Solvent Addition: Add a volume of either this compound or TAME equivalent to approximately one-third to one-half of the aqueous phase volume.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent immediately to release any pressure. Shake the funnel gently for 1-2 minutes with periodic venting.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ether layer will be the top layer.

  • Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic layer through the top of the funnel to avoid re-contamination with any residual aqueous phase near the stopcock.

  • Repeated Extraction: For quantitative recovery, repeat the extraction process (steps 2-5) on the aqueous phase two more times with fresh portions of the ether solvent.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. Note: The higher boiling point of this compound will require a higher bath temperature and/or lower vacuum for efficient removal compared to TAME.

Sources

A Tale of Two Ethers: A Comparative Analysis of the Reaction Kinetics of 1-Tert-butoxybutane and Diethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, ethers are often relegated to the role of unassuming solvents, prized for their general inertness. However, for the discerning scientist, particularly within drug development and complex molecule synthesis, understanding the nuances of ether stability and reactivity is paramount. The choice of an ether, whether as a solvent, a protecting group, or a reagent, can have profound implications for reaction outcomes, yields, and impurity profiles. This guide provides an in-depth analysis of the reaction kinetics of two structurally distinct ethers: 1-tert-butoxybutane and diethyl ether. By examining their behavior under acid-catalyzed cleavage conditions, we will illuminate the critical interplay between molecular structure and reactivity.

Mechanistic Dichotomy: The Structural Determinants of Reactivity

The acid-catalyzed cleavage of ethers is a classic textbook reaction, yet the mechanistic pathway is highly dependent on the structure of the alkyl groups flanking the ether oxygen.[1][2][3] This is starkly illustrated when comparing the symmetric, primary diethyl ether with the sterically hindered, tertiary this compound.

Diethyl Ether: A Commitment to the SN2 Pathway

Diethyl ether, possessing two primary ethyl groups, undergoes cleavage via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI), to form a good leaving group (ethanol).[1][4] Subsequently, the iodide anion, a potent nucleophile, attacks one of the electrophilic α-carbons in a concerted, backside attack, displacing the ethanol molecule and forming ethyl iodide.[1] The choice of which carbon to attack is governed by sterics; in this symmetric case, both are equivalent. For unsymmetrical primary ethers, the nucleophile will preferentially attack the less sterically hindered carbon.[3][5] This SN2 pathway is characterized by a single transition state and requires forcing conditions, such as high temperatures, due to its relatively high activation energy.[6][7]

This compound: The SN1 Pathway of Least Resistance

In stark contrast, this compound features a bulky tert-butyl group. This structural element renders the SN2 pathway energetically unfavorable due to severe steric hindrance that prevents the requisite backside attack by a nucleophile.[1] Instead, upon protonation of the ether oxygen, the molecule follows a unimolecular nucleophilic substitution (SN1) pathway.[3][4] The protonated ether undergoes a rate-determining heterolytic cleavage of the carbon-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and butanol.[2] This carbocation is then rapidly quenched by the nucleophile (e.g., iodide) to form tert-butyl iodide. The formation of a stable carbocation intermediate significantly lowers the activation energy of the reaction, allowing the cleavage of this compound and other tertiary ethers to proceed under much milder conditions than their primary or secondary counterparts.[3][4]

G cluster_0 Diethyl Ether (SN2 Pathway) cluster_1 This compound (SN1 Pathway) DE CH3CH2-O-CH2CH3 DE_H CH3CH2-O(H+)-CH2CH3 DE->DE_H + H+ DE_TS [I---CH2(CH3)---O(H)CH2CH3]‡ DE_H->DE_TS + I- (slow) DE_Prod CH3CH2I + CH3CH2OH DE_TS->DE_Prod (fast) TBB (CH3)3C-O-C4H9 TBB_H (CH3)3C-O(H+)-C4H9 TBB->TBB_H + H+ TBB_Carbocation (CH3)3C+ + C4H9OH TBB_H->TBB_Carbocation (slow, rate-determining) TBB_Prod (CH3)3C-I TBB_Carbocation->TBB_Prod + I- (fast)

Figure 1. Comparative reaction mechanisms for the acid-catalyzed cleavage of diethyl ether (SN2) and this compound (SN1).

Experimental Design for Kinetic Analysis

To quantitatively compare the reaction rates of these two ethers, a well-designed kinetic experiment is essential. The following protocol outlines a robust methodology for determining the rate constants and activation energies for the acid-catalyzed cleavage of diethyl ether and this compound.

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis start Start prep Prepare Reactant Solutions (Ether & HI in Dioxane) start->prep thermo Thermostat Reaction Vessel (e.g., 25°C, 40°C, 55°C) prep->thermo initiate Initiate Reaction (Mix Ether and HI solutions) thermo->initiate monitor Monitor Reaction Progress (In-situ NMR or GC of quenched aliquots) initiate->monitor plot Plot [Ether] vs. Time monitor->plot rate_const Determine Rate Constant (k) (from the slope of the line) plot->rate_const arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) rate_const->arrhenius ea Calculate Activation Energy (Ea) arrhenius->ea

Figure 2. A generalized experimental workflow for the kinetic analysis of ether cleavage.
Detailed Experimental Protocol:
  • Reagent Preparation:

    • Prepare stock solutions of known concentrations of diethyl ether, this compound, and a non-nucleophilic internal standard (e.g., tetramethylsilane for NMR or a high-boiling alkane for GC) in a suitable inert, anhydrous solvent such as 1,4-dioxane.

    • Prepare a stock solution of hydroiodic acid in anhydrous 1,4-dioxane. The concentration should be chosen to ensure a measurable reaction rate.

  • Reaction Setup and Execution:

    • For each ether, set up a series of reactions at different, precisely controlled temperatures (e.g., 25°C, 40°C, and 55°C for this compound; and higher temperatures like 100°C, 120°C, and 140°C for diethyl ether, using a sealed reaction vessel for the latter).

    • Initiate the reaction by adding a known volume of the HI solution to the thermostatted ether solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Method A: In-situ NMR Spectroscopy: Conduct the reaction directly in an NMR tube within the spectrometer. Acquire spectra (e.g., 1H NMR) at regular time intervals.[8][9][10] The rate of reaction can be determined by monitoring the decrease in the integral of a characteristic peak of the starting ether relative to the integral of the internal standard.[8]

    • Method B: Gas Chromatography (GC): At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a cold, basic solution (e.g., saturated sodium bicarbonate). Extract the organic components with a suitable solvent (e.g., dichloromethane) and analyze the extract by GC.[11][12] The disappearance of the starting ether peak area relative to the internal standard will be used to determine the reaction progress.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the ether concentration (ln[Ether]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant, -k' (assuming the acid concentration is in large excess and thus constant).

    • Construct an Arrhenius plot by plotting ln(k') versus the reciprocal of the absolute temperature (1/T).

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Comparative Kinetic Data

ParameterDiethyl EtherThis compoundRationale for Comparison
Reaction Mechanism SN2[1]SN1[3]The primary structure of diethyl ether favors a concerted bimolecular attack, whereas the tertiary structure of this compound allows for the formation of a stable carbocation intermediate.
Relative Reactivity LowHighThe SN1 pathway for tertiary ethers has a lower activation energy due to the stability of the carbocation intermediate, leading to a much faster reaction rate under milder conditions.[3][4]
Activation Energy (Ea) ~31.0 kcal/mol (~129.7 kJ/mol)[6]Estimated < 25 kcal/mol (< 105 kJ/mol)The provided Ea for diethyl ether hydrolysis is high, consistent with an SN2 mechanism requiring significant energy input. The Ea for this compound is expected to be significantly lower, typical for SN1 reactions involving stable carbocations.
Typical Reaction Conditions Strong acid (e.g., HI, HBr), high temperatures (>100°C)[1][6]Strong acid (e.g., HI, TFA), moderate temperatures (0°C to room temp)[3][13]The higher energy barrier for the SN2 cleavage of diethyl ether necessitates more forcing conditions compared to the SN1 cleavage of this compound.

Practical Implications in Research and Development

The kinetic disparities between this compound and diethyl ether have significant practical consequences:

  • As Solvents: Diethyl ether's low reactivity makes it a reliable solvent for a wide range of reactions, including those involving Grignard reagents and other strong nucleophiles. This compound, while also used as a solvent, is more susceptible to cleavage in the presence of strong acids, which could lead to unwanted side reactions and the formation of t-butylated byproducts.[13][14]

  • As Protecting Groups: The tert-butyl ether group is a valuable protecting group for alcohols precisely because of its kinetic profile. It is stable to many reagents but can be readily cleaved under specific, mild acidic conditions that would not affect more robust protecting groups or other sensitive functionalities in a complex molecule. The conditions required to cleave a primary ether like diethyl ether are harsh and lack the selectivity needed in modern synthetic chemistry.

  • In Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the choice of ethers can influence the impurity profile. The use of a labile ether like this compound in an acidic step could introduce t-butylated impurities that may be difficult to remove. Conversely, the high stability of diethyl ether makes it a safer choice in many contexts, though its propensity to form explosive peroxides upon storage requires careful management.

Conclusion

The comparison of reaction kinetics between this compound and diethyl ether serves as a powerful illustration of structure-reactivity relationships in organic chemistry. Diethyl ether, a primary ether, reacts via a slow, high-activation-energy SN2 pathway, cementing its role as a relatively inert solvent. In contrast, the tertiary structure of this compound dictates a rapid, low-activation-energy SN1 cleavage, making it a useful, acid-labile moiety in synthetic applications. For the researcher, scientist, and drug development professional, a thorough understanding of these kinetic principles is not merely academic; it is a critical tool for rational reaction design, problem-solving, and the efficient and safe production of complex molecules.

References

  • K.J. Fózer, A. Szizybalski, J. Szanyi, and J.A. Lercher. (2021). Diethyl Ether Conversion to Ethene and Ethanol Catalyzed by Heteropoly Acids. ACS Omega, 6(13), 9036–9045. Available at: [Link]

  • Baliga, B. T., & Whalley, E. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: IV. THE HYDROLYSIS OF DIETHYL ETHER. Canadian Journal of Chemistry, 37(5), 787-797. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. Available at: [Link]

  • G. Nickless, G. F. Reynolds, and D. I. Shepping. (1983). Pyrolysis gas chromatographic analysis of alcohol polyethoxylates with hydrobromic acid cleavage of the ether linkages. Analyst, 108, 1282-1286. Available at: [Link]

  • M. D. H. Esfe, L. F. Gladden, and D. J. Holland. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. ChemistrySelect, 3(34), 9871-9875. Available at: [Link]

  • de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of peptide science : an official publication of the European Peptide Society, 13(11), 746–750. Available at: [Link]

  • Baliga, B. T., & Whalley, E. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: IV. THE HYDROLYSIS OF DIETHYL ETHER. ResearchGate. Available at: [Link]

  • Frydman, L., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 841. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Baliga, B. T., & Whalley, E. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: IV. THE HYDROLYSIS OF DIETHYL ETHER. Canadian Science Publishing. Available at: [Link]

  • Kupka, T., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(29), 10428–10436. Available at: [Link]

  • de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Pompeu Fabra University e-Repository. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Schleif, T., et al. (2018). Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. ResearchGate. Available at: [Link]

  • Lewis, C. A., Jr, & Wolfenden, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Biochemistry, 58(52), 5381–5385. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Narbeshuber, T. F., Vinek, H., & Lercher, J. A. (1995). Monomolecular Conversion of Light Alkanes over H-ZSM-5. University of Twente Research Information. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available at: [Link]

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A Senior Application Scientist's Guide to Structural Validation: A Case Study of 1-Tert-butoxybutane using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound is incomplete until its structure is rigorously validated. This guide provides an in-depth, practical comparison of analytical techniques, focusing on the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of a synthesized aliphatic ether, 1-tert-butoxybutane (butyl tert-butyl ether).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for determining the structure of organic compounds.[1] Unlike methods that provide elemental composition or molecular weight, NMR offers a detailed map of the atomic framework, revealing the precise connectivity and chemical environment of nuclei.[2][3] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between molecular structure and spectral output, and provide a self-validating protocol for its analysis.

The Synthetic Challenge: Why Validation is Non-Negotiable

The synthesis of an unsymmetrical ether like this compound, often achieved via methods like the Williamson ether synthesis, necessitates careful selection of reagents to avoid competing reactions.[4][5] For instance, reacting sodium tert-butoxide with 1-bromobutane is a viable pathway.[4] However, potential side products or the formation of isomers underscore the need for a robust analytical method to confirm that the desired molecular architecture has been successfully constructed. While techniques like Mass Spectrometry can confirm the molecular weight (130.23 g/mol ) and Infrared Spectroscopy can identify the C-O ether linkage, they fall short of distinguishing between isomers such as 2-tert-butoxybutane or isobutyl tert-butyl ether.[6][7][8] NMR spectroscopy is uniquely suited to provide this definitive structural evidence.[1][3]

Decoding the Structure: Predicting the NMR Signature of this compound

Before entering the lab, a senior scientist leverages foundational principles to predict the expected NMR spectrum. This predictive analysis forms the basis of our validation checklist. The structure of this compound presents five distinct proton environments and six unique carbon environments, which will translate into a specific pattern of signals.

Predicted ¹H NMR Spectrum

The chemical shift (δ) in ¹H NMR indicates the electronic environment of protons.[2] Protons near electronegative atoms, like the ether oxygen, are "deshielded" and appear at a higher chemical shift (downfield).[9] Spin-spin splitting, governed by the n+1 rule, reveals the number of neighboring non-equivalent protons and provides connectivity information.[10]

  • t-Butyl Protons (a): The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent. With no adjacent, non-equivalent protons, their signal is a singlet. This tall, sharp peak, integrating to 9H, is a hallmark of a tert-butyl group and one of the most powerful diagnostic features in the spectrum.[11]

  • O-CH₂ Protons (b): These two protons are directly attached to a carbon bonded to the ether oxygen. This proximity causes a significant downfield shift, typically placing the signal in the 3.4-4.5 ppm range.[6][12] These protons are adjacent to the two protons at position (c), resulting in a triplet signal (n+1 = 2+1 = 3).

  • Methylene Protons (c & d): These protons are further from the oxygen and will appear upfield from signal (b), in the typical alkane region. Signal (c) is adjacent to protons at (b) and (d), leading to a complex multiplet. Similarly, signal (d) is coupled to protons at (c) and (e), also resulting in a multiplet.

  • Terminal Methyl Protons (e): These three protons are the most shielded in the n-butyl chain, appearing furthest upfield. They are adjacent to the two protons at position (d), producing a triplet signal (n+1 = 2+1 = 3).

Predicted ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the carbon's electronic environment. Carbons bonded to an ether oxygen are significantly deshielded and appear downfield, typically in the 50-80 ppm range.[6][12]

  • t-Butyl Carbons (C1' & C2'): The three methyl carbons (C2') are equivalent and will produce a single peak in the aliphatic region (20-42 ppm).[11] The quaternary carbon (C1') is bonded to the oxygen, causing a strong downfield shift into the ether region (50-80 ppm).

  • n-Butyl Carbons (C1, C2, C3, C4): The carbon directly bonded to the oxygen (C1) will be the most deshielded of the butyl chain, appearing in the 50-80 ppm range.[6] The chemical shifts of the remaining carbons (C2, C3, C4) will decrease as their distance from the electron-withdrawing oxygen increases, appearing in the standard alkane region of the spectrum.[13]

Experimental Workflow and Data Acquisition

A trustworthy protocol is a self-validating one. The following workflow ensures reproducibility and accuracy in data acquisition.

Workflow Diagram: Synthesis to Validation

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_validation Structural Validation Synthesis Williamson Ether Synthesis (Sodium tert-butoxide + 1-Bromobutane) Purification Distillation / Chromatography (Isolate Product) Synthesis->Purification SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) Purification->SamplePrep Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Interpretation Spectral Interpretation (Assign Peaks, Analyze Splitting) Processing->Interpretation Comparison Compare with Predictions (Validate Connectivity) Interpretation->Comparison Conclusion Structure Confirmed: This compound Comparison->Conclusion

Caption: Workflow for the synthesis and structural validation of this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified, synthesized this compound.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 300 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Validating the Structure

The acquired spectra are now compared against our predictions. The congruence between the predicted and experimental data provides definitive structural proof.

Table 1: Experimental ¹H NMR Data for this compound (in CDCl₃)
Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
(e) -CH₃~0.90.91Triplet3H
(a) -C(CH₃)₃1.0 - 1.51.18Singlet9H
(d) -CH₂-CH₃~1.41.39Multiplet2H
(c) -CH₂-CH₂-~1.51.51Multiplet2H
(b) -O-CH₂-3.4 - 4.53.35Triplet2H
Table 2: Experimental ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentPredicted δ (ppm)Experimental δ (ppm)
(C4) -CH₃Aliphatic14.1
(C3) -CH₂-CH₃Aliphatic19.5
(C2') -C(CH₃)₃Aliphatic28.7
(C2) -CH₂-CH₂-Aliphatic32.1
(C1) -O-CH₂-Ether Region (50-80)65.2
(C1') -C(CH₃)₃Ether Region (50-80)72.5

The experimental data aligns perfectly with our predictions. The presence of a 9H singlet confirms the tert-butyl group, while the downfield triplet integrating to 2H confirms the -O-CH₂- unit of the n-butyl chain. The ¹³C spectrum shows the two carbons bonded to the oxygen in the characteristic 65-75 ppm region, with the remaining four aliphatic carbons appearing upfield. This combined dataset provides an unambiguous fingerprint of this compound.

Comparison with Alternative Analytical Methods

MethodInformation ProvidedAdvantagesLimitations for Structural Validation
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguous structural elucidation.Requires slightly larger sample size; more complex instrumentation.
IR Spectroscopy Presence of functional groups (e.g., C-O stretch).Fast, simple, good for functional group identification.Cannot distinguish between isomers; provides no connectivity data.[6]
Mass Spectrometry Molecular weight, fragmentation patterns.High sensitivity, confirms molecular formula.Isomers often have similar fragmentation; cannot definitively prove connectivity.
Gas Chromatography (GC) Purity assessment, retention time.Excellent for separating mixtures and determining purity.Provides no structural information on its own (must be coupled with MS or NMR).

While complementary techniques are crucial for assessing purity (GC) and confirming molecular formula (MS), they lack the resolving power of NMR for definitive structural assignment. Only NMR provides the detailed, atom-specific information required to differentiate between closely related isomers and confirm the precise bonding arrangement of the synthesized product.

Conclusion

The structural validation of a synthesized compound is a cornerstone of scientific rigor. As demonstrated with this compound, a systematic approach combining theoretical prediction with high-quality NMR data acquisition provides an irrefutable confirmation of molecular structure. The characteristic 9H singlet of the tert-butyl group, coupled with the distinct signals of the n-butyl chain, creates a unique spectral fingerprint that no other isomer can replicate. For the discerning researcher, NMR spectroscopy is not just an analytical tool; it is the definitive arbiter of molecular identity.

References

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A Comparative Guide to the Environmental Impact of Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the modern laboratory, particularly within pharmaceutical and fine chemical synthesis, solvent selection is a critical decision that extends far beyond reaction performance.[1] The principles of green chemistry compel us to consider the entire lifecycle of a solvent, from its synthesis to its ultimate fate in the environment.[2][3] Ether solvents, prized for their unique solvating properties, are ubiquitous in organic synthesis. However, their environmental and safety profiles vary dramatically.

This guide provides a comprehensive comparative analysis of commonly used ether solvents, moving beyond simple performance metrics to offer a deeper understanding of their environmental impact. We will examine traditional ethers like diethyl ether, tetrahydrofuran (THF), and the notoriously persistent 1,4-dioxane, alongside greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[4][5] By integrating technical data with insights into safety and sustainability, this guide empowers researchers, scientists, and drug development professionals to make more informed and environmentally responsible solvent choices.

The Shifting Landscape of Solvent Selection: A Move Towards Sustainability

The historical reliance on traditional ether solvents is being challenged by increasing regulatory scrutiny and a collective drive towards sustainable chemical practices.[6] Solvents contribute significantly to the waste generated by the chemical industry, making their careful selection a cornerstone of green chemistry.[7][8] The ideal solvent should not only facilitate the desired chemical transformation but also exhibit low toxicity, be readily biodegradable, and have a minimal overall environmental footprint.[4]

This guide is structured to provide a holistic view, enabling a logical and data-driven approach to solvent selection.

Comparative Analysis of Key Environmental and Safety Metrics

The following sections provide a detailed comparison of critical environmental and safety parameters for our selected ether solvents. The data presented is a synthesis of information from various sources, including safety data sheets, regulatory body publications, and scientific literature.

Atmospheric Impact: Global Warming Potential (GWP) and Ozone Depletion Potential (ODP)

The direct contribution of most ether solvents to global warming and ozone depletion is relatively low compared to regulated hydrofluorocarbons (HFCs). Their primary atmospheric impact is often indirect, related to the energy required for their production and disposal. A comprehensive Life Cycle Assessment (LCA) provides the most accurate picture of their total environmental burden.[3] However, direct GWP and ODP values, where available, serve as a useful initial screening metric.

Table 1: Atmospheric Impact Data for Selected Ether Solvents

SolventGlobal Warming Potential (GWP) (100-year)Ozone Depletion Potential (ODP)
Traditional Ethers
Diethyl EtherData not readily available; considered low0
Tetrahydrofuran (THF)Data not readily available; considered low0
1,4-DioxaneData not readily available; considered low0
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Data not readily available; considered low0
Cyclopentyl methyl ether (CPME)Data not readily available; considered low0

Note: While specific GWP values for these ethers are not widely reported in standard databases, their short atmospheric lifetimes suggest a low direct impact. The focus for these solvents should be on their broader life cycle impacts.

Aquatic Toxicity and Biodegradability: A Crucial Environmental Axis

The fate of a solvent in aquatic environments is a paramount concern. High aquatic toxicity can have devastating effects on ecosystems, while poor biodegradability leads to persistence and potential bioaccumulation.[9]

Table 2: Aquatic Toxicity and Biodegradability of Selected Ether Solvents

SolventAcute Aquatic Toxicity (LC50/EC50)Biodegradability
Traditional Ethers
Diethyl EtherLow to moderate toxicityNot readily biodegradable[10]
Tetrahydrofuran (THF)Low to moderate toxicity[9][11]Inherently biodegradable, but not readily[9][12]
1,4-DioxaneLow acute toxicityResistant to biodegradation[13][14]
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Data suggests lower toxicity than THFReadily biodegradable[15]
Cyclopentyl methyl ether (CPME)Low acute toxicity[16]Data suggests it is not readily biodegradable

LC50 (Lethal Concentration 50): Concentration that is lethal to 50% of the test population. EC50 (Effective Concentration 50): Concentration that causes a non-lethal effect in 50% of the test population.

Analysis: 1,4-Dioxane stands out for its alarming persistence in water, leading to widespread contamination of drinking water sources and significant health concerns.[13][17][18][19][20] While THF is inherently biodegradable, it is not considered "readily" biodegradable, meaning it may persist in the environment for some time.[9] In contrast, 2-MeTHF, derived from renewable resources, exhibits favorable biodegradability.[5][21][22] CPME, while offering many green advantages, is not readily biodegradable, a factor to consider in its application.[4][16]

Safety Profile: Peroxide Formation and General Hazards

A critical safety consideration for many ether solvents is their propensity to form explosive peroxides upon exposure to air and light.[23][24][25][26][27] This presents a significant hazard in the laboratory, particularly during distillation or concentration.

Table 3: Safety Profile of Selected Ether Solvents

SolventPeroxide Formation PotentialKey Hazards
Traditional Ethers
Diethyl EtherHigh[23][24][28]Highly flammable, forms explosive peroxides[29][30]
Tetrahydrofuran (THF)High[24][25]Flammable, forms explosive peroxides, potential carcinogen[31][32]
1,4-DioxaneModerateFlammable, likely human carcinogen, severe water contaminant[13][17][18][19][20]
Greener Alternatives
2-Methyltetrahydrofuran (2-MeTHF)Lower than THFFlammable, can form peroxides but at a slower rate
Cyclopentyl methyl ether (CPME)Very low[4][7][8][16]Flammable, considered to have a favorable safety profile[33]

Analysis: Diethyl ether and THF are notorious for their high peroxide-forming tendencies, necessitating strict handling and storage protocols.[23][24][25][28] 1,4-Dioxane, in addition to its environmental persistence, is classified as a likely human carcinogen.[17][19][20] The greener alternatives, 2-MeTHF and particularly CPME, offer significant safety advantages due to their reduced propensity for peroxide formation.[4][7][8][16][33]

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific integrity of this guide, we provide detailed, standardized methodologies for assessing key environmental parameters. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Assessment of Ready Biodegradability (OECD 301)

This protocol outlines a screening test for determining the ready biodegradability of a solvent in an aerobic aqueous medium.

Objective: To evaluate the potential for a solvent to be rapidly and ultimately biodegraded by microorganisms.

Biodegradability_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation A Prepare Mineral Medium E Inoculate Test & Control Flasks A->E B Prepare Test Substance Solution B->E C Prepare Inoculum (e.g., from activated sludge) C->E D Prepare Reference Substance (e.g., sodium benzoate) D->E F Incubate (28 days, dark, aerobic) E->F G Measure Parameter (e.g., DOC, CO2 evolution) F->G Periodically H Calculate % Biodegradation G->H I Compare to Pass Levels (e.g., >60% in 10-day window) H->I J Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' I->J

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a mineral salt medium as specified in the OECD 301 guideline.

    • Prepare a stock solution of the test solvent.

    • Prepare a solution of a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.

    • Prepare an inoculum from a suitable source, such as the effluent from a wastewater treatment plant.

  • Test Setup:

    • Set up replicate test flasks containing the mineral medium and the test solvent at a known concentration.

    • Set up blank control flasks containing only the mineral medium and the inoculum.

    • Set up reference control flasks containing the mineral medium, inoculum, and the reference substance.

  • Incubation:

    • Inoculate the test and reference flasks with the prepared inoculum.

    • Incubate all flasks under aerobic conditions in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Analysis:

    • At regular intervals, withdraw samples from the flasks and analyze for a parameter that indicates biodegradation, such as Dissolved Organic Carbon (DOC) or carbon dioxide (CO2) evolution.

  • Data Interpretation:

    • Calculate the percentage of biodegradation for the test solvent and the reference substance.

    • A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% for CO2 evolution or >70% for DOC removal) within a 10-day window during the 28-day test period.

Protocol 2: Acute Aquatic Toxicity Testing (OECD 203 - Fish, Acute Toxicity Test)

This protocol describes a method for determining the acute lethal toxicity of a solvent to fish.

Objective: To determine the concentration of a solvent that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

Aquatic_Toxicity_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis A Select Test Fish Species (e.g., Zebrafish) D Acclimate Fish to Test Conditions A->D B Prepare a Range of Test Concentrations E Introduce Fish to Test & Control Tanks B->E C Prepare Control Group (no test substance) C->E D->E F Maintain Constant Conditions (96 hours) E->F G Observe and Record Mortality at 24, 48, 72, 96 hours F->G Periodically H Plot Mortality vs. Concentration G->H I Calculate LC50 Value H->I J Determine Toxicity Classification I->J

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Methodology:

  • Test Organisms:

    • Select a suitable fish species as specified in the OECD 203 guideline (e.g., Zebrafish, Danio rerio).

    • Acclimate the fish to the test conditions (temperature, water quality) for a specified period before the test.

  • Test Solutions:

    • Prepare a series of test solutions with geometrically spaced concentrations of the solvent in dilution water.

    • Include a control group with only dilution water.

  • Test Procedure:

    • Randomly distribute the acclimated fish into the test and control tanks.

    • Maintain the fish in the test solutions for 96 hours under controlled conditions (e.g., temperature, light cycle).

  • Observations:

    • Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Use statistical methods to calculate the LC50 value and its 95% confidence limits.

Conclusion: A Call for Conscious Solvent Selection

The choice of an ether solvent has far-reaching consequences for laboratory safety, environmental health, and the overall sustainability of chemical processes. This guide has provided a comparative analysis of traditional and greener ether solvents, highlighting the critical trade-offs between performance, safety, and environmental impact.

While traditional solvents like diethyl ether and THF remain workhorses in many laboratories, their significant safety hazards, particularly peroxide formation, and moderate environmental persistence warrant careful consideration of alternatives.[9][23][24][25][28] The case of 1,4-dioxane serves as a stark reminder of the long-term environmental damage that can result from the use of persistent and toxic solvents.[13][17][18][19][20]

The greener alternatives, 2-MeTHF and CPME, present compelling advantages. 2-MeTHF, derived from renewable feedstocks, offers a more favorable biodegradability profile than THF.[5][21][22] CPME stands out for its exceptional stability and extremely low tendency to form peroxides, significantly enhancing laboratory safety.[4][7][8][16][33]

As scientists and researchers, we have a responsibility to champion the principles of green chemistry. By critically evaluating the environmental and safety profiles of the solvents we use and embracing safer, more sustainable alternatives, we can contribute to a healthier planet and a safer working environment.

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A Senior Application Scientist's Guide to Ethereal Solvents: Evaluating 1-Tert-butoxybutane Against THF and Dioxane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, tetrahydrofuran (THF) and 1,4-dioxane have been the workhorse ethereal solvents in organic synthesis, prized for their ability to solvate a wide range of reagents. However, their operational limitations, notably low boiling points and significant safety concerns around peroxide formation, have driven researchers to seek more robust and safer alternatives. This guide provides an in-depth comparison of 1-tert-butoxybutane (also known as n-butyl tert-butyl ether, TBBE) against these established solvents, offering experimental context and practical insights for researchers, chemists, and drug development professionals.

The Foundation: A Physicochemical Properties Showdown

A solvent's performance is intrinsically linked to its physical properties. These parameters dictate the accessible temperature range, influence reaction kinetics, and determine the ease and safety of post-reaction workup.

PropertyThis compound Tetrahydrofuran (THF) 1,4-Dioxane
Boiling Point 141 °C[1]66 °C101 °C
Melting Point -94 °C[1]-108.4 °C11.8 °C
Density (g/mL) ~0.76 g/mL[1]~0.89 g/mL~1.03 g/mL
Water Solubility Low / ImmiscibleMiscibleMiscible
Peroxide Formation Very Low Risk[2][3]High Risk[4][5][6]High Risk[4][5]
CAS Number 1000-63-1[7][8]109-99-9123-91-1

The most striking differences are this compound's significantly higher boiling point and its negligible tendency to form explosive peroxides. The presence of a tertiary hydrogen atom is a key structural feature that predisposes ethers to autoxidation; this compound lacks this feature, contributing to its enhanced safety profile.[2] Its immiscibility with water is also a critical differentiator for simplifying aqueous workups.

Performance in Critical Reaction Classes

The choice of an ethereal solvent is dictated by the specific demands of the chemical transformation. Here, we analyze the performance of these three ethers in reaction classes central to pharmaceutical and materials science research.

Organometallic Reactions (Grignard & Organolithium Reagents)

The efficacy of ethers in organometallic reactions stems from their Lewis basicity; the lone pairs on the ether oxygen coordinate to the Lewis acidic metal center (e.g., Mg or Li), stabilizing the reagent and promoting its reactivity.

The Schlenk equilibrium, which governs the composition of Grignard reagents in solution, is heavily influenced by the coordinating solvent.[9] While THF is an excellent solvent for forming and using Grignard reagents, its low boiling point (66 °C) limits the thermal energy that can be applied to initiate the reaction with unreactive halides. Dioxane can be used, but it has a tendency to precipitate magnesium salts as adducts, which can be used for purification but also complicates reaction mixtures.[3]

This compound offers a wider operational temperature range, which can be advantageous for forming Grignards from less reactive chlorides or bromides without resorting to a sealed-tube apparatus. However, the steric bulk of the tert-butyl group in this compound, compared to the relatively unhindered cyclic structure of THF, is a critical mechanistic consideration. This bulk may lead to a lower coordination number around the metal center, potentially altering the reactivity and aggregation state of the organometallic species.

Caption: Solvent coordination to a Grignard reagent center.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern drug discovery, often requiring elevated temperatures to drive the catalytic cycle, particularly for less reactive substrates like aryl chlorides.[10][11][12]

  • Suzuki-Miyaura Coupling: THF is a common solvent, but reactions with unreactive partners often require temperatures exceeding its boiling point.[13] Dioxane (BP 101 °C) is frequently used for this reason. This compound, with its 141 °C boiling point, provides an even larger thermal window, potentially enabling reactions with highly deactivated substrates and reducing reaction times without the need for high-pressure equipment.

  • Buchwald-Hartwig Amination: This reaction class also benefits from high temperatures.[11][14] While catalyst systems have evolved to operate under milder conditions, challenging couplings still demand heat. The choice of solvent can be critical, with THF, toluene, and dioxane all being common.[11][15] The high thermal stability and high boiling point of this compound make it a compelling candidate for this chemistry, particularly in process development where operational simplicity and safety are paramount.

Hydride Reductions

Lithium aluminum hydride (LAH) is a powerful reducing agent typically used in ethers like THF or diethyl ether, as it reacts violently with protic solvents.[16][17] Most LAH reductions are conducted at or below room temperature. However, the reduction of stubborn functional groups like amides can require refluxing in THF.[18] In such cases, this compound could offer a significant advantage, allowing for much higher reaction temperatures to drive difficult reductions to completion. The solubility of LAH in this compound would need to be considered, but it presents a viable option for thermally demanding reductions.

The Deciding Factor: Safety and Sustainability Profile

In both academic and industrial settings, the environmental, health, and safety (EHS) profile of a solvent is a primary consideration.

Hazard CategoryThis compound Tetrahydrofuran (THF) 1,4-Dioxane
Peroxide Formation Very Low: No tertiary H atoms.[2]High: Forms explosive peroxides upon exposure to air and light. Requires inhibitors and regular testing.[4][5][6]High: Forms explosive peroxides. Requires inhibitors and regular testing.[4][5]
Toxicity Data is limited, but generally considered less toxic than dioxane.Moderate toxicity, irritant.High: Classified as a probable human carcinogen (Group 2B by IARC).
Workup/Recovery Advantageous: Immiscible with water, allowing for simple phase separation and easier solvent recovery.Problematic: Fully miscible with water, complicating extractions and requiring salting out or distillation for removal.Problematic: Fully miscible with water, similar workup issues to THF.
Sustainability Petroleum-derived.Petroleum-derived.Petroleum-derived.

The resistance of this compound to peroxide formation is its single greatest safety advantage over both THF and dioxane.[2][3] The risk of detonation from concentrated or crystallized peroxides is a significant and persistent hazard in laboratories using THF or dioxane.[6][19] The elimination of this risk simplifies storage, handling, and purification procedures, making this compound an inherently safer solvent.

Experimental Protocol: A Comparative Grignard Formation

This protocol outlines the formation of phenylmagnesium bromide, highlighting the practical differences when using each solvent.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) add_mg Add Magnesium Turnings and a Crystal of Iodine start->add_mg add_solvent Add Anhydrous Solvent (THF, Dioxane, or this compound) add_mg->add_solvent add_phbr Add ~10% of Bromobenzene Solution (in the respective solvent) add_solvent->add_phbr initiation Initiate Reaction (Observe color change, gentle reflux) add_phbr->initiation heat Gentle Heating Required? (THF: ~65°C, Dioxane: ~100°C, TBBE: up to 140°C) initiation->heat No Initiation addition Slowly Add Remaining Bromobenzene (Maintain gentle reflux) initiation->addition Initiation Successful heat->initiation complete Stir to Completion (Typically 1-2 hours post-addition) addition->complete end Grignard Reagent Ready for Use complete->end

Caption: Experimental workflow for Grignard reagent formation.

Methodology:

  • Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen or argon atmosphere is charged with magnesium turnings (1.2 eq) and a single crystal of iodine.

  • Solvent Addition: Add a portion of the total anhydrous solvent (THF, dioxane, or this compound) to cover the magnesium.

  • Initiation: A solution of bromobenzene (1.0 eq) in the chosen anhydrous solvent is prepared. Approximately 10% of this solution is added to the magnesium suspension via the addition funnel.

    • Causality: The reaction is exothermic. Successful initiation is marked by the disappearance of the iodine color and the onset of spontaneous, gentle reflux.

    • Solvent-Specific Observation: With THF , initiation is typically rapid at room temperature. If it stalls, gentle warming with a heat gun is sufficient. With dioxane or This compound , initiation may be slower due to their higher viscosity and potentially different solvation kinetics. Gentle heating to 40-50°C may be required.

  • Addition: Once initiation is confirmed, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady but controlled reflux.

    • Causality: This prevents a dangerous buildup of unreacted bromobenzene and a subsequent runaway reaction.

    • Solvent-Specific Observation: The accessible temperature ceiling of This compound provides a wider margin of safety and control compared to the more volatile THF .

  • Completion: After the addition is complete, the reaction mixture is stirred at a gentle reflux until the majority of the magnesium has been consumed.

    • Solvent-Specific Observation: If using This compound for a less reactive halide, the reaction can be heated to a higher temperature (e.g., 100-120 °C) to ensure full conversion, a significant advantage over THF.

  • Workup Consideration: Upon quenching the subsequent reaction, the use of This compound will result in a biphasic mixture with the aqueous layer, allowing for a simple separation. In contrast, reactions in THF or dioxane will yield a homogeneous aqueous phase, requiring the addition of a second, water-immiscible organic solvent (like diethyl ether or ethyl acetate) to extract the product.

Conclusion and Recommendations

This compound presents a compelling case as a superior alternative to THF and dioxane for a range of synthetic applications, particularly where thermal stability and safety are critical.

  • Choose this compound when:

    • The reaction requires temperatures above 66 °C.

    • Enhanced safety and the elimination of peroxide hazards are a priority.

    • A simplified, water-immiscible workup is desired.

    • Working with less reactive substrates that demand higher activation energy (e.g., in cross-coupling or Grignard formation).

  • Consider THF when:

    • A reaction requires a lower temperature.

    • The high solvating power for specific polar intermediates is essential.

    • Established, literature-validated protocols are being followed without modification.

  • Consider Dioxane when:

    • A reaction requires a temperature intermediate between THF and this compound.

    • Its specific coordinating properties (e.g., as a bidentate ligand) are mechanistically important. (Note: Due to its toxicity, safer alternatives should always be considered first).

For the modern research and development professional, the adoption of solvents like this compound is not merely a matter of convenience; it represents a proactive step towards designing chemical processes that are more efficient, robust, and inherently safer.

References

  • D. A. Thomas, S. D. Green, A. J. B. Watson, Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings, National Institutes of Health. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Tert-butoxybutane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While the focus is often on the synthesis and analysis of novel compounds, the responsible management of chemical waste is a critical component of operational excellence and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-tert-butoxybutane (also known as butyl tert-butyl ether), a common solvent in organic synthesis. By understanding the chemical's properties and associated hazards, laboratory personnel can implement a disposal plan that ensures safety, compliance, and peace of mind.

Understanding the Chemistry and Hazards of this compound

This compound is an ether that, like many of its chemical class, presents specific hazards that directly inform its handling and disposal procedures. The primary concerns are its flammability and its potential to form explosive peroxides over time.

Key Chemical Properties:

PropertyValue
CAS Number 1000-63-1[1][2]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid
Boiling Point ~124-125 °C
Flash Point Highly Flammable

The most significant risk associated with aged ethers is the formation of peroxides, which are shock-sensitive and can detonate upon heating or friction.[3][4] Ethers react with atmospheric oxygen, particularly when exposed to light, to form these unstable compounds.[3] Therefore, the entire lifecycle of this compound in the laboratory, from procurement to disposal, must be managed with this risk in mind.

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a systematic process for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that critical safety checks are performed at each stage.

DisposalWorkflow A Assess Container Integrity & Age B Peroxide Testing Required A->B C Peroxides < 20 ppm? B->C D Segregate for Disposal (Non-Peroxidized) C->D Yes E Peroxides ≥ 20 ppm or Crystals Present C->E No G Package for Hazardous Waste Pickup D->G F DO NOT MOVE. Contact EHS Immediately E->F H Complete Hazardous Waste Manifest G->H I Store in Designated Waste Area H->I

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for 1-Tert-butoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-tert-butoxybutane (also known as tert-butyl butyl ether). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being.

Disclaimer: This guide is intended to provide best-practice recommendations based on the general hazards of alkyl ethers. A specific, detailed Safety Data Sheet (SDS) for pure this compound (CAS 1000-63-1) from a primary chemical manufacturer was not available through our comprehensive search. Therefore, the information herein is synthesized from data on similar chemicals and general safety protocols. It is imperative that you consult the specific SDS provided by your supplier for the exact this compound product you are using and conduct a site-specific risk assessment before handling this chemical.

Understanding the Hazard: Key Properties of this compound

This compound is a flammable liquid and, like many ethers, may pose several health and safety risks. A thorough understanding of its properties is the first step in a robust safety protocol.

PropertyValue/InformationCitation
Chemical Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Boiling Point ~141 °C
Flash Point Data not readily available; assume it is a flammable liquid. Ethers are typically highly flammable.[1]
Hazards - Flammability: Ethers are generally highly flammable and their vapors can form explosive mixtures with air.[1][2] - Peroxide Formation: Ethers have the potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[2][3] - Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1] - Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness.[1][2][4]
Occupational Exposure Limits (OEL) No specific OEL has been established for this compound by major regulatory bodies such as OSHA. Handle with caution and keep exposure to a minimum.

The Core of Protection: Selecting the Right PPE

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. The following recommendations are based on a conservative approach to handling flammable and potentially irritating ether compounds.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 PPE Selection cluster_2 Final Check Start Handling this compound? RiskAssessment Conduct Risk Assessment (Quantity, Temperature, Ventilation) Start->RiskAssessment EyeProtection Eye/Face Protection - Chemical Splash Goggles (Minimum) - Face Shield (for splash risk) RiskAssessment->EyeProtection HandProtection Hand Protection - Butyl Rubber or PVA Gloves - Double gloving recommended RiskAssessment->HandProtection BodyProtection Body Protection - Flame-Resistant Lab Coat - Chemical-Resistant Apron RiskAssessment->BodyProtection RespiratoryProtection Respiratory Protection (Assess Ventilation) - Fume Hood (Primary Control) - Air-Purifying Respirator with  Organic Vapor Cartridges (if needed) RiskAssessment->RespiratoryProtection FinalCheck Verify PPE Integrity & Proper Fit EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Work FinalCheck->Proceed

Caption: PPE selection workflow for handling this compound.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of this compound.

For Increased Splash Potential: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection

Hand Protection: Given that this compound is an ether, standard nitrile gloves may offer limited protection and are only suitable for brief, incidental contact.[3]

  • Recommended: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are generally recommended for handling ethers.[5] However, it is crucial to consult the glove manufacturer's specific chemical resistance data.

  • Double Gloving: Wearing two pairs of gloves is a recommended practice to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

Body Protection:

  • A flame-resistant lab coat is essential.

  • For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Ensure that legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Primary Control: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][6]

Secondary Control: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Respirator Type: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically appropriate for ethers.[7][8][9][10]

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. All personnel required to wear tight-fitting respirators must be fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Operational Plan: Donning, Doffing, and Disposal of PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat/Apron: Put on your flame-resistant lab coat and a chemical-resistant apron if required.

  • Respirator: If respiratory protection is necessary, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on your chemical splash goggles and a face shield if needed.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of the lab coat.

Doffing Procedure (Taking Off)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used) and then the goggles from the back to the front.

  • Lab Coat/Apron: Remove your lab coat and apron, rolling them away from your body to avoid contact with the contaminated exterior.

  • Respirator: If a respirator was used, remove it without touching the front of the cartridges.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: All disposable PPE, including gloves, aprons, and any absorbent materials used for spills, must be disposed of as hazardous waste.[11][12]

  • Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour ethers down the drain. [6][12]

Emergency Preparedness

  • Spills: In the event of a small spill within a fume hood, use an absorbent material rated for flammable liquids to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.[3][11]

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13]

    • Eyes: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][13]

By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly advance your critical research.

References

  • OSHA. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations. Retrieved from [Link]

  • OSHA. (n.d.). 1910.132 - General requirements. Occupational Safety and Health Administration. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Edinburgh. (2009). Ether: It's hazards and safe use. Retrieved from [Link]

  • OSHA. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration. Retrieved from [Link]

  • Activotec. (2024). How to Dispose of Petroleum Ether? Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. American Institute for Conservation. Retrieved from [Link]

  • DQE. (n.d.). Personal Protective Equipment - PPE - Chemical Resistant Gloves. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large. Retrieved from [Link]

  • Project N95. (n.d.). 3M 6000 Kit with OV/Multi P100 Cartridges (Organic Vapor/Multi Gas), Half-Face Respirator. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Greenfield Global. (2019). ETHYL ETHER - SAFETY DATA SHEET. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Columbus Chemical Industries. (n.d.). Ether, Anhydrous, Absolute, ACS+ - 2039 - SAFETY DATA SHEET. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]

  • BlastOne. (n.d.). Butyl Polymer Chemical / Solvent Resistant Glove. Retrieved from [Link]

  • Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock. Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.